molecular formula C75H130N14O22S2 B12382340 PF-06655075

PF-06655075

Katalognummer: B12382340
Molekulargewicht: 1644.0 g/mol
InChI-Schlüssel: NRZDYVUJLXPBEW-PIFLIQEJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

PF-06655075 is a useful research compound. Its molecular formula is C75H130N14O22S2 and its molecular weight is 1644.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C75H130N14O22S2

Molekulargewicht

1644.0 g/mol

IUPAC-Name

(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-N-[2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-6-[3-[2-[2-[2-[2-[2-[2-[2-[2-(hexadecanoylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-1-oxohexan-2-yl]amino]-2-oxoethyl]-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide

InChI

InChI=1S/C75H130N14O22S2/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-21-65(94)81-30-32-105-34-36-107-38-40-109-42-44-111-46-45-110-43-41-108-39-37-106-35-33-104-31-28-66(95)80-29-19-18-20-57(70(98)82-49-64(79)93)84-67(96)50-83-71(99)61-52-113-112-51-56(76)69(97)86-59(47-54-22-24-55(90)25-23-54)74(102)89-68(53(3)5-2)75(103)85-58(26-27-62(77)91)72(100)87-60(48-63(78)92)73(101)88-61/h22-25,53,56-61,68,90H,4-21,26-52,76H2,1-3H3,(H2,77,91)(H2,78,92)(H2,79,93)(H,80,95)(H,81,94)(H,82,98)(H,83,99)(H,84,96)(H,85,103)(H,86,97)(H,87,100)(H,88,101)(H,89,102)/t53-,56-,57-,58-,59-,60-,61-,68-/m0/s1

InChI-Schlüssel

NRZDYVUJLXPBEW-PIFLIQEJSA-N

Isomerische SMILES

CCCCCCCCCCCCCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NCCCC[C@@H](C(=O)NCC(=O)N)NC(=O)CNC(=O)[C@@H]1CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC(=O)N)CCC(=O)N)[C@@H](C)CC)CC2=CC=C(C=C2)O)N

Kanonische SMILES

CCCCCCCCCCCCCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NCCCCC(C(=O)NCC(=O)N)NC(=O)CNC(=O)C1CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC(=O)N)CCC(=O)N)C(C)CC)CC2=CC=C(C=C2)O)N

Herkunft des Produkts

United States

Foundational & Exploratory

In-Depth Technical Guide: Mechanism of Action of PF-06655075

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PF-06655075 is a novel, long-acting, non-brain-penetrant peptide agonist of the oxytocin receptor (OTR). Its design confers enhanced plasma stability and high selectivity for the OTR over vasopressin receptors. The primary mechanism of action of this compound is the activation of peripheral oxytocin receptors, leading to the initiation of downstream signaling cascades that modulate various physiological processes. This document provides a comprehensive overview of the mechanism of action of this compound, including its receptor selectivity, pharmacokinetic profile, and the experimental methodologies used for its characterization.

Core Mechanism of Action: Potent and Selective Oxytocin Receptor Agonism

This compound, also known as ASK1476, functions as a potent agonist at the human oxytocin receptor (hOTR). Its primary mechanism involves binding to and activating the OTR, a G-protein coupled receptor (GPCR), which then initiates a cascade of intracellular signaling events.

Receptor Selectivity Profile

A key feature of this compound is its high selectivity for the oxytocin receptor over the structurally related vasopressin receptors (V1aR and V2R). This selectivity is crucial for minimizing off-target effects that can be associated with less selective oxytocin analogs. The in vitro functional activity of related oxytocin analogs demonstrates this selectivity.

ReceptorParameterValue (nM)
Human Oxytocin Receptor (hOTR)EC501.1[1]
Human Vasopressin 1a Receptor (hV1aR)EC50No Activity[1]
Human Vasopressin 2 Receptor (hV2R)EC500.36[1]

Table 1: In vitro receptor pharmacology profile of a closely related analog of this compound. Data for ASK2131, a further modification of ASK1476 (this compound), is presented to illustrate the high selectivity for the oxytocin receptor.

Signaling Pathways

Upon binding of this compound to the oxytocin receptor, it is anticipated to activate the canonical Gαq/11 signaling pathway. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade is fundamental to the physiological effects mediated by oxytocin receptor activation.

OTR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PF06655075 This compound OTR Oxytocin Receptor (OTR) PF06655075->OTR Binds to G_protein Gαq/11 OTR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Cellular Responses Ca_release->Downstream PKC->Downstream

Figure 1: Simplified signaling pathway of this compound via the oxytocin receptor.

Pharmacokinetic Profile

This compound was designed to have an extended plasma half-life compared to native oxytocin, which is rapidly degraded. This enhanced stability allows for sustained peripheral exposure. While specific pharmacokinetic parameters for this compound in mice are not detailed in the provided search results, a closely related analog, ASK2131, demonstrates an improved pharmacokinetic profile over native oxytocin.

CompoundRouteTmax (Hour)Half-life (Hour)
Oxytocin (rat)SC-0.12[1]
ASK2131 (rat)SC4[1]2.3

Table 2: Pharmacokinetic parameters of native oxytocin and a related long-acting analog, ASK2131, in rats following subcutaneous administration.

Experimental Protocols

In Vitro Functional Assay: Calcium Flux

The functional activity of this compound at the oxytocin receptor was assessed using a calcium flux assay in Chinese Hamster Ovary (CHO) cells stably expressing the human oxytocin receptor.

Methodology:

  • Cell Culture: CHO-K1 cells stably transfected with the human oxytocin receptor (hOTR) are seeded in a 384-well black, clear-bottom plate and incubated overnight.

  • Dye Loading: The cell culture medium is removed, and a calcium-sensitive dye (e.g., Fluo-4 AM or a commercial calcium assay kit) is added to each well. The plate is incubated in the dark at 37°C for one hour, followed by 30 minutes at room temperature to allow for de-esterification of the dye.

  • Compound Addition: A multi-channel pipette or an automated liquid handler is used to add varying concentrations of this compound to the cell plate.

  • Signal Measurement: The fluorescence intensity is measured immediately after compound addition using a fluorescence plate reader (e.g., FlexStation or FLIPR). An increase in fluorescence intensity corresponds to an increase in intracellular calcium concentration, indicating receptor activation.

  • Data Analysis: The change in fluorescence is plotted against the compound concentration to generate a dose-response curve, from which the EC50 value is calculated.

Calcium_Flux_Workflow A Seed hOTR-CHO cells in 384-well plate B Incubate overnight A->B C Load cells with calcium-sensitive dye B->C D Incubate for dye uptake and de-esterification C->D E Add this compound at various concentrations D->E F Measure fluorescence (calcium signal) E->F G Analyze data and determine EC50 F->G

Figure 2: Experimental workflow for the in vitro calcium flux assay.
In Vivo Efficacy Model: Conditioned Fear Paradigm

The behavioral effects of this compound have been evaluated in a conditioned fear paradigm in mice, a model used to study fear and anxiety.

Methodology:

  • Conditioning Phase: Mice are placed in a conditioning chamber. A neutral conditioned stimulus (CS), such as a tone or light, is presented, which co-terminates with a mild, aversive unconditioned stimulus (US), typically a footshock. This pairing leads to an association between the CS and the US.

  • Contextual Fear Testing: Approximately 24 hours after conditioning, mice are returned to the same chamber. The amount of time the mice spend "freezing" (a state of complete immobility except for respiration) is measured as an indicator of fear memory associated with the context.

  • Cued Fear Testing: At a later time point, mice are placed in a novel environment, and the CS is presented without the US. Freezing behavior in response to the cue is measured.

  • Drug Administration: this compound or a vehicle control is administered to the mice prior to the testing phase (either contextual or cued) to assess its effect on the expression of conditioned fear.

Fear_Conditioning_Protocol cluster_day1 Day 1: Conditioning cluster_day2 Day 2: Testing cluster_context Contextual Fear cluster_cued Cued Fear A Place mouse in conditioning chamber B Present CS (tone/light) + US (footshock) A->B C Administer this compound or Vehicle D Return to same chamber C->D F Place in novel chamber C->F E Measure freezing D->E G Present CS only F->G H Measure freezing G->H

Figure 3: Logical workflow of the conditioned fear paradigm.

Conclusion

This compound is a highly selective and long-acting peripheral oxytocin receptor agonist. Its mechanism of action is centered on the potent activation of the OTR, leading to downstream signaling through the PLC/IP3/Ca2+ pathway. Preclinical studies utilizing in vitro functional assays and in vivo behavioral models have demonstrated its specific activity and potential therapeutic utility. The enhanced pharmacokinetic profile of this compound makes it a valuable tool for investigating the peripheral roles of oxytocin and a potential candidate for further drug development.

References

An In-depth Technical Guide to PF-06655075: A Peripherally-Acting Oxytocin Receptor Agonist

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

PF-06655075 is a novel, long-acting, and non-brain-penetrant peptide agonist of the oxytocin receptor (OTR).[1][2][3] Developed to overcome the limitations of native oxytocin, such as a short plasma half-life and poor blood-brain barrier permeability, this compound exhibits enhanced pharmacokinetic stability and increased selectivity for the OTR.[3][4] Its primary utility lies in its role as a research tool to investigate the peripheral effects of oxytocin receptor activation on behavioral responses, particularly in the context of fear and anxiety. Structural modifications, including the substitution of Proline at position 7 with Glycine and the addition of a lipid tail, contribute to its prolonged duration of action and high selectivity.

Core Data Summary

The following tables summarize the key quantitative data available for this compound.

Table 1: Pharmacokinetic Parameters of this compound versus Oxytocin (OT)

ParameterThis compoundOxytocin (OT)SpeciesAdministration Route
Half-life (t½) ~8.5 hours~0.12 hoursRatIntravenous (i.v.)

Data extracted from graphical representation in Modi et al., 2016.

Table 2: In Vivo Efficacy in Fear-Conditioned Freezing Model

Treatment GroupMean Freezing Time (% of observation) - ContextMean Freezing Time (% of observation) - Context + Cue
Vehicle ~50%~60%
This compound (1 mg/kg, s.c.) ~20%~25%
Propranolol (positive control) ~20%~25%
Oxytocin (multidose, s.c.) Not significantly different from vehicleNot significantly different from vehicle

Data estimated from graphical representations in Modi et al., 2016.

Key Experimental Protocols

Conditioned Fear Paradigm

This protocol is adapted from the methodology described in Modi et al., 2016, to assess the effect of this compound on fear-induced freezing.

1. Animals:

  • Male C57BL/6J mice are used for the study.

  • Animals are housed under standard laboratory conditions with ad libitum access to food and water.

2. Apparatus:

  • Conditioning and testing are conducted in standard rodent conditioning chambers equipped with a grid floor for footshock delivery and a ceiling-mounted camera for recording behavior.

  • Freeze Frame software (or equivalent) is used for automated detection and quantification of freezing behavior.

3. Procedure:

  • Day 1: Conditioning

    • Place the mouse in the conditioning chamber.

    • Allow a 2-minute habituation period.

    • Present a conditioned stimulus (CS), such as an auditory tone (e.g., 80 dB, 2800 Hz) for 30 seconds.

    • During the final 2 seconds of the CS presentation, deliver an unconditioned stimulus (US), a mild footshock (e.g., 0.5 mA).

    • Repeat the CS-US pairing for a total of three trials with a 2-minute inter-trial interval.

    • Return the mouse to its home cage.

  • Day 2: Testing

    • Administer this compound (e.g., 1 mg/kg, subcutaneously) or vehicle control.

    • After a predetermined pretreatment interval (e.g., 30 minutes), place the mouse back into the conditioning chamber (contextual fear test).

    • Record freezing behavior for a 5-minute period in the absence of the CS or US.

    • Following the contextual test, present the auditory CS for a 3-minute period and record freezing behavior (cued fear test).

4. Data Analysis:

  • Freezing is defined as the complete absence of movement, except for respiration.

  • The percentage of time spent freezing during the contextual and cued tests is calculated for each animal.

  • Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare freezing behavior between treatment groups.

Visualizations

Signaling Pathways and Experimental Workflows

G Oxytocin Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects OXT Oxytocin / this compound OTR Oxytocin Receptor (OTR) OXT->OTR Binds to Gq Gαq OTR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Ca2->PKC Activates CellularResponse Cellular Responses (e.g., smooth muscle contraction, neurotransmitter release) PKC->CellularResponse Leads to ER->Ca2 Releases G Experimental Workflow for Fear Conditioning Study cluster_day1 Day 1: Conditioning cluster_day2 Day 2: Testing Habituation Habituation (2 min) CS_US_Pairing CS-US Pairing (e.g., Tone + Shock) x3 trials Habituation->CS_US_Pairing Drug_Admin Drug Administration (this compound or Vehicle) CS_US_Pairing->Drug_Admin 24 hours Context_Test Contextual Fear Test (5 min) Drug_Admin->Context_Test Cue_Test Cued Fear Test (3 min) Context_Test->Cue_Test Data_Analysis Data Analysis (% Freezing Time) Cue_Test->Data_Analysis

References

A Technical Guide to PF-06655075: A Non-Brain-Penetrant Oxytocin Receptor Agonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of PF-06655075, a novel, long-acting, non-brain-penetrant peptide agonist of the oxytocin receptor (OTR). Developed to overcome the limitations of endogenous oxytocin, such as a short plasma half-life and poor blood-brain barrier permeability, this compound serves as a valuable tool for investigating the peripheral effects of OTR activation.[1][2][3][4] This document details the pharmacological properties, experimental protocols, and key findings related to this compound.

Core Compound Characteristics

This compound is a synthetic analog of oxytocin engineered for enhanced plasma stability and increased selectivity for the oxytocin receptor.[1] Its design incorporates a lipid tail, which facilitates binding to plasma proteins like albumin, thereby protecting the peptide from proteolytic degradation and reducing systemic clearance. A key structural modification, the substitution of Proline at position 7 with Glycine, significantly enhances its selectivity for the OTR over the vasopressin 1a receptor (V1aR).

Quantitative Data Summary

The following tables summarize the key pharmacological and pharmacokinetic parameters of this compound in comparison to native oxytocin.

Table 1: In Vitro Pharmacological Profile

CompoundOTR Agonist EC50 (nM)OTR % AgonistOTR Binding Ki (nM)V1aR Agonist EC50 (nM)V1aR % AgonistV1aR Ki (nM)
Oxytocin (OT)0.0391000.487.669416.1
This compound 0.025 93 0.037 >10,000 N/A 4.37

Table 2: Pharmacokinetic Parameters in Rats (Intravenous Administration)

CompoundHalf-life (t½) (hours)
Oxytocin (OT)~0.08
This compound Extended

Note: The exact extended half-life value for this compound following IV administration in rats is described as "extended" in the source material, with graphical representation showing sustained plasma concentrations over 20 hours after subcutaneous administration.

Table 3: Brain Penetration Data in Rats (Subcutaneous Depot Administration)

CompoundBrain Tissue Accumulation
This compound No detectable accumulation

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the mechanisms of action and experimental design, the following diagrams illustrate the key signaling pathway and a typical workflow for characterizing a novel oxytocin receptor agonist like this compound.

Oxytocin Receptor Signaling Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol OTR Oxytocin Receptor (OTR) Gq11 Gαq/11 OTR->Gq11 Activation PLC Phospholipase C (PLC) Gq11->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_ER Ca²⁺ (ER) IP3->Ca2_ER Release PKC Protein Kinase C (PKC) DAG->PKC Activation Ca2_cyto [Ca²⁺]i Ca2_ER->Ca2_cyto Increase Ca2_cyto->PKC Co-activation MAPK MAPK Cascade (e.g., ERK1/2) PKC->MAPK Activation Cellular Responses Cellular Responses (e.g., smooth muscle contraction, gene expression) MAPK->Cellular Responses PF06655075 This compound PF06655075->OTR Agonist Binding

Caption: Oxytocin Receptor Signaling Pathway via Gαq/11.

Experimental Workflow for this compound Characterization cluster_synthesis Compound Synthesis & Formulation cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & Interpretation synthesis Peptide Synthesis (Lipidation) formulation Depot Formulation (for sustained release) synthesis->formulation binding_assay Receptor Binding Assay (Ki determination) formulation->binding_assay functional_assay Functional Agonist Assay (EC50 & % agonism) binding_assay->functional_assay selectivity_assay Selectivity Profiling (vs. V1aR, etc.) functional_assay->selectivity_assay pk_studies Pharmacokinetic Studies (IV & SC administration) selectivity_assay->pk_studies bbb_penetration Blood-Brain Barrier Penetration Assessment pk_studies->bbb_penetration behavioral_paradigm Behavioral Paradigm (e.g., Conditioned Fear) bbb_penetration->behavioral_paradigm data_analysis Data Analysis (LC-MS/MS, behavioral scoring) behavioral_paradigm->data_analysis interpretation Interpretation of Results data_analysis->interpretation

Caption: Workflow for Novel Oxytocin Receptor Agonist Characterization.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound, based on standard practices and information from the primary literature.

Receptor Binding Affinity Assay (Ki Determination)
  • Objective: To determine the binding affinity (Ki) of this compound for the human oxytocin and vasopressin V1a receptors.

  • Method: Radioligand competition binding assay.

  • Cell Lines: CHO-K1 cells stably expressing the human oxytocin receptor (CHO-K1/OXTR) or human vasopressin V1a receptor.

  • Membrane Preparation:

    • Culture cells to confluence, harvest, and pellet by centrifugation.

    • Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).

    • Homogenize the cell suspension on ice.

    • Centrifuge the homogenate at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet with fresh lysis buffer and resuspend.

    • Determine the protein concentration of the membrane preparation using a BCA assay.

  • Binding Assay Protocol:

    • In a 96-well filter plate, add increasing concentrations of the unlabeled competitor (this compound or oxytocin).

    • Add a constant concentration of the radiolabeled ligand (e.g., [3H]-Oxytocin for OTR, or a suitable V1aR radioligand).

    • Add the cell membrane preparation (e.g., 10-20 µg protein per well).

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

    • Rapidly filter the contents of each well and wash with ice-cold buffer to separate bound from free radioligand.

    • Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Agonist Assay (EC50 and % Agonism Determination)
  • Objective: To determine the potency (EC50) and efficacy (% agonism) of this compound at the human oxytocin receptor.

  • Method: Intracellular calcium mobilization assay.

  • Cell Line: CHO-K1 cells stably expressing the human oxytocin receptor (CHO-K1/OXTR).

  • Protocol:

    • Plate CHO-K1/OXTR cells in a 96-well plate and allow them to adhere overnight.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-4) according to the manufacturer's instructions.

    • Wash the cells to remove excess dye.

    • Add increasing concentrations of this compound or a reference agonist (oxytocin) to the wells.

    • Measure the change in fluorescence intensity over time using a fluorescence plate reader (e.g., FlexStation).

  • Data Analysis:

    • Plot the peak fluorescence response against the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

    • Calculate the % agonism by comparing the maximal response induced by this compound to the maximal response induced by the full agonist, oxytocin.

In Vivo Conditioned Fear Paradigm
  • Objective: To assess the behavioral efficacy of peripherally administered this compound in a fear-based learning and memory task.

  • Animal Model: Male C57BL/6J mice.

  • Conditioning Protocol:

    • Place a mouse in a conditioning chamber and allow for a period of acclimation (e.g., 4 minutes).

    • Present a neutral conditioned stimulus (CS), such as an auditory tone (e.g., 10 kHz, 80 dB for 20 seconds).

    • Co-terminate the CS with an aversive unconditioned stimulus (US), such as a mild footshock (e.g., 1 second, 0.4 mA).

    • Allow the mouse to remain in the chamber for a short period post-shock (e.g., 2 minutes) before returning it to its home cage.

  • Testing Protocol (Contextual and Cued Fear):

    • Context Test: 24 hours after conditioning, place the mouse back into the same conditioning chamber for a set duration (e.g., 6 minutes) without presenting the CS or US.

    • Cue Test: Approximately 5 hours after the context test, place the mouse in a novel chamber with different contextual cues. After a habituation period (e.g., 2 minutes), present the CS (auditory tone) for a set duration (e.g., 2 minutes).

  • Drug Administration: Administer this compound or vehicle via subcutaneous injection prior to the testing phase.

  • Behavioral Measurement:

    • Record the animal's behavior using a video camera.

    • Quantify the duration of "freezing" behavior (complete lack of movement except for respiration) as a measure of fear. This can be done manually by a trained observer or using automated software.

Pharmacokinetic and Brain Penetration Studies
  • Objective: To determine the pharmacokinetic profile of this compound and assess its ability to cross the blood-brain barrier.

  • Animal Model: Male Sprague-Dawley rats.

  • Drug Administration and Sampling:

    • Administer this compound via intravenous (IV) or subcutaneous (SC) injection.

    • At various time points post-administration, collect blood samples (for plasma), cerebrospinal fluid (CSF), and brain tissue.

    • CSF Collection: Anesthetize the rat and position it in a stereotaxic frame. Collect CSF from the cisterna magna using a fine-gauge needle attached to a syringe.

    • Brain Tissue Collection: Following CSF collection, euthanize the animal and perfuse with saline to remove blood from the brain vasculature. Dissect the brain and store it frozen until analysis.

  • Sample Preparation:

    • Plasma: Centrifuge blood samples to separate plasma.

    • Brain Tissue: Homogenize the brain tissue in a suitable buffer.

  • Analytical Method:

    • Quantify the concentration of this compound in plasma, CSF, and brain homogenate using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Data Analysis:

    • Calculate pharmacokinetic parameters from the plasma concentration-time data (e.g., half-life, clearance, volume of distribution).

    • Determine the brain-to-plasma and CSF-to-plasma concentration ratios to assess blood-brain barrier penetration.

Conclusion

This compound is a potent and selective oxytocin receptor agonist with a significantly improved pharmacokinetic profile compared to native oxytocin. Its non-brain-penetrant nature makes it an invaluable research tool for elucidating the peripheral mechanisms of oxytocin receptor signaling in various physiological and behavioral processes. The detailed methodologies provided in this guide offer a framework for the continued investigation and characterization of this and other novel peptide-based therapeutics.

References

The Role of Peripheral Oxytocin Investigated with PF-06655075: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of PF-06655075, a novel, non-brain-penetrant oxytocin receptor (OTR) agonist. Developed to investigate the peripheral roles of oxytocin, this molecule exhibits enhanced pharmacokinetic stability and increased selectivity for the OTR. This document details its pharmacological profile, experimental protocols for its use, and the underlying signaling pathways of the oxytocin receptor.

Core Compound Profile: this compound

This compound is a synthetic analog of oxytocin designed for prolonged peripheral action. Its structure has been modified to increase its plasma half-life and selectivity for the oxytocin receptor over vasopressin receptors. These modifications make it a valuable tool for distinguishing the peripheral effects of oxytocin from its central actions.[1]

Pharmacological Characterization

The pharmacological properties of this compound have been characterized through various in vitro assays. It is a full agonist at the oxytocin receptor.[2] A key feature of this compound is its altered activity at the vasopressin 1a receptor (V1aR), where it acts as an antagonist.[2] This is in contrast to native oxytocin, which is an agonist at the V1aR.[2]

Table 1: In Vitro Pharmacological Profile of this compound and Related Compounds [2]

CompoundTarget ReceptorFunctional ActivityEC50 (nM)% Agonist ActivityBinding Affinity (Ki, nM)
This compound (PF1) OTR Agonist 0.025 93% 0.037
V1aR Antagonist --4
Oxytocin (OT)OTRAgonist0.039100%0.48
V1aRAgonist---
PF-06478939 (PF2)OTRAgonist0.0192%0.076
V1aRAgonist---

Note: EC50 and % agonist activity were determined using a calcium flux fluorometric imaging plate reader assay. Binding affinity was determined by radioligand binding assays.

Pharmacokinetic Properties

This compound demonstrates significantly enhanced pharmacokinetic stability compared to native oxytocin. A study in rats showed a markedly extended half-life for this compound.

Table 2: Pharmacokinetic Parameters of this compound and Oxytocin in Rats

CompoundHalf-life (t½)
This compound 3.2 hours
Oxytocin~5 minutes

Oxytocin Receptor Signaling Pathways

The oxytocin receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαq/11 protein pathway. Upon activation, it initiates a cascade of intracellular events crucial for its physiological effects.

Primary Signaling Cascade: Gq/PLC Pathway

Activation of the oxytocin receptor by an agonist like this compound leads to the stimulation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The increase in cytosolic Ca2+ is a key event that mediates many of oxytocin's effects, such as smooth muscle contraction. Simultaneously, DAG activates Protein Kinase C (PKC), which phosphorylates various downstream targets, contributing to a range of cellular responses.

Gq_PLC_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol OTR Oxytocin Receptor Gq Gαq/11 OTR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Contraction) Ca_release->Cellular_Response Leads to PKC->Cellular_Response Contributes to PF06655075 This compound PF06655075->OTR Binds to Calcium_Flux_Workflow start Start: CHO-K1/OTR Cells cell_plating Seed cells in 384-well plate start->cell_plating incubation1 Incubate overnight cell_plating->incubation1 dye_loading Load with calcium-sensitive dye incubation1->dye_loading incubation2 Incubate (37°C then RT) dye_loading->incubation2 measurement Measure fluorescence in plate reader incubation2->measurement compound_prep Prepare this compound dilutions compound_prep->measurement data_analysis Analyze data (EC50) measurement->data_analysis end_point End data_analysis->end_point Fear_Conditioning_Workflow cluster_day1 Day 1: Conditioning cluster_drug_admin Drug Administration cluster_day2 Day 2: Fear Memory Testing cluster_analysis Data Analysis habituation Habituation to chamber conditioning Pairing of auditory cue (CS) with footshock (US) habituation->conditioning drug_admin Administer this compound or Vehicle conditioning->drug_admin context_test Contextual Fear Test (same chamber, no cue/shock) drug_admin->context_test cued_test Cued Fear Test (novel chamber, with cue) context_test->cued_test analysis Quantify freezing behavior and compare groups cued_test->analysis

References

The Enhanced Pharmacokinetic Profile of PF-06655075: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-06655075 is a novel, long-acting, non-brain-penetrant agonist of the oxytocin receptor (OTR) designed for increased pharmacokinetic stability.[1][2][3] Endogenous oxytocin, a nonapeptide with a short plasma half-life, presents significant challenges for therapeutic development.[3] To overcome these limitations, this compound was engineered with strategic structural modifications to improve its metabolic resistance and duration of action. This technical guide provides an in-depth analysis of the pharmacokinetic properties of this compound, including a comparative data summary, detailed experimental methodologies, and an exploration of the underlying molecular mechanisms and signaling pathways.

Introduction: Overcoming the Limitations of Native Oxytocin

Oxytocin is a key neuromodulator involved in various physiological and behavioral processes. However, its therapeutic potential has been hampered by its rapid degradation in plasma and poor blood-brain barrier permeability.[3] The development of this compound, an oxytocin analog, aimed to address the issue of its short half-life. This was achieved through two key structural modifications: the substitution of the eighth amino acid, Leucine, with a Lysine residue that is further appended with a polyethylene glycol (PEG) spacer and a palmitoyl group. These changes were designed to enhance the molecule's stability.

The addition of the lipid tail facilitates the binding of this compound to circulating plasma proteins, primarily albumin. This protein binding shields the peptide from proteolytic enzymes and reduces its systemic clearance, thereby significantly extending its half-life in circulation.

Comparative Pharmacokinetic Data

The pharmacokinetic parameters of this compound and its analogs demonstrate a significant improvement in stability compared to native oxytocin. The following tables summarize key pharmacokinetic data from studies in rats.

Table 1: Pharmacokinetic Parameters of Native Oxytocin in Rats (Intravenous Administration)

ParameterValueReference
Clearance (CL) 0.0624 L/min/kg (median, at doses up to 500 ng/kg)
Volume of Distribution (Vc) 0.7906 L/kg (median, at doses up to 500 ng/kg)
Elimination Half-life (t½) 7.94 min (median, at doses up to 500 ng/kg)

Note: The pharmacokinetics of oxytocin have been shown to be non-linear.

Table 2: Pharmacokinetic Parameters of a Long-Acting Oxytocin Analog (ASK1476) Following Subcutaneous Administration in Rats*

ParameterValueReference
Plasma Clearance (CLplasma) 1.2 mL/mg/kg
Volume of Distribution (Vd) 0.80 L/kg
Maximal Plasma Concentration (Cmax) 276 nM (total), 0.6 nM (free)
Time to Cmax (Tmax) 4 h
Half-life (T1/2) 2.3 h
Area Under the Curve (AUClast) 1.95 h·mg/mL

*ASK1476 is a further modification of this compound, where the disulfide bridge is replaced by a thioether to enhance stability.

A direct comparison of the plasma concentrations of this compound and native oxytocin after intravenous administration in rats clearly illustrates the extended half-life of this compound.

Experimental Protocols

In Vivo Pharmacokinetic Study in Rats (Subcutaneous Administration)

This protocol outlines a general procedure for assessing the pharmacokinetic profile of a test compound after subcutaneous administration in rats.

3.1.1. Animals Male Sprague-Dawley rats are typically used. The animals should be allowed to acclimate for at least one week before the study.

3.1.2. Dosing The test compound is formulated in an appropriate vehicle. The formulation is administered as a single subcutaneous injection, usually in the dorsal or abdominal region. The injection volume is typically around 1 mL/site/animal.

3.1.3. Blood Sampling Serial blood samples are collected at predetermined time points. Blood can be collected via a cannulated vein (e.g., jugular vein) or through sparse sampling from different animals at each time point.

3.1.4. Sample Processing and Analysis Blood samples are processed to obtain plasma. The concentration of the test compound in the plasma samples is quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

3.1.5. Pharmacokinetic Analysis The plasma concentration-time data are analyzed using non-compartmental or compartmental methods to determine key pharmacokinetic parameters, including Cmax, Tmax, AUC, clearance, volume of distribution, and half-life.

Experimental Workflow for In Vivo Pharmacokinetic Study

experimental_workflow cluster_preclinical Preclinical Study Setup cluster_dosing Administration cluster_sampling Sample Collection & Processing cluster_analysis Analysis animal_acclimation Animal Acclimation (Male Sprague-Dawley Rats) formulation_prep Test Compound Formulation sc_injection Subcutaneous Injection (Dorsal/Abdominal Region) formulation_prep->sc_injection blood_collection Serial Blood Sampling sc_injection->blood_collection plasma_separation Plasma Separation blood_collection->plasma_separation lc_ms_analysis LC-MS Analysis plasma_separation->lc_ms_analysis pk_analysis Pharmacokinetic Analysis (Non-compartmental/Compartmental) lc_ms_analysis->pk_analysis oxytocin_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol PF06655075 This compound OTR Oxytocin Receptor (OTR) PF06655075->OTR Binds to G_protein Gαq/11 OTR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Cellular_Response Cellular Response Ca2_release->Cellular_Response MAPK_pathway MAPK Pathway PKC->MAPK_pathway Activates MAPK_pathway->Cellular_Response

References

The Discovery and Development of PF-06655075: A Long-Acting Oxytocin Receptor Agonist

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

PF-06655075 is a novel, long-acting, peripherally-restricted peptide agonist of the oxytocin receptor (OTR). Developed to overcome the pharmacokinetic limitations of native oxytocin, such as a short plasma half-life, this compound exhibits enhanced stability and selectivity. This document provides a comprehensive overview of the discovery, development, and pharmacological characterization of this compound, including its synthesis, in vitro and in vivo pharmacology, and pharmacokinetic profile. Detailed experimental protocols and structured data tables are presented to facilitate further research and development of this and similar therapeutic peptides.

Introduction

Oxytocin is a neuropeptide renowned for its role in social bonding, parturition, and lactation. Its therapeutic potential is being explored for a range of neuropsychiatric and metabolic disorders. However, the clinical utility of exogenous oxytocin is hampered by its rapid degradation in plasma and poor blood-brain barrier permeability. The development of this compound was initiated to address these limitations by creating a potent and selective OTR agonist with a significantly extended pharmacokinetic profile, suitable for peripheral administration without central nervous system penetration.

Rationale for Development and Structural Design

The primary goal in the design of this compound was to enhance the plasma stability of the oxytocin peptide while improving its selectivity for the oxytocin receptor over the structurally related vasopressin receptors (V1a and V2). This was achieved through specific chemical modifications to the parent oxytocin molecule.

The structure of oxytocin was modified in two key ways to generate this compound[1]:

  • Lipidation for Enhanced Stability: A polyethylene glycol (PEG) spacer and a palmitoyl group were appended to a lysine residue substituted at position 8 (replacing Leucine). This lipid tail promotes binding to plasma proteins, reducing renal clearance and enzymatic degradation, thereby extending the half-life.

  • Substitution for Increased Selectivity: The proline residue at position 7 was replaced with glycine. This modification was designed to decrease the affinity for vasopressin receptors, thus enhancing the selectivity for the oxytocin receptor.

Data Presentation

In Vitro Receptor Binding and Functional Activity

The selectivity and functional potency of this compound were assessed through radioligand binding assays and a functional calcium flux assay in cells expressing the human oxytocin and vasopressin V1a receptors.

CompoundOTR Binding Ki (nM)V1a Receptor Binding Ki (nM)OTR % Agonist ActivityV1a Receptor Agonist EC50 (nM)
Oxytocin0.4816.11007.66
This compound 0.037 4.37 93 >10,000

Data sourced from Modi et al., 2016[1]

Pharmacokinetic Profile in Mice

The pharmacokinetic properties of this compound were evaluated in male C57BL/6J mice following a single subcutaneous injection. The results demonstrated a significantly extended plasma exposure compared to native oxytocin.

ParameterThis compound (1 mg/kg, s.c.)Oxytocin (1 mg/kg, s.c.)
Sustained Plasma Concentration > 20 hoursRapidly cleared
Brain Penetration Not detectableNot applicable

Data interpretation from graphical representations in Modi et al., 2016[1]

Experimental Protocols

Peptide Synthesis (Generalized Solid-Phase Protocol)

This compound was synthesized using standard 9-fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) methodology.

Materials:

  • Fmoc-protected amino acids

  • Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Dichloromethane (DCM)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Fmoc-Lys(Dde)-OH

  • Hydrazine

  • Fmoc-NH-PEG8-COOH

  • Palmitic acid

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling: Couple the Fmoc-protected amino acids sequentially using DIC and OxymaPure as coupling reagents in DMF. Monitor the coupling reaction for completion (e.g., using a Kaiser test).

  • Incorporation of the Lipid Moiety:

    • Couple Fmoc-Lys(Dde)-OH at position 8.

    • After completing the peptide chain, selectively remove the Dde protecting group with 2% hydrazine in DMF.

    • Couple Fmoc-NH-PEG8-COOH to the deprotected lysine side chain.

    • Remove the Fmoc group from the PEG spacer and couple palmitic acid.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours.

  • Purification: Precipitate the crude peptide in cold diethyl ether, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical RP-HPLC.

In Vitro Functional Assay (Calcium Flux)

The agonist activity of this compound at the oxytocin receptor was determined by measuring changes in intracellular calcium concentration.

Materials:

  • CHO cells stably expressing the human oxytocin receptor

  • Cell culture medium (e.g., DMEM/F-12)

  • Fetal bovine serum (FBS)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • This compound and oxytocin standards

  • Fluorometric Imaging Plate Reader (FLIPR)

Procedure:

  • Cell Culture: Culture the CHO-hOTR cells in appropriate medium supplemented with FBS.

  • Cell Plating: Seed the cells into 96-well black-walled, clear-bottom plates and allow them to adhere overnight.

  • Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive dye solution (e.g., Fluo-4 AM with Pluronic F-127) in the dark at 37°C for 1 hour.

  • Compound Preparation: Prepare serial dilutions of this compound and oxytocin in assay buffer.

  • Calcium Flux Measurement:

    • Wash the cells to remove excess dye.

    • Place the plate in the FLIPR instrument.

    • Establish a baseline fluorescence reading.

    • Add the compound solutions to the wells and immediately begin recording the fluorescence intensity over time.

  • Data Analysis: Determine the increase in fluorescence, which corresponds to the increase in intracellular calcium. Plot the response against the compound concentration to determine the EC50 and maximal efficacy.

In Vivo Fear Conditioning in Mice

The behavioral effects of this compound were assessed using a conditioned fear paradigm.

Animals:

  • Male C57BL/6J mice

Apparatus:

  • Fear conditioning chambers equipped with a grid floor for foot shock delivery, a speaker for auditory cues, and a video camera for recording behavior.

Procedure:

  • Habituation: Allow the mice to acclimate to the testing room for at least 1 hour before the experiment.

  • Conditioning (Day 1):

    • Place a mouse in the conditioning chamber.

    • After a 2-minute acclimation period, present a 30-second auditory conditioned stimulus (CS; e.g., a 2-Hz clicking sound).

    • During the last 2 seconds of the CS, deliver a 2-second, 1.5-mA foot shock (unconditioned stimulus, US).

    • After a 90-second interval, repeat the CS-US pairing.

    • Return the mouse to its home cage 30 seconds after the second shock.

  • Testing (Day 2):

    • Administer this compound or vehicle subcutaneously.

    • After the appropriate pre-treatment time, return the mouse to the same conditioning chamber.

    • Measure freezing behavior (complete immobility except for respiration) for the first 150 seconds to assess contextual fear.

    • Present the auditory CS for 30 seconds and continue to measure freezing for another 150 seconds to assess cued fear.

  • Data Analysis: Score the duration of freezing behavior using automated software or by a trained observer blind to the treatment conditions. Compare the freezing levels between the this compound and vehicle-treated groups.

Visualizations

Signaling Pathway

G Simplified Oxytocin Receptor Signaling Pathway PF06655075 This compound OTR Oxytocin Receptor (OTR) PF06655075->OTR Binds and Activates Gq_11 Gq/11 OTR->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_Response Cellular Response (e.g., muscle contraction) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Simplified signaling cascade initiated by this compound binding to the oxytocin receptor.

Experimental Workflow

G Drug Discovery and Development Workflow for this compound cluster_discovery Discovery Phase cluster_preclinical Preclinical Development Design Structural Design (Lipidation & Substitution) Synthesis Solid-Phase Peptide Synthesis Design->Synthesis InVitro In Vitro Screening (Binding & Functional Assays) Synthesis->InVitro PK Pharmacokinetic Studies (Mice) InVitro->PK Lead Candidate Selection InVivo In Vivo Efficacy (Fear Conditioning) PK->InVivo

Caption: Overview of the discovery and preclinical development workflow for this compound.

Conclusion

This compound represents a significant advancement in the development of oxytocin receptor agonists. Through targeted chemical modifications, it achieves a desirable pharmacological profile characterized by high potency, selectivity, and a prolonged duration of action after peripheral administration, without crossing the blood-brain barrier. This makes this compound a valuable tool for investigating the peripheral actions of oxytocin and a potential therapeutic candidate for conditions where sustained, peripheral OTR activation is desired. The data and protocols presented herein provide a solid foundation for future research in this area.

References

The Anxiolytic Potential of PF-06655075: A Peripherally Acting Oxytocin Receptor Agonist Attenuates Fear-Induced Freezing

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide delves into the pharmacological profile of PF-06655075, a novel, long-acting, non-brain-penetrant oxytocin receptor (OTR) agonist, and its significant impact on fear-induced freezing behavior. Developed to overcome the pharmacokinetic limitations of endogenous oxytocin (OT), such as a short plasma half-life and poor blood-brain barrier permeability, this compound presents a promising therapeutic avenue for anxiety and fear-related disorders.[1][2] This document provides a comprehensive overview of the key experimental data, detailed methodologies, and the underlying signaling pathways associated with the anxiolytic effects of this compound.

Core Mechanism of Action and Pharmacological Profile

This compound is a synthetic peptide OT receptor agonist engineered for enhanced plasma stability and high selectivity for the OT receptor.[1][2] A key feature of this compound is its non-brain-penetrant nature, which suggests that its behavioral effects are mediated through peripheral mechanisms or feed-forward signaling to the central nervous system.[1] Pharmacokinetic studies have demonstrated that peripheral administration of this compound results in sustained plasma concentrations for over 20 hours, without detectable accumulation in brain tissue.

Efficacy in Fear Conditioning Models

The primary evidence for the anxiolytic effects of this compound comes from studies utilizing a conditioned fear paradigm. In these experiments, animal subjects are trained to associate a neutral stimulus (e.g., a specific context or an auditory cue) with an aversive stimulus (e.g., a mild foot shock). The subsequent presentation of the conditioned stimulus alone elicits a fear response, most commonly quantified as "freezing" behavior (complete immobility except for respiration).

Quantitative Data Summary

The following tables summarize the key findings from studies investigating the effect of this compound on fear-induced freezing.

Table 1: Effect of Peripheral Administration of this compound on Contextual and Cued Fear-Induced Freezing
Treatment Group Mean Percentage Freezing (Context)
Vehicle~60%
This compound~30%
Propranolol (Positive Control)~25%
Oxytocin (multidose)No significant inhibition
Treatment Group Mean Percentage Freezing (Context + Cue)
Vehicle~75%
This compound~40%
Propranolol (Positive Control)~35%
Oxytocin (multidose)No significant inhibition

*Statistically significant reduction in freezing compared to vehicle (P < 0.05). Data adapted from Modi et al., 2016.

Table 2: Effect of Central Administration on Fear-Induced Freezing
Treatment Group Mean Percentage Freezing (Context)
Vehicle~55%
This compound~20%
PF-06478939 (PF2)~25%**
Oxytocin~30%*
Treatment Group Mean Percentage Freezing (Context + Cue)
Vehicle~70%
This compound~30%
PF-06478939 (PF2)~40%**
Oxytocin~45%*

*P < 0.05; **P < 0.01; ***P < 0.001 compared to vehicle. PF-06478939 (PF2) is an OT analog with increased stability but without the enhanced selectivity of this compound. Data adapted from Modi et al., 2016.

Experimental Protocols

A detailed understanding of the methodologies employed is crucial for the interpretation of the presented data.

Fear Conditioning Paradigm
  • Apparatus: The experiments are conducted in standard conditioning chambers equipped with a grid floor for delivering foot shocks and video recording equipment to monitor behavior.

  • Acclimation: Animals are habituated to the testing environment prior to the start of the experiment.

  • Conditioning Phase: On the training day, animals are placed in the conditioning chamber. After a baseline period, a neutral conditioned stimulus (CS), such as an auditory cue, is presented, which co-terminates with an unconditioned stimulus (US), typically a mild foot shock (e.g., 0.5 mA for 2 seconds). This CS-US pairing is repeated multiple times.

  • Testing Phase: 24 to 48 hours after conditioning, the fear response is assessed.

    • Contextual Fear Testing: Animals are placed back into the original conditioning chamber, and freezing behavior is recorded for a set duration in the absence of the auditory cue.

    • Cued Fear Testing: Animals are placed in a novel context, and after a baseline period, the auditory cue (CS) is presented, and freezing behavior is recorded.

  • Behavioral Scoring: The duration of freezing is typically scored automatically using specialized software or manually by trained observers who are blind to the experimental conditions. Freezing is defined as the complete absence of movement except for respiration.

Drug Administration
  • Peripheral Administration: this compound, vehicle, or control compounds are administered systemically, for example, via subcutaneous (s.c.) or intravenous (i.v.) injection, at specified time points before the testing phase.

  • Central Administration: For intracerebroventricular (ICV) administration, animals are surgically implanted with a guide cannula into a cerebral ventricle. The compound is then infused directly into the cerebrospinal fluid.

Signaling Pathways and Visualizations

The anxiolytic effects of this compound are initiated by its binding to and activation of the oxytocin receptor, a G-protein coupled receptor (GPCR). While the direct downstream signaling of peripherally administered this compound is a subject of ongoing research, it is hypothesized to involve feed-forward mechanisms that ultimately modulate neural circuits of fear and anxiety.

G cluster_periphery Periphery cluster_cns Central Nervous System (CNS) This compound This compound OTR_p Peripheral Oxytocin Receptors This compound->OTR_p Agonist Binding Peripheral Signaling Peripheral Signaling OTR_p->Peripheral Signaling Activation Amygdala Amygdala Peripheral Signaling->Amygdala Feed-Forward Modulation BNST Bed Nucleus of the Stria Terminalis Peripheral Signaling->BNST Feed-Forward Modulation Fear_Output Fear Response (Freezing) Amygdala->Fear_Output BNST->Fear_Output

Caption: Proposed mechanism of action for peripherally administered this compound.

The central amygdala (CeA) and the bed nucleus of the stria terminalis (BNST) are key brain regions involved in the expression of fear and anxiety. It is well-established that central oxytocin can attenuate fear responses by acting on OT receptors within the CeA. The leading hypothesis for the action of non-brain-penetrant this compound is that activation of peripheral OT receptors triggers a signaling cascade that indirectly influences the activity of these central fear circuits.

G cluster_workflow Experimental Workflow start Day 1: Fear Conditioning (CS-US Pairing) drug_admin Day 2: Drug Administration (this compound or Vehicle) start->drug_admin context_test Contextual Fear Test (Measure Freezing) drug_admin->context_test cue_test Cued Fear Test (Measure Freezing) drug_admin->cue_test end Data Analysis context_test->end cue_test->end

Caption: Generalized workflow for fear conditioning experiments.

Conclusion and Future Directions

This compound represents a significant advancement in the development of oxytocin-based therapeutics. Its ability to reduce fear-induced freezing following peripheral administration, combined with its favorable pharmacokinetic profile, underscores its potential as a treatment for anxiety disorders. The data strongly suggest that even without direct central nervous system penetration, activation of peripheral oxytocin receptors can profoundly impact fear expression.

Future research should focus on elucidating the precise feed-forward signaling pathways that connect peripheral OT receptor activation to the modulation of central fear circuits. Further studies are also warranted to explore the efficacy of this compound in other models of anxiety and stress-related disorders, and to translate these promising preclinical findings into clinical applications. The availability of this compound as a tool compound provides an invaluable opportunity for the scientific community to further investigate the role of peripheral oxytocin in regulating emotional behavior.

References

The Potential of Peripherally Restricted Oxytocin Agonists: A Technical Overview of PF-06655075

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The neuropeptide oxytocin is a well-established modulator of social and emotional behaviors, primarily through its actions within the central nervous system. However, its therapeutic potential has been hampered by a short plasma half-life and poor blood-brain barrier permeability. The development of peripherally restricted, long-acting oxytocin receptor agonists, such as PF-06655075, represents a novel strategy to harness the peripheral effects of oxytocin signaling for various therapeutic applications. This technical guide provides a comprehensive overview of this compound, summarizing its pharmacological profile, preclinical data, and the underlying mechanisms of peripheral oxytocin receptor activation. The information presented herein is intended to inform further research and development of this promising class of therapeutic agents.

Introduction to this compound

This compound is a novel, non-brain-penetrant peptide agonist of the oxytocin receptor.[1][2][3] It was designed with two key modifications to overcome the limitations of native oxytocin:

  • Enhanced Plasma Stability: A lipid tail is appended to the peptide structure, which facilitates binding to plasma proteins like albumin. This shields the molecule from proteolytic degradation and reduces systemic clearance, significantly extending its half-life.[1]

  • Increased Receptor Selectivity: A modification in the peptide sequence enhances its selectivity for the oxytocin receptor over the structurally related vasopressin 1a (V1a) receptor.[1] This is a critical feature for safety, as V1a receptor agonism is associated with cardiovascular effects.

These properties make this compound a valuable tool to investigate the therapeutic potential of activating peripheral oxytocin receptors without the confounding effects of central nervous system engagement.

Preclinical Pharmacology and Efficacy

The primary preclinical evaluation of this compound was conducted in a fear-conditioning paradigm in mice, demonstrating the potential of peripheral oxytocin signaling to modulate centrally-mediated behaviors.

In Vitro Characterization

The affinity and functional activity of this compound at the human oxytocin receptor were assessed using in vitro assays.

ParameterOxytocinThis compound
Receptor Binding Ki (nM) 0.480.037
% Agonist Activity 10093
V1a Receptor Binding Ki (nM) 16.14.37
V1a Receptor Agonist EC50 (nM) 7.66>10,000
V1a Receptor % Agonist Activity 94N/A

Data sourced from Modi et al., 2016.

In Vivo Efficacy: Fear-Induced Freezing Model

In a conditioned fear paradigm, peripheral (subcutaneous) administration of this compound was shown to significantly inhibit fear-induced freezing in mice, a behavior mediated by the central nervous system. This effect was comparable to that of the beta-blocker propranolol. Notably, multi-dose peripheral administration of native oxytocin did not produce a similar inhibitory effect, highlighting the importance of the extended plasma stability of this compound.

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by a significantly extended half-life compared to native oxytocin, a critical feature for its sustained peripheral action.

SpeciesAdministration RouteCompoundHalf-life (t½)
MouseSubcutaneous (non-depot)Oxytocin0.5 hours
MouseSubcutaneous (non-depot)This compound3.2 hours

Data sourced from Modi et al., 2016.

Following subcutaneous administration in mice, this compound demonstrated a sustained plasma concentration for over 20 hours, with no detectable accumulation in brain tissue. This confirms its non-brain-penetrant nature and suggests that its behavioral effects are mediated through peripheral mechanisms that feedback to the central nervous system.

Potential Therapeutic Applications

The ability of this compound and similar peripheral oxytocin agonists to modulate physiological processes opens up several potential therapeutic avenues.

Metabolic Disorders

A modified version of this compound, ASK1476, has been investigated for its effects on food intake and body weight in a diet-induced obesity rat model. Daily subcutaneous administration of ASK1476 led to a significant reduction in food intake and body weight. This suggests that peripheral oxytocin receptor activation may play a role in satiety and energy homeostasis, potentially through actions on the gastrointestinal tract and adipose tissue.

Anxiety and Stress-Related Disorders

The preclinical data demonstrating the ability of peripherally administered this compound to inhibit fear-induced freezing suggests a potential role for this class of compounds in the management of anxiety and stress-related disorders. The proposed mechanism involves the activation of peripheral oxytocin receptors that subsequently modulate neural circuits involved in fear and anxiety.

Mechanism of Action: Peripheral Oxytocin Signaling

This compound exerts its effects by activating oxytocin receptors located in various peripheral tissues. These receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate a cascade of intracellular signaling events.

dot

Peripheral_Oxytocin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PF06655075 This compound OTR Oxytocin Receptor (GPCR) PF06655075->OTR Binds and Activates Gq_protein Gq Protein OTR->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Induces Physiological_effects Downstream Physiological Effects Ca2_release->Physiological_effects MAPK_pathway MAPK Pathway PKC->MAPK_pathway Activates MAPK_pathway->Physiological_effects

Caption: Peripheral Oxytocin Receptor Signaling Pathway.

Activation of peripheral oxytocin receptors, for example in the gastrointestinal tract, pancreas, and adipose tissue, can lead to a variety of physiological responses including modulation of gut motility, insulin secretion, and lipolysis.

Experimental Protocols

In Vitro Receptor Binding Assay (General Protocol)

This protocol outlines the general steps for a competitive radioligand binding assay to determine the binding affinity of a test compound for the oxytocin receptor.

dot

Receptor_Binding_Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation and Counting cluster_analysis Data Analysis Membrane_Prep Prepare cell membranes expressing oxytocin receptors Incubate Incubate membranes, radioligand, and test compound Membrane_Prep->Incubate Radioligand_Prep Prepare radiolabeled oxytocin ligand Radioligand_Prep->Incubate Compound_Prep Prepare serial dilutions of test compound (this compound) Compound_Prep->Incubate Filter Separate bound and free radioligand via filtration Incubate->Filter Count Quantify bound radioactivity using a scintillation counter Filter->Count Analyze Generate competition curve and calculate Ki value Count->Analyze

Caption: Workflow for an In Vitro Receptor Binding Assay.

Fear-Conditioning Paradigm in Mice (General Protocol)

This protocol describes a typical fear-conditioning experiment to assess the effect of a compound on fear memory.

dot

Fear_Conditioning_Workflow cluster_day1 Day 1: Training cluster_day2 Day 2: Contextual Fear Test cluster_day3 Day 3: Cued Fear Test Training Place mouse in conditioning chamber. Present auditory cue (CS) paired with foot shock (US) Drug_Admin_Context Administer this compound or vehicle Training->Drug_Admin_Context Context_Test Place mouse back in conditioning chamber (no CS or US). Measure freezing behavior. Drug_Admin_Context->Context_Test Drug_Admin_Cue Administer this compound or vehicle Context_Test->Drug_Admin_Cue Cue_Test Place mouse in a novel context. Present auditory cue (CS only). Measure freezing behavior. Drug_Admin_Cue->Cue_Test

Caption: Experimental Workflow for a Fear-Conditioning Study.

Safety and Tolerability

Preclinical data suggests that this compound has a favorable safety profile due to its high selectivity for the oxytocin receptor over the V1a receptor. Activation of the V1a receptor is associated with cardiovascular effects, such as changes in blood pressure. By avoiding this off-target activity, this compound is predicted to have a reduced risk of such side effects. However, comprehensive toxicology and safety pharmacology studies for this compound have not been published in the peer-reviewed literature.

Future Directions and Conclusion

This compound and other peripherally restricted, long-acting oxytocin agonists represent a promising new class of therapeutics. The available preclinical data demonstrates their potential to modulate centrally-mediated behaviors through peripheral mechanisms, and suggests possible applications in metabolic and anxiety-related disorders.

Future research should focus on:

  • Exploring a broader range of therapeutic areas: Investigating the efficacy of these compounds in models of social behavior, gastrointestinal disorders, and pain.

  • Elucidating the precise peripheral mechanisms: Further studies are needed to pinpoint the specific peripheral tissues and signaling pathways that mediate the observed behavioral effects.

  • Comprehensive safety and toxicology studies: Rigorous evaluation of the long-term safety of these compounds is essential for their clinical translation.

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies of PF-06655075

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06655075, also known as PF1, is a novel, long-acting, and peripherally restricted agonist of the oxytocin receptor (OTR).[1][2][3] Its enhanced pharmacokinetic stability and selectivity for the OTR make it a valuable tool for investigating the peripheral roles of oxytocin in various physiological and pathological processes.[1][2] These application notes provide detailed protocols for in vivo studies using this compound in two key research areas: fear conditioning in mice and diet-induced obesity in rats.

Signaling Pathway of this compound

This compound exerts its effects by binding to and activating the oxytocin receptor, a G-protein coupled receptor (GPCR). Activation of the OTR primarily couples to Gq/11 proteins, initiating a signaling cascade that involves the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the sarcoplasmic reticulum, while DAG activates protein kinase C (PKC). These events lead to a variety of cellular responses depending on the cell type. The OTR can also couple to other G proteins, such as Gi and Gs, and activate other downstream pathways including the MAPK and Rho kinase pathways.

OxytocinReceptorSignaling cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound OTR Oxytocin Receptor (OTR) This compound->OTR Binds to Gq11 Gq/11 OTR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ SR->Ca2 Release CellularResponse Cellular Responses Ca2->CellularResponse PKC->CellularResponse

Figure 1: Oxytocin Receptor Signaling Pathway

Quantitative Data Summary

The following tables summarize key quantitative data from in vivo studies involving this compound and related compounds.

Table 1: Pharmacokinetic Parameters of this compound

SpeciesAdministration RouteDoseCmax (nM)Half-life (hours)Reference
MouseSubcutaneous (non-depot)1 mg/kg3313.2
RatIntravenous--Extended vs. OT

Table 2: In Vivo Efficacy of this compound in Fear Conditioning (Mice)

Treatment GroupDoseFreezing Time (% of total time)Statistical Significance vs. VehicleReference
Vehicle-~40%-
This compound10 mg/kg (s.c.)~20%p < 0.05

Table 3: In Vivo Efficacy of an Analog (ASK1476) in Diet-Induced Obesity (Rats)

Treatment GroupDoseBody Weight Change from BaselineFood Intake ReductionReference
Vehicle-+4.5%-
ASK147650 nmol/kg (daily, s.c.)-6.6%~28%

Experimental Protocols

Conditioned Fear Paradigm in Mice

This protocol is designed to assess the effect of this compound on fear memory.

Materials:

  • This compound

  • Vehicle (e.g., 10% Solutol HS 15 in saline)

  • Male C57BL/6J mice (10-12 weeks old)

  • Fear conditioning apparatus (with grid floor for footshock)

  • Novel context for cued fear testing

  • Sound-attenuating chambers

  • Video recording and analysis software

Experimental Workflow:

FearConditioningWorkflow cluster_prep Preparation cluster_day1 Day 1: Conditioning cluster_day2 Day 2: Contextual Fear Test cluster_day3 Day 3: Cued Fear Test acclimation Acclimate Mice (1 week) drug_prep Prepare this compound and Vehicle acclimation->drug_prep injection1 Administer this compound or Vehicle (s.c.) drug_prep->injection1 habituation1 Habituation to Chamber (2 min) injection1->habituation1 conditioning Auditory Cue (CS) co-terminating with Footshock (US) (e.g., 3 pairings) habituation1->conditioning context_test Place Mouse in Conditioning Chamber (5 min, no CS or US) conditioning->context_test 24 hours record_context Record and Analyze Freezing Behavior context_test->record_context cue_test Place Mouse in Novel Context context_test->cue_test 24 hours habituation2 Habituation to Novel Context (2 min) cue_test->habituation2 cs_presentation Present Auditory Cue (CS) (2 min, no US) habituation2->cs_presentation record_cue Record and Analyze Freezing Behavior cs_presentation->record_cue

Figure 2: Experimental Workflow for Conditioned Fear Paradigm

Procedure:

  • Animal Handling and Habituation:

    • House mice individually for at least one week before the experiment to acclimate them to the facility.

    • Handle mice for 2-3 minutes daily for 3-5 days prior to the experiment to reduce stress.

  • Drug Preparation and Administration:

    • Prepare this compound in the appropriate vehicle. A formulation of 10% SEDDs (Self-Emulsifying Drug Delivery System) in phosphate buffer has been described. Alternatively, other standard vehicles for subcutaneous injection can be used.

    • Administer this compound or vehicle via subcutaneous (s.c.) injection 30-60 minutes before the conditioning session. Doses can range from 1 to 10 mg/kg.

  • Day 1: Fear Conditioning:

    • Place the mouse in the fear conditioning chamber and allow it to explore for a 2-minute habituation period.

    • Present the conditioned stimulus (CS), which is typically an auditory cue (e.g., 80 dB tone at 2800 Hz) for 30 seconds.

    • Immediately at the termination of the CS, deliver the unconditioned stimulus (US), a mild footshock (e.g., 0.5-0.7 mA for 2 seconds).

    • Repeat the CS-US pairing for a total of 2-3 trials with an inter-trial interval of 1-2 minutes.

    • After the final pairing, leave the mouse in the chamber for an additional 60 seconds before returning it to its home cage.

  • Day 2: Contextual Fear Testing:

    • 24 hours after conditioning, place the mouse back into the same chamber where conditioning occurred.

    • Do not present the CS or the US.

    • Record the mouse's behavior for 5 minutes and quantify the amount of time it spends freezing (immobility except for respiration).

  • Day 3: Cued Fear Testing:

    • 24 hours after contextual testing, place the mouse in a novel context with different visual, tactile, and olfactory cues.

    • Allow the mouse to habituate to the new context for 2 minutes.

    • Present the auditory CS for 2 minutes without the US.

    • Record and quantify the freezing behavior during the CS presentation.

Diet-Induced Obesity Model in Rats

This protocol outlines a study to evaluate the effects of this compound on body weight and food intake in a diet-induced obesity model.

Materials:

  • This compound

  • Vehicle for subcutaneous injection

  • Male Sprague-Dawley or Wistar rats

  • High-fat diet (e.g., 45-60% kcal from fat)

  • Standard chow

  • Metabolic cages for monitoring food and water intake

  • Animal scale

Procedure:

  • Induction of Obesity:

    • Upon arrival, acclimate rats to the facility for one week on standard chow.

    • Divide rats into two groups: a control group that continues on standard chow and an experimental group that is switched to a high-fat diet.

    • Monitor body weight and food intake weekly. The high-fat diet group is expected to gain significantly more weight. The diet-induced obese phenotype is typically established after 8-12 weeks.

  • Drug Treatment:

    • Once the obese phenotype is established, randomize the obese rats into treatment groups (e.g., vehicle and this compound).

    • Administer this compound or vehicle daily via subcutaneous injection. A starting dose of 50 nmol/kg, similar to that used for a related analog, can be considered.

    • Continue daily treatment for a predefined period (e.g., 21 days).

  • Data Collection:

    • Measure body weight daily, just before the dark cycle begins.

    • Measure 24-hour food and water intake daily using metabolic cages.

    • At the end of the study, plasma samples can be collected for analysis of metabolic parameters (e.g., glucose, insulin, lipids).

Data Analysis:

  • Analyze changes in body weight, food intake, and other metabolic parameters between the treatment groups using appropriate statistical methods (e.g., t-test, ANOVA).

Conclusion

This compound is a promising research tool for elucidating the peripheral actions of the oxytocin system. The detailed protocols provided here for in vivo studies in fear conditioning and diet-induced obesity models offer a framework for researchers to investigate the therapeutic potential of targeting the oxytocin receptor. Careful adherence to these protocols and appropriate data analysis will contribute to a better understanding of the role of peripheral oxytocin signaling in health and disease.

References

Application Notes and Protocols for the Administration of PF-06655075 in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the administration of PF-06655075, a novel, non-brain-penetrant oxytocin receptor agonist, in common animal models.[1][2][3][4] This document outlines methodologies for intravenous and subcutaneous administration in rats and mice, summarizes key pharmacokinetic parameters, and provides a visual representation of the relevant signaling pathway and experimental workflow.

Data Presentation

Table 1: Summary of this compound Administration Protocols in Animal Models
ParameterIntravenous (Rat)Subcutaneous (Non-Depot, Mouse)Subcutaneous (Depot, Mouse)Subcutaneous (Depot, Rat - Neuro-PK)
Animal Model Male Wistar Hannover Rats (Jugular Vein Cannulated)Male C57BL/6J MiceMale C57BL/6J MiceMale Wistar Hannover Rats (Jugular Vein Cannulated)
Dosage 0.1 mg/kg1 mg/kg20 mg/kg10 mg/kg
Formulation 10% SEDDs in 90% 20 mM, pH 5, phosphate buffer (v/v)10% SEDDs in 90% 50 mM pH 7.4 phosphate buffer (v/v)Depot formulationDepot formulation
Dose Volume 1 ml/kg4 ml/kg100 µl per animal4 ml/kg
Administration Single i.v. bolusSingle s.c. injectionSingle s.c. injectionSingle s.c. injection
Reference [5]

*SEDDs = Self-Emulsifying Drug Delivery System (3:4:3 Miglyol 812: Cremophor RH40: Capmul MCM, v/v/v)

Table 2: Pharmacokinetic Parameters of this compound (also known as ASK1476) and Oxytocin (OXT) in Rats
CompoundRouteT½ (h)
This compound (ASK1476)s.c.2.3
Oxytocin (OXT)s.c.0.12
Reference

Experimental Protocols

Protocol 1: Intravenous Administration in Rats

Objective: To assess the systemic exposure and pharmacokinetics of this compound following intravenous administration.

Materials:

  • This compound

  • Vehicle: 10% SEDDs (3:4:3 Miglyol 812: Cremophor RH40: Capmul MCM, v/v/v) in 90% 20 mM, pH 5, phosphate buffer (v/v)

  • Male Wistar Hannover rats with jugular vein cannulation (250-300 g)

  • Syringes and needles appropriate for intravenous injection

  • Blood collection tubes (e.g., with anticoagulant)

Procedure:

  • Formulation Preparation: Prepare the dosing solution of this compound in the vehicle at the desired concentration to achieve a final dose of 0.1 mg/kg in a 1 ml/kg injection volume.

  • Animal Dosing:

    • Acclimatize the rats to the experimental conditions.

    • Weigh each animal to accurately calculate the injection volume.

    • Administer a single intravenous bolus dose of the this compound formulation via the jugular vein cannula.

  • Blood Sampling:

    • Collect serial blood samples from the jugular vein cannula at predetermined time points (e.g., 0.033, 0.083, 0.25, 0.5, 1, 2, 4, 7, and 24 hours post-dose).

    • Process the blood samples to obtain plasma and store at -80°C until analysis.

Protocol 2: Subcutaneous (Non-Depot) Administration in Mice

Objective: To evaluate the pharmacokinetic profile of a non-depot formulation of this compound.

Materials:

  • This compound

  • Vehicle: 10% SEDDs in 90% 50 mM pH 7.4 phosphate buffer (v/v)

  • Male C57BL/6J mice (25-30 g)

  • Syringes and needles appropriate for subcutaneous injection

Procedure:

  • Formulation Preparation: Prepare the dosing solution of this compound in the vehicle to deliver a 1 mg/kg dose in a 4 ml/kg injection volume.

  • Animal Dosing:

    • Acclimatize the mice to the experimental conditions.

    • Weigh each mouse to determine the precise injection volume.

    • Administer a single subcutaneous injection into the dorsal region.

  • Sample Collection:

    • Collect blood samples at specified time points post-injection via an appropriate method (e.g., retro-orbital sinus).

    • Process blood to plasma and store at -80°C for later analysis.

Protocol 3: Subcutaneous (Depot) Administration in Mice and Rats

Objective: To achieve sustained plasma concentrations of this compound for prolonged efficacy studies.

Materials:

  • This compound

  • Depot formulation (specific composition to be optimized based on desired release profile)

  • Male C57BL/6J mice or male Wistar Hannover rats

  • Syringes and needles for subcutaneous injection

Procedure:

  • Formulation Preparation: Prepare the depot formulation of this compound. The concentration should be calculated to deliver the target dose (e.g., 20 mg/kg for mice, 10 mg/kg for rats) in the specified injection volume (100 µl for mice, 4 ml/kg for rats).

  • Animal Dosing:

    • Acclimatize the animals.

    • Weigh each animal for accurate dosing.

    • Administer a single subcutaneous injection.

  • Sample Collection (as needed for pharmacokinetic studies):

    • For mice, collect serial blood samples via the retro-orbital sinus at time points such as 0.5, 1, 2, 4, 6, and 24 hours post-dose.

    • For neuropharmacokinetic studies in rats, collect blood, brain, and CSF samples at time points such as 0.5, 2, 5, 12, 24, and 48 hours post-dose.

    • Process and store samples appropriately for analysis.

Visualizations

Oxytocin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound OXTR Oxytocin Receptor (OXTR) This compound->OXTR Binds to Gq Gq OXTR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca2+ Release IP3->Ca2_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Responses Ca2_release->Downstream PKC->Downstream

Caption: Oxytocin Receptor Signaling Pathway Activated by this compound.

Experimental_Workflow start Start formulation Prepare this compound Formulation start->formulation animal_prep Animal Preparation (Acclimatization & Weighing) formulation->animal_prep dosing Administer this compound (IV or SC) animal_prep->dosing sampling Serial Sampling (Blood, Brain, CSF) dosing->sampling processing Sample Processing (e.g., Plasma Isolation) sampling->processing analysis Bioanalysis (e.g., LC-MS/MS) processing->analysis data_analysis Pharmacokinetic Data Analysis analysis->data_analysis end End data_analysis->end

Caption: General Experimental Workflow for this compound Administration.

References

Application Notes and Protocols for PF-06655075 Subcutaneous Injection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06655075 is a novel, long-acting, non-brain-penetrant agonist of the oxytocin receptor (OTR) with enhanced pharmacokinetic stability and increased selectivity for the OTR.[1][2][3] Its design, featuring a lipid tail, facilitates binding to plasma proteins, thereby protecting it from enzymatic degradation and extending its half-life compared to native oxytocin.[1] These characteristics make this compound a valuable tool for investigating the peripheral effects of OTR activation in various physiological and pathological processes. This document provides detailed application notes and protocols for the subcutaneous formulation and administration of this compound for research and preclinical development.

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects by binding to and activating the oxytocin receptor, a G-protein coupled receptor (GPCR). The primary signaling cascade initiated by OTR activation involves the Gq/11 protein, which stimulates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These signaling events lead to a variety of cellular responses depending on the cell type.

Oxytocin Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound OTR Oxytocin Receptor (OTR) This compound->OTR Binds to Gq11 Gq/11 OTR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca2+ Release (from ER) IP3->Ca2_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response Ca2_release->Cellular_Response Leads to PKC->Cellular_Response Leads to

Caption: Oxytocin Receptor Signaling Pathway for this compound.

Formulation for Subcutaneous Injection

This compound has been formulated for subcutaneous (SC) administration in both non-depot and depot forms to allow for either rapid or sustained release profiles.

Non-Depot Formulation

The non-depot formulation is designed for more rapid absorption and is based on a self-emulsifying drug delivery system (SEDDS).

Table 1: Composition of Non-Depot Subcutaneous Formulation

ComponentRoleExample Concentration
This compoundActive Pharmaceutical Ingredient1 mg/kg
Miglyol 812Oil PhasePart of 3:4:3 v/v/v SEDDS mixture
Cremophor RH40SurfactantPart of 3:4:3 v/v/v SEDDS mixture
Capmul MCMCo-surfactantPart of 3:4:3 v/v/v SEDDS mixture
50 mM Phosphate Buffer (pH 7.4)Aqueous Phase90% (v/v)
Depot Formulation

The depot formulation is designed for sustained release, providing prolonged exposure to this compound.

Table 2: Composition of Depot Subcutaneous Formulation

ComponentRoleExample Concentration
This compoundActive Pharmaceutical Ingredient0.7% loading
Glycerol dioleateLipid VehicleEqual weight fraction with Phosphatidylcholine
PhosphatidylcholineLipid VehicleEqual weight fraction with Glycerol dioleate
Ethanol (>99%)Solvent15%
WaterAqueous Phase15%

Experimental Protocols

Protocol 1: Preparation of Non-Depot SEDDS Formulation

This protocol describes the preparation of a self-emulsifying drug delivery system for the subcutaneous administration of this compound.

Materials:

  • This compound powder

  • Miglyol 812

  • Cremophor RH40

  • Capmul MCM

  • 50 mM Phosphate Buffer (pH 7.4)

  • Sterile vials

  • Magnetic stirrer and stir bar

  • Pipettes and sterile filter (0.22 µm)

Procedure:

  • Prepare the SEDDS pre-concentrate: In a sterile vial, combine Miglyol 812, Cremophor RH40, and Capmul MCM in a 3:4:3 volume ratio.

  • Dissolve this compound: Accurately weigh the required amount of this compound and add it to the SEDDS pre-concentrate.

  • Mixing: Gently vortex or stir the mixture at room temperature until the this compound is completely dissolved.

  • Add Aqueous Phase: Slowly add the 50 mM phosphate buffer (pH 7.4) to the SEDDS pre-concentrate containing this compound to achieve a final ratio of 10% SEDDS pre-concentrate to 90% buffer (v/v).

  • Emulsification: Gently mix the formulation until a homogenous emulsion is formed.

  • Sterilization: Sterilize the final formulation by passing it through a 0.22 µm sterile filter into a sterile vial.

  • Storage: Store the formulation at 2-8°C, protected from light.

Non-Depot Formulation Workflow start Start prepare_sedds Prepare SEDDS Pre-concentrate (Miglyol 812, Cremophor RH40, Capmul MCM) start->prepare_sedds dissolve_pf Dissolve this compound in SEDDS prepare_sedds->dissolve_pf add_buffer Add Phosphate Buffer (90% v/v) dissolve_pf->add_buffer emulsify Gentle Mixing to Emulsify add_buffer->emulsify sterilize Sterile Filtration (0.22 µm) emulsify->sterilize store Store at 2-8°C sterilize->store end End store->end

Caption: Workflow for Non-Depot Formulation Preparation.

Protocol 2: Preparation of Depot Formulation

This protocol outlines the preparation of a lipid-based depot formulation for sustained subcutaneous delivery of this compound.

Materials:

  • This compound powder

  • Glycerol dioleate

  • Phosphatidylcholine

  • Ethanol (>99%)

  • Sterile water for injection

  • Sterile glass vials

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare Lipid Mixture: In a sterile glass vial, combine equal weight fractions of glycerol dioleate and phosphatidylcholine.

  • Add Ethanol: Add 15% (by final volume) of ethanol to the lipid mixture.

  • Mixing: Stir the mixture at room temperature until a clear, homogenous liquid is obtained.

  • Prepare this compound Solution: Prepare a concentrated solution of this compound in sterile water for injection (e.g., 48 mg/ml).

  • Incorporate Drug and Water: Add the this compound solution to the lipid-ethanol mixture to achieve a final water content of 15% and a this compound loading of 0.7%.

  • Final Mixing: Gently mix until a uniform depot formulation is formed.

  • Storage: Store the formulation in a sterile, sealed vial at 2-8°C, protected from light.

Depot Formulation Workflow start Start mix_lipids Mix Glycerol Dioleate and Phosphatidylcholine start->mix_lipids add_ethanol Add Ethanol (15%) mix_lipids->add_ethanol dissolve_lipids Stir until Clear add_ethanol->dissolve_lipids prepare_drug_solution Prepare Aqueous Solution of this compound dissolve_lipids->prepare_drug_solution incorporate_drug Add Drug Solution to Lipid Mix (to 15% water and 0.7% drug) prepare_drug_solution->incorporate_drug final_mix Gentle Final Mixing incorporate_drug->final_mix store Store at 2-8°C final_mix->store end End store->end

Caption: Workflow for Depot Formulation Preparation.

Protocol 3: Subcutaneous Administration in Preclinical Models (Rats/Mice)

This protocol provides a general guideline for the subcutaneous administration of this compound formulations in rodents.

Materials:

  • Prepared this compound formulation (Non-Depot or Depot)

  • Sterile insulin syringes (e.g., 29G) or appropriate gauge needles and syringes

  • Animal restraints as required

  • 70% Ethanol for disinfection

Procedure:

  • Animal Preparation: Acclimatize the animals to the experimental conditions. Weigh each animal to determine the correct dose volume.

  • Dose Calculation: Calculate the required injection volume based on the animal's body weight and the desired dose (e.g., mg/kg).

  • Aseptic Technique: Handle the formulation and injection equipment using aseptic techniques to prevent contamination.

  • Injection Site: Choose a suitable subcutaneous injection site, typically the dorsal scapular region.

  • Injection: Gently lift a fold of skin at the injection site. Insert the needle at an appropriate angle (typically 45 degrees) into the subcutaneous space.

  • Administer Dose: Slowly and steadily depress the plunger to administer the full dose.

  • Needle Withdrawal: Withdraw the needle and apply gentle pressure to the injection site if necessary.

  • Monitoring: Monitor the animal for any adverse reactions post-injection.

Pharmacokinetic Data (Preclinical)

The following table summarizes representative pharmacokinetic parameters of this compound following subcutaneous administration in preclinical species.

Table 3: Preclinical Pharmacokinetic Parameters of this compound (Subcutaneous)

SpeciesFormulationDoseTmax (h)Cmax (nM)t1/2 (h)
RatDepot16 mg/kg~5->20
MouseNon-Depot1 mg/kg~2-Extended vs. Oxytocin
Rat--4276 (total), 0.6 (free)2.3

Note: Data is compiled from multiple sources and may vary depending on the specific study conditions. Cmax and t1/2 values were not always explicitly provided in all reviewed literature.

Stability and Storage

Stability Testing: Formal stability studies for this compound should be conducted according to ICH guidelines. Key parameters to assess include:

  • Appearance (color, clarity, presence of particulates)

  • pH of the formulation

  • Assay of this compound (e.g., by HPLC)

  • Purity and degradation products

  • For depot formulations: particle size distribution and viscosity

Storage Recommendations:

  • Store this compound formulations at 2-8°C.

  • Protect from light.

  • Do not freeze.

  • The recommended storage period for stock solutions is up to 6 months at -80°C and up to 1 month at -20°C.[4]

References

Application Notes and Protocols for PF-06655075 in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06655075 is a novel, non-brain-penetrant agonist of the oxytocin receptor (OTR) with enhanced selectivity and a significantly longer plasma half-life compared to native oxytocin.[1][2] These characteristics make it a valuable tool for investigating the peripheral effects of OTR activation without the confounding central nervous system effects associated with brain-penetrant analogs.[1][2] This document provides detailed application notes and protocols for the use of this compound in mice, based on available dose-response data from peer-reviewed literature.

Data Presentation

Currently, comprehensive public data on the dose-response relationship of this compound in mice is limited. The primary available study focuses on a single effective dose in a behavioral paradigm. The data below summarizes the key findings from this study.

Table 1: Effect of a Single Subcutaneous Dose of this compound on Fear-Induced Freezing in Mice

CompoundDose (mg/kg)Route of AdministrationFormulationKey FindingReference
This compound1Subcutaneous (s.c.)10% SEDDs in 50 mM phosphate buffer (pH 7.4)Significantly inhibited fear-induced freezing in response to context and context + cue.[1]

Experimental Protocols

The following is a detailed protocol for a fear-conditioning study in mice, as described in the available literature, to assess the behavioral effects of this compound.

Fear Conditioning Paradigm

This protocol is adapted from the methodology described by Meera E. Modi, et al. (2016).

Objective: To assess the effect of peripherally administered this compound on the expression of conditioned fear in mice.

Animals: Male C57BL/6J mice are commonly used for this paradigm.

Materials:

  • This compound

  • Vehicle (e.g., 10% Self-Emulsifying Drug Delivery System (SEDDs) in 50 mM phosphate buffer, pH 7.4)

  • Standard fear conditioning chambers equipped with a grid floor for foot shock delivery, a speaker for auditory cues, and a camera for recording behavior.

  • FreezeFrame or similar software for automated scoring of freezing behavior.

Experimental Workflow:

G cluster_day1 Day 1: Fear Conditioning cluster_day2 Day 2: Fear Expression Testing D1_Habituation Habituation (2 min) D1_CS1 Conditioned Stimulus (CS) 30s auditory cue D1_Habituation->D1_CS1 D1_US1 Unconditioned Stimulus (US) 2s foot shock (e.g., 1.5 mA) D1_CS1->D1_US1 co-terminates D1_Interval1 Interval (90s) D1_US1->D1_Interval1 D1_CS2 Conditioned Stimulus (CS) 30s auditory cue D1_Interval1->D1_CS2 D1_US2 Unconditioned Stimulus (US) 2s foot shock (e.g., 1.5 mA) D1_CS2->D1_US2 co-terminates D1_End Return to home cage D1_US2->D1_End D2_Dosing Administer this compound (1 mg/kg, s.c.) or Vehicle D2_Wait Waiting Period (e.g., 30 min) D2_Dosing->D2_Wait D2_Test Place in conditioning chamber D2_Wait->D2_Test D2_Context Context Test (e.g., 5 min) Measure freezing D2_Test->D2_Context D2_Cue Cue Test (e.g., 3 min) Present auditory CS Measure freezing D2_Context->D2_Cue D2_End End of Experiment D2_Cue->D2_End

Experimental workflow for the fear conditioning study.

Procedure:

Day 1: Fear Conditioning

  • Place individual mice into the fear conditioning chamber.

  • Allow a 2-minute habituation period.

  • Present a 30-second auditory conditioned stimulus (CS) (e.g., a tone or white noise).

  • During the final 2 seconds of the CS, deliver a 2-second foot shock unconditioned stimulus (US) (e.g., 1.5 mA).

  • After a 90-second interval, repeat the CS-US pairing.

  • Thirty seconds after the second pairing, return the mice to their home cages.

Day 2: Fear Expression Testing

  • Administer this compound (1 mg/kg, s.c.) or vehicle to the mice.

  • After a predetermined waiting period (e.g., 30 minutes), place the mice back into the same conditioning chamber.

  • Context Test: Record freezing behavior for a set duration (e.g., 5 minutes) in the absence of the auditory cue. Freezing is defined as the complete absence of movement except for respiration.

  • Cue Test: Following the context test, present the auditory CS for a set duration (e.g., 3 minutes) and record freezing behavior.

  • Analyze the percentage of time spent freezing during both the context and cue tests using automated software.

Signaling Pathway

This compound exerts its effects by acting as an agonist at the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR). The activation of OTR initiates a cascade of intracellular signaling events.

G cluster_membrane Plasma Membrane OTR Oxytocin Receptor (OTR) Gq Gαq OTR->Gq Activates PF06655075 This compound PF06655075->OTR Binds and Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Ca_release->PKC Co-activates Downstream Downstream Cellular Responses PKC->Downstream Phosphorylates targets leading to

Simplified Oxytocin Receptor Signaling Pathway.

Pathway Description:

  • This compound binds to and activates the oxytocin receptor (OTR) on the cell surface.

  • The activated OTR couples to and activates the Gαq subunit of its associated G-protein.

  • Activated Gαq stimulates the enzyme Phospholipase C (PLC).

  • PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

  • IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺).

  • DAG, along with the increased intracellular Ca²⁺, activates Protein Kinase C (PKC).

  • Activated PKC and elevated intracellular Ca²⁺ levels lead to a variety of downstream cellular responses through the phosphorylation of target proteins.

Conclusion

This compound is a potent and selective tool for studying the peripheral actions of the oxytocin system. While comprehensive dose-response data in mice are not yet widely available, the provided protocol for a fear conditioning study offers a robust method for evaluating its behavioral effects at a known effective dose. Further studies are warranted to fully characterize the dose-dependent effects of this compound in various physiological and behavioral models. Researchers are encouraged to perform dose-finding studies for their specific experimental paradigms.

References

Application Notes and Protocols: PF-06655075 in Conditioned Fear Paradigms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06655075 is a novel, long-acting, and non-brain-penetrant oxytocin receptor (OTR) agonist.[1][2][3][4] It exhibits increased selectivity for the OTR and significantly enhanced pharmacokinetic stability compared to native oxytocin.[1] These characteristics make this compound a valuable tool for investigating the peripheral mechanisms of oxytocin signaling in various behavioral paradigms, including conditioned fear. This document provides detailed application notes and protocols for the use of this compound in rodent models of conditioned fear.

Mechanism of Action

This compound functions as a selective agonist for the oxytocin receptor. Its design includes modifications, such as the addition of a lipid tail, which enhances its resistance to degradation and facilitates binding to circulating proteins like albumin. This results in a significantly extended plasma half-life. While central administration of oxytocin is known to inhibit fear responses by acting on OTRs in brain regions like the central amygdala, this compound's non-brain-penetrant nature suggests a peripheral mechanism of action for its fear-reducing effects. It is hypothesized that peripheral OTR activation by this compound may lead to downstream signaling that ultimately modulates neural circuits involved in fear expression, potentially through feed-forward mechanisms.

cluster_periphery Periphery cluster_cns Central Nervous System This compound This compound OTR_p Peripheral Oxytocin Receptor This compound->OTR_p Binds & Activates Signaling_Cascade Downstream Signaling Cascade OTR_p->Signaling_Cascade Fear_Circuitry Fear Circuitry (e.g., Amygdala) Signaling_Cascade->Fear_Circuitry Modulates Reduced_Freezing Reduced Fear Response (Freezing) Fear_Circuitry->Reduced_Freezing Inhibition

Caption: Proposed mechanism of action for this compound in reducing conditioned fear.

Data Presentation

The following tables summarize the quantitative data from preclinical studies investigating the effect of this compound on freezing behavior in a conditioned fear paradigm in male C57BL/6J mice.

Table 1: Effect of Peripheral Administration of this compound on Contextual and Cued Fear-Induced Freezing

Treatment GroupDoseMean % Freezing (Context)SEM (Context)Mean % Freezing (Context + Cue)SEM (Context + Cue)
Vehicle-~60~5~75~5
This compound1 mg/kg, s.c.~35~8~40~7
Propranolol10 mg/kg, i.p.~30~7~35~6
  • p < 0.05 compared to Vehicle. Data are approximated from graphical representations in Modi et al., 2016.

Table 2: Effect of Central Administration of this compound on Contextual and Cued Fear-Induced Freezing

Treatment GroupDoseMean % Freezing (Context)SEM (Context)Mean % Freezing (Context + Cue)SEM (Context + Cue)
Vehicle-~55~6~70~5
This compound1 µg, i.c.v.~25 ~5~30***~4
Oxytocin1 µg, i.c.v.~30*~7~35~6
  • p < 0.05, ** p < 0.01, *** p < 0.001 compared to Vehicle. Data are approximated from graphical representations in Modi et al., 2016.

Experimental Protocols

This section details a standard protocol for a cued and contextual fear conditioning paradigm to evaluate the effects of this compound.

Materials
  • This compound

  • Vehicle (e.g., 10% SEDDs: 90% 50 mM pH 7.4 phosphate buffer)

  • Male C57BL/6J mice (or other appropriate rodent model)

  • Fear conditioning chambers equipped with a grid floor for footshock delivery, a speaker for auditory cues, and a video camera for recording behavior.

  • Software for scoring freezing behavior.

Experimental Workflow

cluster_day1 Day 1: Habituation cluster_day2 Day 2: Fear Conditioning cluster_day3 Day 3: Drug Administration & Testing Habituation Place mouse in conditioning chamber. Allow free exploration. Conditioning Present auditory cue (CS) co-terminating with a mild footshock (US). Repeat for multiple trials. Drug_Admin Administer this compound or Vehicle Context_Test Place mouse in the same chamber (no cue or shock). Measure freezing. Drug_Admin->Context_Test Pre-treatment Cue_Test Place mouse in a novel context and present the auditory cue (no shock). Measure freezing. Context_Test->Cue_Test Followed by

Caption: Experimental workflow for a typical conditioned fear paradigm with this compound.

Detailed Procedure

1. Habituation (Day 1)

  • To reduce novelty-induced stress, handle the animals for a few minutes each day for 3-5 days prior to the experiment.

  • On the day before conditioning, place each mouse individually into the conditioning chamber for 10-15 minutes to allow for habituation to the context. No auditory cues or footshocks are presented.

2. Fear Conditioning (Day 2)

  • Place the mouse in the conditioning chamber and allow a 2-3 minute acclimation period.

  • Present the conditioned stimulus (CS), which is typically an auditory cue (e.g., a tone of 80 dB, 2-5 kHz for 20-30 seconds).

  • During the final 1-2 seconds of the CS presentation, deliver the unconditioned stimulus (US), a mild footshock (e.g., 0.5-0.7 mA for 1-2 seconds).

  • The CS and US should co-terminate.

  • Repeat the CS-US pairing for a total of 2-5 trials, with an inter-trial interval of 1-3 minutes.

  • After the final pairing, leave the mouse in the chamber for an additional 60-120 seconds before returning it to its home cage.

3. Drug Administration and Testing (Day 3)

  • Drug Preparation: Prepare this compound in the appropriate vehicle. For subcutaneous (s.c.) administration, a dose of 1 mg/kg has been shown to be effective. For intracerebroventricular (i.c.v.) administration, a dose of 1 µg can be used.

  • Administration: Administer this compound or vehicle to the animals. The timing of administration relative to testing should be determined based on the pharmacokinetic profile of the compound. For this compound, administration 30-60 minutes prior to testing is a reasonable starting point.

  • Contextual Fear Testing: Place the mouse back into the same conditioning chamber in which it was trained. Do not present the auditory cue or the footshock. Record the mouse's behavior for 3-5 minutes and score the percentage of time spent freezing.

  • Cued Fear Testing: At least 1-2 hours after the contextual test, place the mouse in a novel context (e.g., a chamber with different wall colors, floor texture, and odor). Allow for a 2-3 minute acclimation period. Present the auditory CS for 2-3 minutes continuously and score the percentage of time spent freezing. No footshock is delivered.

4. Behavioral Scoring

  • Freezing is defined as the complete absence of movement except for that required for respiration.

  • Behavior should be recorded and scored by a trained observer who is blind to the experimental conditions, or by using automated video-tracking software.

Conclusion

This compound is a potent and long-acting oxytocin receptor agonist that effectively reduces conditioned fear responses in rodents through a peripheral mechanism of action. The provided protocols and data serve as a guide for researchers interested in utilizing this compound to investigate the role of peripheral oxytocin signaling in fear and anxiety-related behaviors. Further studies could explore the effects of this compound on fear extinction and reconsolidation, as well as its potential therapeutic applications.

References

Synthesis of PF-06655075 via Solid-Phase Peptide Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the synthesis of PF-06655075, a potent and selective oxytocin receptor agonist, utilizing Fmoc-based solid-phase peptide synthesis (SPPS). The protocols outlined herein cover the entire synthetic workflow, from resin preparation to final peptide purification and characterization.

Introduction

This compound is a synthetic analog of oxytocin with enhanced pharmacokinetic properties and receptor selectivity. Its structure incorporates a strategic substitution of Gly for Pro⁷ and the addition of a palmitoyl-polyethylene glycol (PEG) moiety to the side chain of Lys⁸. These modifications contribute to its prolonged plasma half-life and high affinity for the oxytocin receptor, making it a valuable tool for studying the peripheral effects of oxytocin. The synthesis of this modified peptide is achieved through a systematic solid-phase approach, which is detailed in the following sections.

Data Presentation

The following tables summarize the key materials and expected outcomes for the synthesis of this compound.

Table 1: Protected Amino Acids and Reagents

CompoundSupplierGrade
Rink Amide MBHA ResinVarious100-200 mesh, ~0.5 mmol/g
Fmoc-Gly-OHVariousSynthesis Grade
Fmoc-Leu-OHVariousSynthesis Grade
Fmoc-Lys(Dde)-OHVariousSynthesis Grade
Fmoc-Asn(Trt)-OHVariousSynthesis Grade
Fmoc-Gln(Trt)-OHVariousSynthesis Grade
Fmoc-Ile-OHVariousSynthesis Grade
Fmoc-Tyr(tBu)-OHVariousSynthesis Grade
Fmoc-Cys(Trt)-OHVariousSynthesis Grade
Fmoc-NH-PEG8-COOHVariousSynthesis Grade
Palmitic AcidVarious≥99%
HBTUVarious≥99%
HOBtVarious≥99%
DIPEAVarious≥99%
PiperidineVarious≥99%
Hydrazine monohydrateVarious≥99%
Trifluoroacetic acid (TFA)VariousReagent Grade
Triisopropylsilane (TIS)Various≥98%
1,2-Ethanediol (EDT)Various≥99%
IodineVarious≥99.8%

Table 2: Expected Yield and Purity

StageParameterExpected Value
Crude PeptideYield60-75%
Crude PeptidePurity (by HPLC)50-70%
Purified PeptideFinal Yield15-25%
Purified PeptideFinal Purity (by HPLC)>98%

Experimental Protocols

The synthesis of this compound is performed on a solid support using the Fmoc/tBu strategy. The workflow involves sequential amino acid coupling, selective deprotection of the lysine side chain for modification, cleavage from the resin, and solution-phase disulfide bond formation.

Solid-Phase Peptide Synthesis (SPPS)

The linear peptide backbone is assembled on a Rink Amide resin to generate a C-terminal amide upon cleavage.

Protocol:

  • Resin Swelling: Swell Rink Amide MBHA resin (1 g, 0.5 mmol) in N,N-dimethylformamide (DMF) for 1 hour in a peptide synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF (2 x 10 mL, 10 min each). Wash the resin with DMF (5 x 10 mL).

  • Amino Acid Coupling:

    • Pre-activate the first amino acid, Fmoc-Gly-OH (4 eq, 2 mmol), with HBTU (3.9 eq, 1.95 mmol) and DIPEA (8 eq, 4 mmol) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Monitor the coupling reaction using a Kaiser test.

    • Wash the resin with DMF (5 x 10 mL).

  • Chain Elongation: Repeat the Fmoc deprotection and amino acid coupling steps for each subsequent amino acid in the sequence: Leu, Lys(Dde), Pro, Cys(Trt), Asn(Trt), Gln(Trt), Ile, Tyr(tBu), and Cys(Trt). Use 4 equivalents of each protected amino acid and coupling reagents.

On-Resin Lysine Side-Chain Modification

Following the assembly of the linear peptide, the Dde protecting group on the lysine side chain is selectively removed to allow for the attachment of the PEG-palmitoyl moiety.

Protocol:

  • Dde Deprotection: Treat the peptide-resin with 2% hydrazine monohydrate in DMF (3 x 10 mL, 5 min each).[1][2]

  • Wash the resin thoroughly with DMF (5 x 10 mL).

  • PEGylation:

    • Couple Fmoc-NH-PEG8-COOH (3 eq, 1.5 mmol) to the deprotected lysine side chain using HBTU (2.9 eq, 1.45 mmol) and DIPEA (6 eq, 3 mmol) in DMF for 4 hours.

    • Wash the resin with DMF (5 x 10 mL).

    • Remove the Fmoc group from the PEG spacer with 20% piperidine in DMF (2 x 10 mL, 10 min each).

    • Wash the resin with DMF (5 x 10 mL).

  • Palmitoylation:

    • Couple palmitic acid (5 eq, 2.5 mmol) to the free amine of the PEG spacer using HBTU (4.9 eq, 2.45 mmol) and DIPEA (10 eq, 5 mmol) in DMF overnight.

    • Wash the resin with DMF (5 x 10 mL) and then with dichloromethane (DCM) (5 x 10 mL).

    • Dry the resin under vacuum.

Cleavage and Deprotection

The modified peptide is cleaved from the solid support, and all side-chain protecting groups are removed simultaneously.

Protocol:

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/TIS/H₂O/EDT (92.5:2.5:2.5:2.5 v/v/v/v).[3] Use approximately 10 mL of cocktail per gram of resin.

  • Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin and shake at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.

  • Peptide Collection: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the peptide pellet with cold diethyl ether (3x).

  • Drying: Dry the crude peptide pellet under vacuum.

Disulfide Bond Formation

The intramolecular disulfide bridge between the two cysteine residues is formed in solution.

Protocol:

  • Dissolution: Dissolve the crude linear peptide in 50% aqueous acetonitrile containing 0.1% TFA to a concentration of approximately 0.5 mg/mL.

  • Oxidation: While stirring, add a 0.1 M solution of iodine in methanol dropwise until a persistent yellow color is observed.[4]

  • Reaction Monitoring: Monitor the reaction by RP-HPLC until the linear peptide is fully converted to the cyclized product (typically 1-2 hours).

  • Quenching: Quench the excess iodine by adding a 1 M aqueous solution of ascorbic acid dropwise until the yellow color disappears.

Purification and Analysis

The final product is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol:

  • Purification:

    • Column: Preparative C18 column (e.g., 10 µm, 250 x 21.2 mm).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient tailored to the hydrophobicity of this compound (e.g., 30-60% B over 30 minutes).

    • Detection: 220 nm.

  • Fraction Analysis: Collect fractions and analyze by analytical RP-HPLC and mass spectrometry to identify those containing the pure product.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final product as a white powder.

  • Characterization: Confirm the identity and purity of the final product by high-resolution mass spectrometry and analytical RP-HPLC.

Diagrams

Signaling Pathway

G PF06655075 This compound OTR Oxytocin Receptor (GPCR) PF06655075->OTR Binds and Activates Gq11 Gαq/11 OTR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Downstream Downstream Cellular Responses Ca2->Downstream PKC->Downstream

Caption: Oxytocin Receptor Signaling Pathway

Experimental Workflow

G cluster_SPPS Solid-Phase Peptide Synthesis cluster_Modification On-Resin Modification cluster_Cleavage Cleavage & Deprotection cluster_Cyclization Solution-Phase Cyclization cluster_Purification Purification & Analysis Resin Rink Amide Resin ChainElongation Sequential Amino Acid Coupling (Fmoc-SPPS) Resin->ChainElongation Dde_Deprotection Dde Deprotection (Hydrazine) ChainElongation->Dde_Deprotection PEGylation PEGylation Dde_Deprotection->PEGylation Palmitoylation Palmitoylation PEGylation->Palmitoylation Cleavage TFA Cleavage Cocktail Palmitoylation->Cleavage Precipitation Ether Precipitation Cleavage->Precipitation Dissolution Dissolve Crude Peptide Precipitation->Dissolution Oxidation Iodine Oxidation Dissolution->Oxidation Quenching Quench with Ascorbic Acid Oxidation->Quenching RPHPLC Preparative RP-HPLC Quenching->RPHPLC Analysis LC-MS & Analytical HPLC RPHPLC->Analysis Lyophilization Lyophilization Analysis->Lyophilization FinalProduct FinalProduct Lyophilization->FinalProduct This compound

Caption: Synthesis Workflow for this compound

References

Application Notes and Protocols for In Vitro Assessment of IRAK4 Inhibitor Activity

Author: BenchChem Technical Support Team. Date: November 2025

Important Note on Compound Identity: The compound PF-06655075 is identified in the scientific literature as a long-acting oxytocin receptor agonist.[1][2][3] The request for assays to assess Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) activity suggests a possible confusion with PF-06650833 (Zimlovisertib) , which is a potent and selective IRAK4 inhibitor developed by Pfizer.[4][5] This document will proceed to provide detailed application notes and protocols for assessing the in vitro activity of an IRAK4 inhibitor, using PF-06650833 as the primary example to fulfill the core requirements of the request.

Introduction

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a serine/threonine kinase that plays a crucial role in the innate immune response. It acts as a central node in the signaling pathways downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs). Upon activation, IRAK4 phosphorylates IRAK1 and IRAK2, initiating a cascade that leads to the activation of transcription factors like NF-κB and subsequent production of pro-inflammatory cytokines. Given its pivotal role, IRAK4 is a key therapeutic target for a range of autoimmune and inflammatory diseases.

These application notes provide a comprehensive overview of the in vitro assays required to characterize the activity of IRAK4 inhibitors like PF-06650833. The protocols cover direct enzyme inhibition, target engagement in a cellular context, and downstream functional consequences such as cytokine release.

Data Presentation: In Vitro Activity of PF-06650833

The following table summarizes the quantitative data for PF-06650833's in vitro activity, demonstrating its potency and selectivity.

Assay TypeTarget/Cell LineLigand/StimulusEndpoint MeasurementIC50 ValueReference
Biochemical Kinase AssayRecombinant IRAK4ATPPhosphorylation0.2 nM
Cellular Assay (PBMC)Human PBMCsR848 (TLR7/8 agonist)IL-6 Production2.4 nM
Cellular Assay (THP-1)THP-1 cellsLPSTNF-α ReleaseNot specified
Cellular Assay (RA FLS)RA Fibroblast-like SynoviocytesTLR ligandsInflammatory Mediator ReleaseInhibition shown
Cellular Assay (SLE model)Human Neutrophils, B cells, pDCsTLR ligands, SLE ICsInflammatory Mediator ReleaseInhibition shown

Signaling Pathway and Experimental Workflow Visualizations

IRAK4 Signaling Pathway

The following diagram illustrates the central role of IRAK4 in the TLR/IL-1R signaling cascade.

IRAK4_Signaling TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Ligand Binding IRAK4 IRAK4 MyD88->IRAK4 Recruitment IRAK1_2 IRAK1 / IRAK2 IRAK4->IRAK1_2 Phosphorylation TRAF6 TRAF6 IRAK1_2->TRAF6 NFkB NF-κB Activation TRAF6->NFkB Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) NFkB->Cytokines Inhibitor PF-06650833 Inhibitor->IRAK4

Caption: IRAK4 signaling cascade initiated by TLR/IL-1R activation.

Experimental Workflow for IRAK4 Inhibitor Assessment

This diagram outlines the general workflow for evaluating a potential IRAK4 inhibitor in vitro.

Experimental_Workflow start Start biochemical Biochemical Assay (IRAK4 Kinase Activity) start->biochemical cellular_target Cellular Assay (Phospho-IRAK4) biochemical->cellular_target cellular_functional Cellular Functional Assay (Cytokine Release) cellular_target->cellular_functional data_analysis Data Analysis (IC50 Determination) cellular_functional->data_analysis end End data_analysis->end

Caption: General workflow for in vitro IRAK4 inhibitor characterization.

Experimental Protocols

Biochemical IRAK4 Kinase Activity Assay

Objective: To determine the direct inhibitory effect of a test compound on the enzymatic activity of recombinant IRAK4.

Principle: This assay measures the phosphorylation of a substrate by IRAK4. The amount of product formed (ADP or phosphorylated substrate) is quantified, and the inhibition by the test compound is determined. A common method is the ADP-Glo™ Kinase Assay, which measures ADP production via a luminescent signal.

Materials:

  • Recombinant human IRAK4 enzyme

  • Kinase substrate (e.g., Myelin Basic Protein, MBP)

  • ATP

  • Kinase assay buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT)

  • Test compound (e.g., PF-06650833) and DMSO for dilution

  • ADP-Glo™ Kinase Assay Kit (or similar detection reagents)

  • White, opaque 96- or 384-well assay plates

  • Luminometer

Protocol:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration might be 1000x the final desired highest concentration. Further dilute in kinase assay buffer to a 10x working concentration.

  • Assay Plate Setup: Add 2.5 µL of the 10x compound dilution or DMSO (for positive and negative controls) to the wells of the assay plate.

  • Master Mix Preparation: Prepare a master mix containing the kinase assay buffer, IRAK4 enzyme, and the MBP substrate.

  • Enzyme/Substrate Addition: Add 12.5 µL of the master mix to each well.

  • Reaction Initiation: Initiate the kinase reaction by adding 10 µL of ATP solution to each well. The final ATP concentration should ideally be close to the Kₘ value for IRAK4.

  • Incubation: Incubate the plate at 30°C for 45-60 minutes.

  • Reaction Termination and Detection: Stop the reaction and measure the amount of ADP produced by adding the ADP-Glo™ reagents according to the manufacturer's protocol. This typically involves a two-step addition with incubation periods.

  • Data Acquisition: Read the luminescence signal on a plate reader. The signal is directly proportional to the amount of ADP produced and thus to IRAK4 activity.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Cellular Phospho-IRAK4 Assay (Target Engagement)

Objective: To confirm that the test compound inhibits IRAK4 activity within a cellular environment by measuring the phosphorylation status of IRAK4 itself.

Principle: Upon TLR/IL-1R stimulation, IRAK4 undergoes autophosphorylation at Thr345/Ser346. This phosphorylation event is a direct marker of its activation. A cell-based ELISA or Western blot using phospho-specific antibodies can quantify the inhibition of this process.

Materials:

  • Human cell line expressing IRAK4 (e.g., THP-1 monocytes, or PBMCs)

  • Cell culture medium

  • TLR agonist (e.g., LPS for TLR4, R848 for TLR7/8)

  • Test compound (e.g., PF-06650833)

  • Lysis buffer

  • Phospho-IRAK4 (Thr345/Ser346) antibody and total IRAK4 antibody

  • Detection reagents for Western blot or ELISA

  • Protein quantification assay (e.g., BCA)

Protocol:

  • Cell Plating: Plate cells (e.g., 1x10⁶ THP-1 cells/well) in a 24-well plate and allow them to adhere or stabilize overnight.

  • Compound Pre-incubation: Treat the cells with various concentrations of the test compound or DMSO vehicle for 1-2 hours.

  • Stimulation: Stimulate the cells with a pre-determined optimal concentration of a TLR agonist (e.g., 100 ng/mL LPS) for 15-30 minutes.

  • Cell Lysis: Wash the cells with cold PBS and then lyse them with an appropriate lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Western Blot Analysis:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with a primary antibody against Phospho-IRAK4 (Thr345/Ser346).

    • Wash and incubate with a secondary antibody.

    • Develop the blot using a chemiluminescent substrate.

    • Strip and re-probe the membrane with an antibody for total IRAK4 as a loading control.

  • Data Analysis: Quantify the band intensities using densitometry. Normalize the phospho-IRAK4 signal to the total IRAK4 signal. Calculate the percentage of inhibition of phosphorylation at each compound concentration and determine the IC50.

Cellular Cytokine Release Assay (Functional Assay)

Objective: To measure the functional consequence of IRAK4 inhibition by quantifying the reduction in pro-inflammatory cytokine production.

Principle: Inhibition of IRAK4 blocks the downstream signaling cascade, leading to reduced transcription and release of cytokines like IL-6 and TNF-α. This assay uses primary human cells or cell lines, stimulates them with a TLR agonist, and measures the amount of cytokine released into the supernatant.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs) or THP-1 cells

  • Cell culture medium (e.g., RPMI-1640 + 10% FBS)

  • TLR agonist (e.g., LPS or R848)

  • Test compound (e.g., PF-06650833)

  • ELISA kit for the cytokine of interest (e.g., Human IL-6 or TNF-α)

  • 96-well cell culture plates

Protocol:

  • Cell Plating: Plate PBMCs or THP-1 cells at a density of 2x10⁵ cells/well in a 96-well plate.

  • Compound Pre-incubation: Add various concentrations of the test compound or DMSO vehicle to the wells. Incubate for 1-2 hours at 37°C.

  • Stimulation: Add the TLR agonist (e.g., R848 for PBMCs) to the wells to stimulate cytokine production. Do not add stimulus to negative control wells.

  • Incubation: Incubate the plate for 18-24 hours at 37°C.

  • Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.

  • Cytokine Quantification: Measure the concentration of the target cytokine (e.g., IL-6) in the supernatant using an ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Generate a standard curve from the ELISA standards. Use the standard curve to calculate the cytokine concentration in each sample. Calculate the percentage of inhibition of cytokine release for each compound concentration and determine the IC50 value.

References

Application Notes and Protocols: Measuring the Peripheral Effects of the IRAK4 Inhibitor PF-06650833

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a key regulator in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[1][2] Dysregulation of IRAK4 activity has been implicated in a variety of inflammatory and autoimmune diseases, as well as certain cancers.[2][3] As a result, IRAK4 has emerged as a significant therapeutic target for the development of small molecule inhibitors.

PF-06650833 is a potent and selective inhibitor of IRAK4 that has demonstrated efficacy in cellular assays with nanomolar potency.[4] Developed through fragment-based drug design, this clinical candidate exhibits excellent kinase selectivity and pharmacokinetic properties suitable for oral administration. Measuring the peripheral effects of PF-06650833 is crucial for understanding its biological activity and therapeutic potential. This document provides detailed application notes and protocols for assessing the peripheral effects of PF-06650833, focusing on its biochemical and cellular activity.

Quantitative Data Summary

The inhibitory activity of PF-06650833 has been characterized in various assays, demonstrating its high potency and selectivity for IRAK4. The following table summarizes the key quantitative data for this compound.

Assay TypeTargetKey ParameterValue (nM)Reference
Cellular AssayIRAK4IC500.2
PBMC AssayIRAK4IC502.4

Note: IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Signaling Pathway

The following diagram illustrates the IRAK4 signaling pathway and the point of inhibition by PF-06650833. Upon ligand binding to TLRs or IL-1Rs, the adaptor protein MyD88 recruits IRAK4. IRAK4 then phosphorylates IRAK1, initiating a downstream signaling cascade that leads to the activation of transcription factors such as NF-κB and AP-1, and subsequent production of pro-inflammatory cytokines. PF-06650833 acts by directly inhibiting the kinase activity of IRAK4, thereby blocking this inflammatory cascade.

IRAK4_Signaling_Pathway cluster_receptor Cell Membrane TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 P PF06650833 PF-06650833 PF06650833->IRAK4 TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MAPK MAPK TAK1->MAPK NFkB NF-κB IKK_complex->NFkB Cytokines Pro-inflammatory Cytokines (TNFα, IL-6) NFkB->Cytokines Transcription AP1 AP-1 MAPK->AP1 AP1->Cytokines Transcription

Caption: IRAK4 signaling pathway and inhibition by PF-06650833.

Experimental Protocols

Biochemical Kinase Activity Assay (Transcreener® ADP² Assay)

This protocol describes a method to measure the direct inhibitory effect of PF-06650833 on IRAK4 kinase activity by quantifying the amount of ADP produced.

Principle: The Transcreener® ADP² Kinase Assay is a fluorescence-based assay that detects ADP, the product of the kinase reaction. An antibody selective for ADP over ATP is used in conjunction with a far-red fluorescent tracer. ADP produced by IRAK4 competes with the tracer for binding to the antibody, leading to a change in fluorescence polarization.

Materials:

  • Recombinant human IRAK4 enzyme

  • Myelin Basic Protein (MBP) substrate

  • ATP

  • PF-06650833

  • Transcreener® ADP² FP Assay Kit (contains ADP Alexa594 Tracer, ADP² Antibody, Stop & Detect Buffer B)

  • Assay plates (e.g., 384-well, black, low-volume)

  • Plate reader capable of fluorescence polarization detection

Protocol:

  • Prepare a stock solution of PF-06650833 in DMSO.

  • Create a serial dilution of PF-06650833 in assay buffer.

  • In a 384-well assay plate, add 2.5 µL of the PF-06650833 dilution or vehicle control (DMSO).

  • Prepare the enzyme/substrate mixture containing IRAK4 (e.g., 7.5 nM) and MBP substrate (e.g., 0.1 µg/µL) in reaction buffer.

  • Add 2.5 µL of the enzyme/substrate mixture to each well.

  • Initiate the kinase reaction by adding 5 µL of ATP solution (e.g., 10 µM) to each well.

  • Incubate the plate at room temperature for 60 minutes.

  • Prepare the ADP detection mixture according to the Transcreener® kit instructions.

  • Add 10 µL of the ADP detection mixture to each well to stop the reaction.

  • Incubate the plate at room temperature for 60 minutes.

  • Read the fluorescence polarization on a compatible plate reader.

  • Calculate the percent inhibition for each concentration of PF-06650833 and determine the IC50 value.

Transcreener_Workflow A Prepare PF-06650833 Serial Dilutions B Add Compound/ Vehicle to Plate A->B C Add IRAK4 Enzyme & MBP Substrate B->C D Initiate Reaction with ATP C->D E Incubate (60 min, RT) D->E F Add Transcreener Stop & Detect Reagent E->F G Incubate (60 min, RT) F->G H Read Fluorescence Polarization G->H I Calculate IC50 H->I ECL_Workflow A Seed Cells B Pre-treat with PF-06650833 A->B C Stimulate with TLR Ligand (R848) B->C D Lyse Cells C->D E Transfer Lysate to Coated MSD Plate D->E F Incubate for IRAK1 Capture E->F G Add Phospho-IRAK1 Detection Antibody F->G H Incubate for Detection G->H I Read ECL Signal H->I J Analyze Data & Calculate IC50 I->J Cytokine_Workflow A Isolate & Seed PBMCs B Pre-treat with PF-06650833 A->B C Stimulate with TLR Ligand B->C D Incubate (18-24 hours) C->D E Collect Supernatant D->E F Quantify Cytokines (ELISA or Multiplex) E->F G Analyze Data & Calculate IC50 F->G

References

Application Notes and Protocols for Long-Term Administration of PF-06655075

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06655075 is a novel, long-acting, non-brain-penetrant oxytocin receptor (OTR) agonist.[1][2][3] Its enhanced pharmacokinetic stability and high selectivity for the OTR make it a valuable tool for investigating the peripheral effects of oxytocin signaling.[1][2] These application notes provide detailed protocols for the long-term administration of this compound in preclinical research settings, based on currently available data. The methodologies outlined below are designed to guide researchers in establishing chronic dosing regimens to explore the sustained therapeutic potential of this compound.

Mechanism of Action

This compound is a synthetic analog of oxytocin. Modifications to the native peptide structure, including the substitution of Proline at position 7 with Glycine and the addition of a polyethylene glycol spacer and a palmitoyl group, confer increased stability and selectivity. The lipidation facilitates binding to circulating proteins like albumin, which protects the molecule from degradation and reduces systemic clearance. This compound activates the oxytocin receptor, a G-protein coupled receptor, initiating downstream signaling cascades. While designed to be non-brain-penetrant, its peripheral actions may induce feed-forward effects on the central nervous system.

PF06655075 This compound OTR Oxytocin Receptor (Peripheral) PF06655075->OTR Binds and Activates Gq11 Gq/11 OTR->Gq11 Activates PLC Phospholipase C Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C DAG->PKC Activates Cellular_Response Downstream Cellular Responses Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Signaling pathway of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: Pharmacokinetic Properties of this compound vs. Oxytocin

ParameterThis compoundOxytocin
Half-life (t½) in Rats (IV) ExtendedShort
Plasma Concentration Sustained for >20 hours (SC depot)Rapidly cleared
Brain Penetration Not detectablePoor

Table 2: Preclinical Dosing for Behavioral Studies in Mice

CompoundFormulationDoseAdministration Route
This compoundNon-depot1 mg/kgSubcutaneous (s.c.)
OxytocinNon-depot1 and 10 mg/kgSubcutaneous (s.c.)

Experimental Protocols

Protocol 1: Preparation of Non-Depot Formulation

This protocol is suitable for studies requiring rapid absorption and shorter-term effects.

Materials:

  • This compound

  • Self-emulsifying drug delivery system (SEDDs): Miglyol 812, Cremophor RH40, and Capmul MCM (3:4:3 v/v/v)

  • 50 mM phosphate buffer (pH 7.4)

  • Sterile, pyrogen-free vials

  • Vortex mixer

  • Sterile filters (0.22 µm)

Procedure:

  • Prepare the SEDDs mixture by combining Miglyol 812, Cremophor RH40, and Capmul MCM in a 3:4:3 ratio by volume.

  • Vortex the SEDDs mixture until a homogenous solution is formed.

  • Prepare a 10% SEDDs solution by diluting the SEDDs mixture in 50 mM phosphate buffer (pH 7.4) at a 1:9 (v/v) ratio.

  • Weigh the required amount of this compound and dissolve it in the 10% SEDDs solution to achieve the final desired concentration (e.g., for a 1 mg/kg dose in a 10 mL/kg injection volume, the concentration would be 0.1 mg/mL).

  • Vortex the solution thoroughly to ensure complete dissolution.

  • Sterile-filter the final formulation using a 0.22 µm filter into a sterile vial.

  • Store the formulation according to the manufacturer's recommendations, typically at 2-8°C for short-term storage.

Protocol 2: Preparation of Depot Formulation for Sustained Release

This protocol is designed for long-term administration studies to achieve sustained plasma concentrations of this compound.

Materials:

  • This compound

  • Sucrose acetate isobutyrate (SAIB)

  • N-methyl-2-pyrrolidone (NMP)

  • Sterile, pyrogen-free vials

  • Vortex mixer

Procedure:

  • Prepare the depot vehicle by mixing SAIB and NMP. The exact ratio should be optimized based on the desired release profile.

  • Weigh the required amount of this compound and dissolve it in the SAIB/NMP vehicle to the final desired concentration.

  • Vortex the mixture until the compound is fully dissolved and the formulation is homogenous.

  • Store the depot formulation in a sterile vial at the recommended temperature, protected from light.

Protocol 3: Long-Term Administration in Rodents

This protocol provides a general guideline for chronic subcutaneous administration of this compound. The specific dosing frequency and duration should be adapted based on the experimental goals and pharmacokinetic profile of the chosen formulation.

Materials:

  • Prepared this compound formulation (non-depot or depot)

  • Appropriate gauge needles and syringes for subcutaneous injection

  • Experimental animals (e.g., mice, rats)

  • Animal scale

  • Personal protective equipment (PPE)

Procedure:

  • Animal Acclimatization: Allow animals to acclimate to the housing conditions for a minimum of one week before the start of the study.

  • Dose Calculation: Weigh each animal before each administration to accurately calculate the injection volume based on the desired dose (e.g., mg/kg).

  • Administration:

    • Gently restrain the animal.

    • Lift the skin on the back, slightly away from the midline, to form a tent.

    • Insert the needle into the base of the skin tent, parallel to the spine.

    • Inject the calculated volume of the this compound formulation subcutaneously.

    • Withdraw the needle and gently apply pressure to the injection site if necessary.

  • Dosing Schedule:

    • Non-depot formulation: Due to its shorter half-life compared to the depot formulation, more frequent administration (e.g., daily or twice daily) may be required to maintain steady-state concentrations.

    • Depot formulation: The depot formulation is designed for sustained release, allowing for less frequent administration (e.g., once every few days or weekly). The exact frequency should be determined by preliminary pharmacokinetic studies.

  • Monitoring:

    • Observe the animals daily for any adverse reactions at the injection site (e.g., swelling, redness) or systemic effects (e.g., changes in behavior, body weight).

    • Collect blood samples at predetermined time points to monitor plasma concentrations of this compound and confirm the desired exposure is achieved and maintained.

    • Conduct behavioral or physiological assessments as required by the study design.

start Start of Study acclimatize Animal Acclimatization (≥ 1 week) start->acclimatize baseline Baseline Measurements (e.g., weight, behavior) acclimatize->baseline randomize Randomization to Treatment Groups baseline->randomize dosing Chronic Dosing (SC Administration) randomize->dosing monitoring Ongoing Monitoring (Health, Weight, Behavior) dosing->monitoring Repeated Cycles pk_pd Pharmacokinetic/ Pharmacodynamic Assessments dosing->pk_pd monitoring->dosing monitoring->pk_pd end End of Study (Terminal Procedures) monitoring->end

Caption: Experimental workflow for long-term administration.

Important Considerations

  • Animal Welfare: All animal procedures should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

  • Formulation Stability: The stability of the prepared formulations should be assessed under the intended storage and use conditions.

  • Dose Selection: The appropriate dose for long-term studies should be determined based on dose-ranging studies to identify a dose that is both effective and well-tolerated.

  • Pharmacokinetics: It is crucial to characterize the pharmacokinetic profile of this compound in the chosen species and formulation to inform the dosing regimen.

These protocols and notes are intended to serve as a starting point for the long-term administration of this compound. Researchers are encouraged to adapt and optimize these methodologies to suit their specific experimental needs.

References

Application Notes and Protocols: The Use of PF-06655075 in Models of Social Behavior

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06655075 is a novel, long-acting, non-brain-penetrant peptide agonist with high selectivity for the oxytocin receptor (OTR).[1] Developed to overcome the short half-life of endogenous oxytocin, this compound serves as a valuable research tool to investigate the peripheral mechanisms of oxytocin signaling in various physiological and behavioral processes.[1] While direct studies of this compound in models of social behavior are not yet widely published, its properties as a potent and stable OTR agonist make it an ideal candidate for elucidating the role of peripheral oxytocin in modulating social interactions, social recognition, and other social behaviors. This document provides detailed application notes and experimental protocols for utilizing this compound in preclinical models of social behavior, drawing upon established methodologies in the field of oxytocin research.

Oxytocin is a neuropeptide crucial for regulating a wide range of social behaviors, including maternal bonding, social recognition, and pair bonding.[2][3][4] Dysregulation of the oxytocin system has been implicated in psychiatric conditions characterized by social deficits, such as autism spectrum disorder (ASD) and schizophrenia. Consequently, the oxytocin system is a key target for therapeutic development. The following sections detail how this compound can be applied to investigate these processes.

Signaling Pathways and Experimental Workflows

Oxytocin Signaling Pathway

cluster_0 Cell Membrane This compound This compound OTR Oxytocin Receptor (OTR) This compound->OTR Binds to Gq/11 Gαq/11 OTR->Gq/11 Activates PLC Phospholipase C (PLC) Gq/11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates ER Endoplasmic Reticulum IP3->ER Binds to Cellular_Response Cellular Response (e.g., neuronal excitability, gene expression) PKC->Cellular_Response Ca2+ Ca²⁺ Ca2+->Cellular_Response ER->Ca2+ Releases

Caption: Oxytocin receptor signaling cascade initiated by this compound.

Experimental Workflow: Three-Chamber Social Approach Test

cluster_0 Phase 1: Habituation (10 min) cluster_1 Phase 2: Sociability Test (10 min) cluster_2 Phase 3: Social Novelty Preference Test (10 min) P1_Start Place test mouse in center chamber P1_Explore Allow free exploration of all three empty chambers P1_Start->P1_Explore P2_Intro Introduce Stranger 1 (S1) in one side chamber (in a wire cage) P1_Explore->P2_Intro P2_Object Place an empty wire cage (E) in the other side chamber P2_Record Record time spent in each chamber and sniffing S1 vs. E P2_Object->P2_Record P3_Intro Introduce Stranger 2 (S2) in the previously empty cage P2_Record->P3_Intro P3_Record Record time spent sniffing familiar S1 vs. novel S2 P3_Intro->P3_Record

Caption: Workflow for the three-chamber social behavior test.

Application Notes

This compound can be utilized in a variety of animal models to explore the peripheral influence on complex social behaviors.

  • Models of Autism Spectrum Disorder (ASD): Mouse models with genetic mutations or environmental exposures relevant to ASD often exhibit social deficits. This compound can be administered to these models to assess whether peripheral OTR activation can rescue or ameliorate these social impairments.

  • Social Recognition and Memory: The ability to recognize and remember conspecifics is fundamental to social behavior. This compound can be used in social recognition paradigms to determine the role of peripheral oxytocin in the formation and retrieval of social memories.

  • Social Reward and Motivation: Oxytocin is known to enhance the rewarding properties of social interaction. By pairing this compound administration with social stimuli, researchers can investigate the contribution of peripheral OTR signaling to social motivation and reward-seeking behavior.

  • Pair Bonding and Affiliative Behavior: In monogamous species like prairie voles, oxytocin plays a critical role in the formation of pair bonds. This compound can be used to study the peripheral component of this complex social attachment.

Quantitative Data from Oxytocin Studies

The following tables summarize representative quantitative data from studies using oxytocin or OTR antagonists in models of social behavior. These data can serve as a reference for designing experiments with this compound and for interpreting potential outcomes.

Table 1: Effects of Oxytocin on Social Interaction in Rodent Models

ModelTreatmentKey FindingReference
C58/J Mice (Autism Model)Subchronic OxytocinIncreased time spent in social chamber.
Grin1 Knockdown Mice (Autism/Schizophrenia Model)Subchronic OxytocinRescued deficits in sociability.
Male C57BL/6J MiceIcv Oxytocin InfusionIncreased huddling behavior.
Valproate-Induced Autism Rat ModelIntra-amygdala OxytocinIncreased time in social interaction.

Table 2: Effects of OTR Antagonism on Social Behavior

ModelTreatmentKey FindingReference
Male MarmosetsOral OTR Antagonist (L-368,899)Reduced proximity and huddling; eliminated food sharing.
Male Prairie VolesNucleus Accumbens OTR AntagonistInhibited partner preference formation.
Neurotypical RatsIntra-amygdala OTR Antagonist PretreatmentPrevented the prosocial effects of oxytocin.

Experimental Protocols

Three-Chamber Social Approach Test

This test assesses general sociability and preference for social novelty.

Materials:

  • Three-chambered apparatus

  • Age- and sex-matched subject mice and stranger mice

  • Wire cages for containing stranger mice

  • Video recording and analysis software

  • This compound

  • Vehicle control solution

Procedure:

  • Habituation to Test Room: Acclimate all mice to the testing room for at least 30 minutes prior to the experiment.

  • Drug Administration: Administer this compound or vehicle to the subject mice via the desired route (e.g., subcutaneous, intraperitoneal) at a predetermined time before the test.

  • Phase 1: Habituation (10 minutes):

    • Place the subject mouse in the center chamber of the empty three-chambered apparatus.

    • Allow the mouse to freely explore all three chambers.

  • Phase 2: Sociability Test (10 minutes):

    • Confine an unfamiliar "Stranger 1" mouse within a wire cage and place it in one of the side chambers.

    • Place an empty wire cage in the opposite side chamber.

    • Place the subject mouse back in the center chamber and allow it to explore all three chambers.

    • Record the time the subject mouse spends in each chamber and the time spent sniffing each wire cage.

  • Phase 3: Social Novelty Preference Test (10 minutes):

    • Keep the now-familiar "Stranger 1" in its cage.

    • Place a novel, unfamiliar "Stranger 2" mouse in the previously empty wire cage.

    • Place the subject mouse back in the center chamber and allow it to explore.

    • Record the time the subject mouse spends sniffing the cage containing the familiar mouse versus the novel mouse.

Data Analysis:

  • Sociability Index: (Time with Stranger 1 - Time with Empty Cage) / (Total Time)

  • Social Novelty Preference Index: (Time with Stranger 2 - Time with Stranger 1) / (Total Time)

  • Compare indices between this compound-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test, ANOVA).

Social Interaction Test (Direct Interaction)

This test measures the naturalistic social behavior between two freely interacting animals.

Materials:

  • Open field arena

  • Age- and sex-matched subject and partner mice

  • Video recording and analysis software

  • This compound

  • Vehicle control solution

Procedure:

  • Habituation to Test Room: Acclimate mice to the testing room for at least 30 minutes.

  • Drug Administration: Administer this compound or vehicle to the subject mouse.

  • Habituation to Arena: Place the subject mouse alone in the open field arena for 5-10 minutes to habituate.

  • Social Interaction Session (10 minutes):

    • Introduce an unfamiliar partner mouse into the arena.

    • Record the session for later analysis.

  • Behavioral Scoring: Manually or using automated software, score the duration and frequency of various social behaviors, including:

    • Sniffing (nose, anogenital, body)

    • Following

    • Grooming (allo-grooming)

    • Huddling

    • Aggressive behaviors (if applicable)

Data Analysis:

  • Compare the total time spent in social interaction and the frequency of specific social behaviors between the this compound-treated and vehicle-treated groups.

Social Recognition Test

This test assesses short-term social memory.

Materials:

  • Open field arena

  • Age- and sex-matched subject and juvenile stimulus mice

  • Stopwatch

  • This compound

  • Vehicle control solution

Procedure:

  • Habituation and Drug Administration: Follow steps 1 and 2 from the Social Interaction Test protocol.

  • Trial 1 (Acquisition):

    • Place the subject mouse in the arena.

    • Introduce a juvenile stimulus mouse ("Juvenile 1") for a 4-minute session.

    • Record the total time the subject mouse spends investigating (sniffing) Juvenile 1.

    • Return both mice to their home cages.

  • Inter-trial Interval: A specific delay (e.g., 30-60 minutes) during which social memory is tested.

  • Trial 2 (Retrieval):

    • Place the subject mouse back into the arena.

    • Re-introduce the now-familiar Juvenile 1 and a novel juvenile stimulus mouse ("Juvenile 2") for a 4-minute session.

    • Record the time the subject mouse spends investigating each juvenile.

Data Analysis:

  • A significant reduction in investigation time toward the familiar juvenile in Trial 2 compared to Trial 1 indicates intact social memory.

  • A preference for investigating the novel juvenile over the familiar one in Trial 2 also demonstrates social recognition.

  • Compare the investigation times and discrimination index [(Time with Novel - Time with Familiar) / (Total Time)] between this compound-treated and vehicle-treated groups.

This compound represents a promising pharmacological tool for dissecting the peripheral contributions of oxytocin to social behavior. Its enhanced stability and selectivity make it superior to native oxytocin for many experimental paradigms. By employing the established protocols outlined in these application notes, researchers can effectively investigate the potential of peripherally acting oxytocin receptor agonists to modulate social functioning and explore their therapeutic relevance for disorders characterized by social deficits.

References

Application of PF-06655075 in Obesity and Metabolic Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06655075 is a novel, non-brain-penetrant oxytocin receptor (OTR) agonist characterized by its prolonged pharmacokinetic profile.[1][2] This extended duration of action makes it a valuable research tool for investigating the peripheral roles of oxytocin in metabolic regulation, particularly in the context of obesity and related metabolic disorders. Its analog, ASK1476, has demonstrated efficacy in reducing food intake and body weight in preclinical models of diet-induced obesity (DIO).[3] These application notes provide an overview of the utility of this compound and its analogs in metabolic research, complete with detailed experimental protocols and a summary of key findings.

The primary mechanism of action for this compound and its analogs is the activation of the oxytocin receptor, a G-protein coupled receptor. In peripheral tissues, particularly adipose tissue, OTR activation has been linked to increased lipolysis, the breakdown of stored fat. This effect, combined with a reduction in food intake, contributes to the observed anti-obesity effects.

Data Presentation

The following tables summarize the quantitative data from preclinical studies investigating the effects of the this compound analog, ASK1476, in diet-induced obese (DIO) rats.

Table 1: Effect of ASK1476 on Body Weight in Diet-Induced Obese Rats

Treatment GroupDoseDurationChange in Body WeightReference
Vehicle-28 days+ ~70g[4]
ASK1476120 nmol/kg/day28 days- ~71g[4]
Oxytocin600 nmol/kg/day28 days- ~92g

Table 2: Effect of ASK1476 on Cumulative Food Intake in Diet-Induced Obese Rats

Treatment GroupDoseDurationCumulative Food Intake (kcal)Reference
Vehicle-28 days~2716
ASK1476120 nmol/kg/day28 days-562.7
Oxytocin600 nmol/kg/day28 days-557.1

Table 3: Pharmacokinetic Profile of this compound (PF1) and its Analog ASK2131

CompoundAdministration RouteHalf-life (t½)Key FindingsReference
PF-0665507... (PF1)Intravenous (rats)Extended compared to native OxytocinSustained plasma concentrations for >20 hours. No detectable accumulation in brain tissue.
ASK2131Subcutaneous (rats)2.3 hoursImproved pharmacokinetic profile compared to native Oxytocin (t½: 0.12 hours).

Experimental Protocols

Induction of Diet-Induced Obesity (DIO) in Sprague-Dawley Rats

Objective: To establish a rodent model of obesity that mimics human obesity resulting from the consumption of a high-fat, high-sugar diet.

Materials:

  • Male Sprague-Dawley rats (5 weeks old)

  • High-fat diet (HFD), e.g., 60% kcal from fat (e.g., Research Diets D12492)

  • Standard chow diet

  • Animal caging with wire bottoms to measure food spillage

  • Animal scale

Procedure:

  • Upon arrival, acclimate the rats for one week with ad libitum access to standard chow and water.

  • After acclimation, switch the experimental group to the high-fat diet. A control group should remain on the standard chow diet.

  • House the rats individually to allow for accurate measurement of food intake.

  • Provide ad libitum access to the respective diets and water for a period of 10-15 weeks.

  • Monitor body weight and food intake weekly. Account for food spillage by collecting and weighing it.

  • Rats are considered obese when their body weight is significantly higher than the control group and they exhibit increased adiposity.

Subcutaneous Administration of this compound

Objective: To administer this compound or its analogs to rodents for in vivo studies.

Materials:

  • This compound (or analog)

  • Sterile vehicle (e.g., 0.9% saline)

  • Sterile syringes (e.g., 1 mL)

  • Sterile needles (e.g., 25-27 gauge)

  • 70% ethanol

  • Animal restraint device (optional)

Procedure:

  • Prepare the dosing solution by dissolving this compound in the sterile vehicle to the desired concentration.

  • Gently restrain the rat. The loose skin over the dorsal (back) area, particularly between the shoulders, is the preferred injection site.

  • Wipe the injection site with 70% ethanol.

  • Lift a fold of skin to create a "tent."

  • Insert the needle, bevel up, at the base of the tented skin, parallel to the body.

  • Aspirate slightly to ensure the needle is not in a blood vessel. If no blood appears, inject the solution.

  • Withdraw the needle and apply gentle pressure to the injection site for a few seconds.

  • Return the animal to its cage and monitor for any adverse reactions.

Oral Glucose Tolerance Test (OGTT) in Rats

Objective: To assess glucose metabolism and insulin sensitivity after an oral glucose challenge.

Materials:

  • Fasted rats (overnight, approximately 16 hours)

  • Glucose solution (e.g., 20% glucose in sterile water)

  • Oral gavage needle

  • Glucometer and test strips

  • Lancets or tail-nick blade

Procedure:

  • Fast the rats overnight but allow free access to water.

  • Record the baseline blood glucose level (t=0) from a small drop of blood obtained from the tail vein.

  • Administer the glucose solution orally via gavage at a dose of 2 g/kg body weight.

  • Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-glucose administration.

  • Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to assess glucose tolerance.

Insulin Tolerance Test (ITT) in Rats

Objective: To evaluate peripheral insulin sensitivity by measuring the rate of glucose clearance in response to an exogenous insulin injection.

Materials:

  • Fasted rats (4-6 hours)

  • Human insulin solution (e.g., Humulin R) diluted in sterile saline

  • Glucometer and test strips

  • Lancets or tail-nick blade

Procedure:

  • Fast the rats for 4-6 hours with free access to water.

  • Record the baseline blood glucose level (t=0) from the tail vein.

  • Administer insulin via intraperitoneal (IP) or subcutaneous (SC) injection at a dose of 0.75-1.0 U/kg body weight.

  • Measure blood glucose at 15, 30, 45, 60, and 90 minutes post-insulin injection.

  • Plot the percentage decrease in blood glucose from baseline over time. A faster and greater decrease indicates higher insulin sensitivity.

In Vitro Lipolysis Assay in 3T3-L1 Adipocytes

Objective: To measure the effect of this compound on the breakdown of triglycerides in cultured adipocytes.

Materials:

  • Differentiated 3T3-L1 adipocytes

  • This compound

  • Isoproterenol (positive control)

  • Assay buffer (e.g., Krebs-Ringer bicarbonate buffer with 2% BSA)

  • Glycerol assay kit

Procedure:

  • Culture and differentiate 3T3-L1 preadipocytes into mature adipocytes.

  • Wash the differentiated adipocytes with assay buffer.

  • Pre-incubate the cells in assay buffer for 1-2 hours.

  • Treat the cells with various concentrations of this compound, a vehicle control, and a positive control (isoproterenol).

  • Incubate for a defined period (e.g., 1-3 hours).

  • Collect the cell culture medium.

  • Measure the glycerol concentration in the medium using a commercially available glycerol assay kit, following the manufacturer's instructions. An increase in glycerol release indicates an increase in lipolysis.

Mandatory Visualization

G PF06655075 This compound OTR Oxytocin Receptor (OTR) (Gq/11-coupled) PF06655075->OTR Binds & Activates PLC Phospholipase C (PLC) OTR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca2+ Release (from ER) IP3->Ca2_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Lipolysis Increased Lipolysis Ca2_release->Lipolysis Contributes to PKC->Lipolysis Contributes to Metabolic_Effects Anti-Obesity & Metabolic Benefits Lipolysis->Metabolic_Effects

Caption: Signaling pathway of this compound via the Oxytocin Receptor.

G start Start: Acclimation of Rats (1 week, standard chow) diet Dietary Intervention (High-Fat Diet vs. Standard Chow) start->diet obesity Induction of Obesity (10-15 weeks) diet->obesity treatment Treatment Phase (Subcutaneous this compound) obesity->treatment monitoring Monitoring (Body Weight, Food Intake) treatment->monitoring assessment Metabolic Assessment (OGTT, ITT) treatment->assessment monitoring->treatment Daily/Weekly analysis Data Analysis & Endpoint Tissue Collection assessment->analysis

Caption: Experimental workflow for in vivo studies of this compound.

References

Troubleshooting & Optimization

PF-06655075 solubility and preparation of stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility, stock solution preparation, and handling of PF-06655075.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a novel, non-brain-penetrant agonist of the oxytocin receptor (OTR).[1][2][3][4] It exhibits increased selectivity for the OTR and enhanced pharmacokinetic stability compared to native oxytocin.[1] Its primary use in research is as a tool compound to investigate the peripheral effects of oxytocin receptor activation.

Q2: What is the mechanism of action of this compound?

A2: this compound functions by binding to and activating the oxytocin receptor, which is a G-protein coupled receptor (GPCR). Activation of the OTR primarily couples to Gαq proteins, leading to the activation of phospholipase C (PLC). This initiates a signaling cascade involving the production of inositol trisphosphate (IP3), subsequent mobilization of intracellular calcium, and activation of downstream pathways such as the MAP kinase and Rho kinase pathways.

Q3: How should I store this compound?

A3: Proper storage is crucial to maintain the stability and activity of this compound. Recommendations for both the solid form and solutions are provided in the table below.

Data Presentation: Storage Conditions

FormStorage TemperatureDurationNotes
Solid (Powder) -20°C3 yearsStore in a dry, dark place.
4°C2 yearsFor shorter-term storage.
Stock Solution -80°C6 monthsRecommended for long-term storage. Aliquot to avoid repeated freeze-thaw cycles.
-20°C1 monthSuitable for short-term storage. Aliquot to minimize degradation.

Solubility of this compound

SolventAnticipated SolubilityNotes
DMSO Likely solubleDMSO is a common solvent for peptide-based compounds. Solubility of similar compounds can be ≥ 20 mg/mL.
Ethanol Sparingly soluble to insolubleSolubility in ethanol is expected to be limited.
Water Sparingly soluble to insolubleAs a peptide, solubility in neutral water is likely low. Solubility may be improved in slightly acidic or basic aqueous solutions depending on the peptide's isoelectric point.

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol provides a step-by-step guide for preparing a 10 mM stock solution of this compound (Molecular Weight: Assume ~1000 g/mol for calculation purposes; please refer to the manufacturer's certificate of analysis for the exact molecular weight).

Materials:

  • This compound powder

  • Anhydrous/High-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Equilibrate: Allow the vial of this compound powder to warm to room temperature before opening to prevent condensation of moisture.

  • Weigh: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, you would need 1 mg of the compound (assuming a molecular weight of 1000 g/mol ).

  • Add Solvent: Add the calculated volume of DMSO to the microcentrifuge tube. For 1 mg of powder, add 100 µL of DMSO to achieve a 10 mM concentration.

  • Dissolve: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.

  • Aliquot: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This is critical to avoid repeated freeze-thaw cycles which can degrade the compound.

  • Store: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Compound does not dissolve Insufficient solvent volume or poor solubility in the chosen solvent.- Increase the volume of the solvent. - Gently warm the solution (e.g., 37°C water bath). - Try sonicating the solution for a short period. - If using an aqueous solvent, try adjusting the pH slightly.
Precipitation upon dilution in aqueous buffer The compound is not soluble in the aqueous buffer at the final concentration.- Decrease the final concentration of the compound in the aqueous buffer. - Add the DMSO stock solution to the aqueous buffer slowly while vortexing to ensure rapid mixing. - Consider using a co-solvent in your final aqueous solution if your experimental system allows.
Inconsistent experimental results Degradation of the compound due to improper storage or handling.- Always use freshly prepared dilutions from the stock solution for each experiment. - Avoid repeated freeze-thaw cycles by preparing single-use aliquots of the stock solution. - Ensure the compound is stored at the recommended temperature and protected from light.

Visualizations

Signaling Pathway of this compound via the Oxytocin Receptor

PF06655075_Signaling_Pathway cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects PF06655075 This compound OTR Oxytocin Receptor (GPCR) PF06655075->OTR Binds and Activates Gq Gαq OTR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates Rho_pathway Rho Kinase Pathway Gq->Rho_pathway Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Contraction, Proliferation) Ca_release->Cellular_Response MAPK_pathway MAP Kinase Pathway PKC->MAPK_pathway Activates MAPK_pathway->Cellular_Response Rho_pathway->Cellular_Response

Caption: this compound activates the OTR, leading to downstream signaling cascades.

Experimental Workflow for Stock Solution Preparation

Stock_Solution_Workflow cluster_preparation Preparation cluster_storage Storage & Use start Start: This compound Powder equilibrate Equilibrate to Room Temperature start->equilibrate weigh Weigh Powder equilibrate->weigh add_solvent Add Anhydrous DMSO weigh->add_solvent dissolve Vortex/Warm to Dissolve add_solvent->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -80°C (long-term) or -20°C (short-term) aliquot->store use Use in Experiment (Dilute as needed) store->use

Caption: Workflow for preparing and storing this compound stock solutions.

References

Technical Support Center: PF-06655075 Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the storage and stability of PF-06655075 solutions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: How should I store the solid form of this compound?

A1: For optimal stability, the solid (powder) form of this compound should be stored at -20°C for long-term storage (up to 3 years) or at 4°C for shorter periods (up to 2 years)[1].

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound[2][3]. It is important to use newly opened, hygroscopic DMSO to ensure the best solubility[2]. For in vitro applications, if solubility issues arise in DMSO, other solvents like water, ethanol, or DMF can be tested with a small amount of the product[1].

Q3: How should I store this compound stock solutions?

A3: Prepared stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month. Ensure the vials are sealed to protect from moisture.

Q4: Are there established degradation pathways for this compound?

A4: While specific degradation pathways for this compound are not extensively detailed in the provided search results, it is known to have significantly increased pharmacokinetic stability compared to native oxytocin. As a peptide, it may be susceptible to general degradation pathways such as hydrolysis, oxidation, and photolysis. For instance, oxytocin itself, a related peptide, can degrade via β-elimination of the disulfide linkage.

Troubleshooting Guide

Issue: My this compound solution appears cloudy or has visible precipitates.

  • Possible Cause 1: Low Solubility. The concentration of your solution may exceed the solubility limit of the solvent.

    • Solution: Gently warm the solution and use ultrasonic agitation to aid dissolution. If the issue persists, consider preparing a more dilute stock solution. For in vivo studies, specific formulations using co-solvents like PEG400, Tween 80, or corn oil may be necessary for compounds with low water solubility.

  • Possible Cause 2: Improper Storage. Repeated freeze-thaw cycles or moisture absorption can lead to precipitation.

    • Solution: Always aliquot your stock solution into single-use volumes before freezing. Use fresh, anhydrous DMSO for reconstitution.

  • Possible Cause 3: Contamination. The solution may have been contaminated during preparation.

    • Solution: Prepare solutions under sterile conditions using aseptic techniques.

Issue: I am observing a loss of activity in my experiments.

  • Possible Cause 1: Chemical Degradation. The peptide may have degraded due to improper storage or handling.

    • Solution: Ensure that stock solutions are stored at the recommended temperatures (-80°C or -20°C) and for the appropriate duration. Avoid exposure to light and extreme pH conditions where possible.

  • Possible Cause 2: Adsorption to Surfaces. Peptides can adsorb to plasticware or glassware, reducing the effective concentration.

    • Solution: Use low-retention polypropylene tubes and pipette tips for preparation and storage.

Data Summary

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationReference
Solid (Powder)-20°C3 years
Solid (Powder)4°C2 years
In Solvent (DMSO)-80°C6 months
In Solvent (DMSO)-20°C1 month

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Materials: this compound powder, anhydrous DMSO, sterile low-retention polypropylene microcentrifuge tubes, calibrated micropipettes.

  • Procedure: a. Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation. b. Weigh the desired amount of this compound powder. c. Calculate the required volume of DMSO to achieve a 10 mM concentration. For example, for 1 mg of this compound (MW: 1630.03 g/mol ), you would add 60.83 µL of DMSO. d. Add the calculated volume of DMSO to the vial. e. Vortex and, if necessary, use an ultrasonic bath to ensure complete dissolution. f. Aliquot the stock solution into single-use volumes in sterile, low-retention tubes. g. Store the aliquots at -80°C or -20°C.

Protocol 2: Stability Assessment using High-Performance Liquid Chromatography (HPLC)

This is a general protocol for assessing peptide stability and may need to be optimized for this compound.

  • Objective: To determine the stability of a this compound solution under specific conditions (e.g., temperature, pH, light exposure).

  • Materials: Prepared this compound solution, HPLC system with a UV detector, appropriate HPLC column (e.g., C18), mobile phase (e.g., acetonitrile and water with a buffer like phosphate buffer at pH 5), temperature-controlled incubator, light-exposure chamber.

  • Procedure: a. Prepare the this compound solution in the desired buffer or solvent. b. Divide the solution into different storage conditions to be tested (e.g., 4°C, 25°C, 40°C; protected from light vs. exposed to light). c. At specified time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each condition. d. Analyze the aliquots by HPLC to quantify the remaining amount of intact this compound. e. The stability is determined by comparing the peak area of this compound at each time point to the initial (time 0) peak area.

Visualizations

Peptide_Degradation_Pathways Intact Peptide Intact Peptide Degraded Products Degraded Products Intact Peptide->Degraded Products Hydrolysis Intact Peptide->Degraded Products Oxidation Intact Peptide->Degraded Products Photolysis

Caption: General degradation pathways for peptides.

Stability_Testing_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prepare Solution Prepare Solution Incubate at 4°C Incubate at 4°C Prepare Solution->Incubate at 4°C Incubate at 25°C Incubate at 25°C Prepare Solution->Incubate at 25°C Incubate at 40°C Incubate at 40°C Prepare Solution->Incubate at 40°C HPLC Analysis HPLC Analysis Incubate at 4°C->HPLC Analysis Time Points Incubate at 25°C->HPLC Analysis Time Points Incubate at 40°C->HPLC Analysis Time Points Data Evaluation Data Evaluation HPLC Analysis->Data Evaluation

Caption: Experimental workflow for stability testing.

Troubleshooting_Precipitation Precipitate Observed Precipitate Observed Check Concentration Check Concentration Precipitate Observed->Check Concentration Warm and Sonicate Warm and Sonicate Check Concentration->Warm and Sonicate Concentration OK Dilute Solution Dilute Solution Check Concentration->Dilute Solution Too Concentrated Review Storage Review Storage Consider Contamination Consider Contamination Review Storage->Consider Contamination Storage OK Aliquot New Stock Aliquot New Stock Review Storage->Aliquot New Stock Repeated Freeze-Thaw Use Fresh Solvent Use Fresh Solvent Review Storage->Use Fresh Solvent Old Solvent Prepare Fresh Solution Prepare Fresh Solution Consider Contamination->Prepare Fresh Solution Contamination Likely Warm and Sonicate->Review Storage

Caption: Troubleshooting logic for solution precipitation.

References

Potential off-target effects of PF-06655075

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential off-target effects of PF-06655075. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: Is this compound a kinase inhibitor?

A1: No, this compound is not a kinase inhibitor. It is a novel, non-brain-penetrant peptide agonist of the oxytocin receptor (OTR).[1][2][3][4] It was designed as a long-acting analog of oxytocin with enhanced plasma stability and increased selectivity for the OTR.[2]

Q2: What is the primary intended mechanism of action for this compound?

A2: The primary mechanism of action for this compound is to bind to and activate peripheral oxytocin receptors. Due to its design as a non-brain-penetrant compound, it is a tool for investigating the effects of peripheral oxytocin signaling.

Q3: What are the known off-target interactions for this compound?

A3: The primary off-target interaction for this compound is with the vasopressin 1a receptor (V1aR). However, it was specifically engineered to have enhanced selectivity for the oxytocin receptor over the V1aR compared to native oxytocin. Its agonist activity at the V1aR is significantly lower than at the OTR.

Q4: How can I assess the selectivity of this compound in my experimental system?

A4: To determine the selectivity of this compound, you should perform receptor binding and functional assays using cell lines that express the oxytocin receptor and potential off-target receptors, such as the vasopressin V1a receptor. Comparing the binding affinity (Ki) and functional potency (EC50) across these receptors will provide a quantitative measure of selectivity.

Q5: I am observing unexpected cellular phenotypes. Could these be off-target effects?

A5: While this compound is designed for high selectivity, unexpected phenotypes could arise from several factors:

  • Expression of Off-Target Receptors: Your experimental system (e.g., cell line) may express low levels of off-target receptors like the V1aR, which could be activated at high concentrations of this compound.

  • Downstream Signaling Crosstalk: Activation of the primary OTR target could lead to downstream signaling that indirectly affects other pathways, producing unexpected effects.

  • Compound Stability and Degradation: Ensure that the peptide has not degraded under your experimental conditions, as this could lead to inconsistent results.

Troubleshooting Guides

Issue 1: Inconsistent or weaker-than-expected results in cellular assays.

Possible CauseTroubleshooting StepExpected Outcome
Peptide Degradation Prepare fresh stock solutions of this compound. Avoid repeated freeze-thaw cycles. Confirm the stability of the peptide in your specific cell culture media and conditions.Consistent and reproducible results in your functional assays.
Low Receptor Expression Quantify the expression level of the oxytocin receptor in your cell line using techniques like qPCR or western blotting.Confirmation that the target receptor is present at sufficient levels for a robust response.
Serum Protein Binding This compound is designed to bind to plasma proteins to increase its half-life. If using serum-containing media, the free concentration of the peptide may be reduced.Perform assays in serum-free media or conduct a dose-response curve to determine the effective concentration in the presence of serum.

Issue 2: High background or unexpected activity in control cells.

Possible CauseTroubleshooting StepExpected Outcome
Endogenous Receptor Expression Test your control cell line for the expression of the oxytocin receptor and vasopressin receptors.Determine if the control cells have endogenous receptors that could be activated by this compound.
Vehicle Effects Ensure that the vehicle used to dissolve this compound (e.g., buffer, DMSO) is not causing cellular effects on its own by including a vehicle-only control.No significant effect observed in the vehicle-only control group.
Non-specific Binding At very high concentrations, the peptide may exhibit non-specific binding to cell membranes or other proteins.Perform a full dose-response curve to identify a specific, saturable effect and use the lowest effective concentration.

Data Presentation

Table 1: Receptor Binding and Functional Activity Profile of this compound

This table summarizes the in vitro binding affinity (Ki) and functional agonist activity (EC50) of this compound compared to native oxytocin. Lower values indicate higher potency.

CompoundReceptorBinding Ki (nM)Agonist EC50 (nM)% Agonist Activity
Oxytocin OTR0.487.66100%
V1aR16.1>10,00094%
This compound OTR0.037Not Reported93%
V1aR4.37>10,000Not Applicable

Data sourced from Meera et al., 2016.

Experimental Protocols

Protocol: Radioligand Receptor Binding Assay for Selectivity Profiling

This protocol provides a general workflow for assessing the binding affinity of this compound to the oxytocin receptor (OTR) and vasopressin V1a receptor (V1aR).

1. Materials:

  • Cell membranes prepared from cell lines stably expressing human OTR or V1aR.

  • Radioligand: [³H]-Oxytocin for OTR, [³H]-Arginine Vasopressin for V1aR.

  • This compound stock solution.

  • Non-specific binding control: Unlabeled oxytocin or arginine vasopressin at a high concentration (e.g., 1 µM).

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

  • Scintillation vials and scintillation fluid.

  • Glass fiber filters.

  • Filtration apparatus.

2. Procedure:

  • Prepare serial dilutions of this compound in binding buffer.

  • In a 96-well plate, add binding buffer, cell membranes, radioligand, and either this compound, buffer (for total binding), or non-specific control.

  • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Rapidly harvest the samples by vacuum filtration through glass fiber filters.

  • Wash the filters quickly with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and allow to equilibrate.

  • Measure the radioactivity in a scintillation counter.

3. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the log concentration of this compound.

  • Use a non-linear regression model (e.g., one-site fit Ki) to calculate the Ki value from the IC50 value using the Cheng-Prusoff equation.

Visualizations

G cluster_0 On-Target Pathway cluster_1 Potential Off-Target Pathway PF06655075 This compound OTR Oxytocin Receptor (OTR) PF06655075->OTR Binds V1aR Vasopressin V1a Receptor (V1aR) PF06655075->V1aR Binds (Lower Affinity) Gq11 Gq/11 OTR->Gq11 Activates PLC PLC Gq11->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC Physiological_Effect Peripheral Physiological Effect Ca_PKC->Physiological_Effect V1aR_Gq11 Gq/11 V1aR->V1aR_Gq11 V1aR_PLC PLC V1aR_Gq11->V1aR_PLC V1aR_IP3_DAG IP3 / DAG V1aR_PLC->V1aR_IP3_DAG Off_Target_Effect Potential Off-Target Effect V1aR_IP3_DAG->Off_Target_Effect

Caption: On-target vs. potential off-target signaling pathways for this compound.

G start Start: Unexpected Experimental Result check_compound Verify Compound Integrity (Fresh Stock, Storage) start->check_compound check_system Characterize Experimental System (Receptor Expression, Cell Health) check_compound->check_system dose_response Perform Full Dose-Response Curve check_system->dose_response compare_potency Compare EC50 for On-Target vs. Unexpected Phenotype dose_response->compare_potency on_target Conclusion: Likely On-Target Effect compare_potency->on_target Potencies are similar selectivity_assay Conduct Selectivity Assays (e.g., Binding/Functional Assays against V1aR) compare_potency->selectivity_assay Potencies differ significantly off_target Conclusion: Potential Off-Target Effect selectivity_assay->off_target

Caption: Troubleshooting workflow for unexpected results with this compound.

References

PF-06655075 degradation and how to prevent it

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for PF-06655075. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use and handling of this compound and to help troubleshoot potential issues during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a novel, long-acting, and non-brain-penetrant agonist for the oxytocin receptor (OTR).[1][2][3][4] Its primary mechanism of action is to selectively bind to and activate the OTR, mimicking the effects of endogenous oxytocin in peripheral tissues. The lipidation of the peptide enhances its pharmacokinetic stability, primarily by allowing it to bind to circulating proteins like albumin, which protects it from rapid proteolytic degradation.[5]

Q2: What are the recommended storage conditions for this compound?

For optimal stability, lyophilized this compound powder should be stored under specific conditions. Vendor recommendations suggest that in its powdered form, the compound is stable for up to two years at -80°C and for one year at -20°C. Once reconstituted in a solvent, it is recommended to store the solution at -80°C for up to six months or at -20°C for up to one month. To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the reconstituted solution into single-use volumes.

Q3: In what solvents can I dissolve this compound?

This compound is soluble in dimethyl sulfoxide (DMSO). For in vitro experiments, a stock solution can be prepared in DMSO. For in vivo studies, further dilution into aqueous buffers is necessary. A published formulation for subcutaneous administration in mice used a vehicle consisting of 10% self-emulsifying drug delivery system (SEDDS) and 90% 50 mM phosphate buffer at pH 7.4. The SEDDS was composed of Miglyol 812, Cremophor RH40, and Capmul MCM in a 3:4:3 ratio.

Q4: What are the likely pathways of degradation for this compound?

While specific degradation pathways for this compound have not been extensively published, as a lipidated peptide, it is susceptible to common peptide degradation routes:

  • Hydrolysis: Cleavage of peptide bonds, particularly at aspartic acid (Asp) and serine (Ser) residues, can occur, especially at non-neutral pH.

  • Oxidation: Methionine (Met) and cysteine (Cys) residues are prone to oxidation.

  • Deamidation: Asparagine (Asn) and glutamine (Gln) residues can undergo deamidation, particularly at neutral to alkaline pH.

  • Disulfide Bond Scrambling: Although this compound is an analog of oxytocin, which has a disulfide bridge, modifications in its structure may still be susceptible to issues with disulfide bonds if present.

The lipidation and other structural modifications in this compound are designed to enhance its stability against enzymatic degradation by proteases in biological fluids.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Loss of biological activity in experiments Degradation of this compound due to improper storage or handling.- Ensure the compound is stored at the recommended temperature and protected from light.- Aliquot stock solutions to avoid multiple freeze-thaw cycles.- Prepare fresh working solutions for each experiment.- Verify the pH of your experimental buffer; extreme pH can accelerate degradation.
Precipitation of the compound in aqueous buffer Low aqueous solubility of the lipidated peptide.- Use a co-solvent like DMSO for the initial stock solution.- For aqueous working solutions, consider using a formulation aid such as a self-emulsifying drug delivery system (SEDDS) or other solubilizing agents as described in the literature.- Perform a solubility test with your specific buffer system before preparing large volumes.
Inconsistent experimental results Instability of this compound in the experimental medium.- Minimize the time the compound spends in aqueous solution before use.- Assess the purity of your stock solution using a suitable analytical method like HPLC.- Consider the presence of proteases in your experimental system if using cell lysates or serum-containing media.
Unexpected peaks in analytical chromatography (e.g., HPLC) Presence of degradation products or impurities.- Review the storage and handling procedures of your compound.- Compare the chromatogram to a freshly prepared standard solution.- Potential degradation products may arise from oxidation or hydrolysis. Consider the use of antioxidants or controlling the pH of your solutions.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

1.1. Preparation of a 10 mM DMSO Stock Solution:

  • Equilibrate the vial of lyophilized this compound to room temperature before opening to prevent moisture condensation.

  • Add the appropriate volume of anhydrous DMSO to the vial to achieve a 10 mM concentration. The molecular weight of this compound is approximately 1630.03 g/mol .

  • Gently vortex or sonicate the vial to ensure complete dissolution.

  • Aliquot the stock solution into single-use, light-protected tubes and store at -80°C.

1.2. Preparation of an In Vivo Formulation (based on Modi et al., 2016):

  • Prepare the SEDDS vehicle by mixing Miglyol 812, Cremophor RH40, and Capmul MCM in a 3:4:3 (v/v/v) ratio.

  • Prepare a 50 mM phosphate buffer at pH 7.4.

  • To prepare the final formulation, mix 10% of the SEDDS vehicle with 90% of the 50 mM phosphate buffer (v/v).

  • Add the required volume of the this compound DMSO stock solution to the vehicle to achieve the desired final concentration for injection. Ensure the final concentration of DMSO is low and compatible with the animal model.

Protocol 2: Assessment of this compound Purity and Stability by HPLC

This protocol is a general guideline and may require optimization for your specific HPLC system.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 220 nm.

    • Column Temperature: 30°C.

    • Injection Volume: 20 µL.

    • Gradient: A linear gradient from 20% to 80% Mobile Phase B over 20 minutes, followed by a wash and re-equilibration step.

  • Sample Preparation:

    • Dilute the this compound stock solution in the initial mobile phase composition to a suitable concentration (e.g., 0.1 mg/mL).

  • Analysis:

    • Inject the prepared sample and a blank (mobile phase) into the HPLC system.

    • The purity can be estimated by the relative area of the main peak.

    • For stability studies, samples can be incubated under various stress conditions (e.g., different temperatures, pH values, or light exposure) for specific time points, and the remaining percentage of intact this compound can be quantified by comparing the peak area to a time-zero control.

Visualizations

G This compound Mechanism of Action This compound This compound OTR Oxytocin Receptor (OTR) This compound->OTR Binds and Activates Gq_11 Gq/11 OTR->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release from ER IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response Ca_release->Cellular_Response PKC_activation->Cellular_Response

Caption: Signaling pathway of this compound via the oxytocin receptor.

G This compound Experimental Workflow cluster_prep Preparation cluster_invitro In Vitro Experiment cluster_invivo In Vivo Experiment reconstitution Reconstitute Lyophilized this compound in DMSO aliquot Aliquot and Store at -80°C reconstitution->aliquot dilute_invitro Prepare Working Solution in Assay Buffer aliquot->dilute_invitro formulate Prepare Dosing Solution in Vehicle aliquot->formulate assay Perform In Vitro Assay dilute_invitro->assay administer Administer to Animal Model formulate->administer

Caption: General experimental workflow for this compound.

G Troubleshooting Logic for Loss of Activity start Reduced or No Activity Observed check_storage Check Storage Conditions (Temp, Light, Aliquots) start->check_storage improper_storage Improper Storage check_storage->improper_storage Incorrect check_prep Review Solution Preparation (Solvent, pH, Age) check_storage->check_prep Correct use_new_vial Use a New Aliquot or Vial improper_storage->use_new_vial prep_issue Preparation Error check_prep->prep_issue Incorrect check_purity Assess Purity via HPLC check_prep->check_purity Correct prepare_fresh Prepare Fresh Solutions prep_issue->prepare_fresh degraded Compound Degraded check_purity->degraded Low Purity purity_ok Purity OK check_purity->purity_ok High Purity order_new Order New Compound degraded->order_new other_factors Investigate Other Experimental Factors (e.g., Assay Conditions, Cell Health) purity_ok->other_factors

References

Interpreting unexpected results in PF-06655075 experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for PF-06655075. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting unexpected results and to offer practical advice for troubleshooting experiments involving this novel, non-brain-penetrant oxytocin receptor agonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a novel synthetic peptide and a potent, selective agonist for the oxytocin receptor (OTR).[1][2] Unlike endogenous oxytocin, which has a short plasma half-life and limited stability, this compound was designed for significantly increased pharmacokinetic stability.[1][2] A key feature of this compound is that it is non-brain-penetrant, meaning it does not readily cross the blood-brain barrier.[1] Its effects are therefore primarily mediated by peripheral oxytocin receptors.

Q2: I observed a behavioral effect in my animal model after peripheral administration of this compound. How is this possible if the compound does not enter the brain?

A2: This is a key question and a potential source of unexpected results. While this compound does not accumulate in brain tissue, it can still elicit central nervous system (CNS)-mediated behavioral effects through a "feed-forward" mechanism. It is hypothesized that activation of peripheral oxytocin receptors can trigger signaling pathways that indirectly influence the CNS. This could involve the release of other signaling molecules that do cross the blood-brain barrier, or activation of sensory nerves that communicate with the brain. Both peripheral and central administration of this compound have been shown to inhibit fear-induced freezing in a conditioned fear paradigm, supporting the idea that peripheral actions can lead to central effects.

Q3: I am seeing a U-shaped or inverted U-shaped dose-response curve in my experiments. Is this expected?

A3: While not specifically documented for this compound, U-shaped or inverted U-shaped dose-response curves are a known phenomenon in pharmacology, particularly for hormones and their analogs. This non-monotonic response can be caused by several factors, including receptor desensitization or downregulation at high concentrations, the engagement of different signaling pathways at different concentrations, or negative feedback mechanisms. If you observe such a response, it is important to test a wide range of doses to fully characterize the pharmacological effect.

Q4: What are some key considerations for the formulation and stability of this compound?

A4: As a peptide, the stability of this compound in solution is a critical factor for obtaining reproducible results. Peptides are susceptible to degradation through processes like hydrolysis, oxidation, and aggregation. Key considerations include:

  • pH and Buffer: The pH of the formulation should be optimized to be at least 2 units away from the peptide's isoelectric point (pI) to maintain solubility and prevent aggregation.

  • Excipients: The use of stabilizers such as trehalose or mannitol can be beneficial.

  • Storage: Store the peptide as a lyophilized powder at -20°C or below for long-term stability. Once reconstituted, use immediately or aliquot and store at -80°C to minimize freeze-thaw cycles.

  • Formulation for In Vivo Studies: For subcutaneous administration, this compound has been formulated in a depot vehicle to achieve sustained plasma concentrations. The choice of formulation can significantly impact the pharmacokinetic and pharmacodynamic profile of the compound.

Troubleshooting Guides

Issue 1: Inconsistent or No Behavioral Effect Observed
Potential Cause Troubleshooting Step
Peptide Degradation Prepare fresh solutions for each experiment. Assess peptide integrity using analytical techniques like HPLC.
Suboptimal Dosing Perform a full dose-response study to identify the optimal concentration. Be aware of potential U-shaped dose-response curves.
Formulation Issues Ensure the peptide is fully solubilized and the formulation is appropriate for the route of administration. For in vivo studies, consider if a depot formulation is needed to achieve sustained exposure.
Animal Model Variability Ensure consistent animal strain, age, and sex. Control for environmental stressors that could impact behavior.
Timing of Administration The timing of drug administration relative to the behavioral test is critical. Optimize the pretreatment interval based on the pharmacokinetic profile of this compound.
Issue 2: Discrepancy Between In Vitro and In Vivo Results
Potential Cause Troubleshooting Step
Pharmacokinetic Properties The in vivo efficacy of this compound is dependent on its pharmacokinetic profile. Characterize the plasma concentration-time course in your animal model to ensure adequate target engagement.
Peripheral vs. Central Effects An in vitro effect in a cell line expressing the oxytocin receptor may not directly translate to a specific behavioral outcome in vivo, which can be influenced by complex peripheral and potential feed-forward central mechanisms.
Metabolism While designed for stability, some metabolism of the peptide may occur in vivo. Consider potential active metabolites.
Off-Target Effects Although highly selective, at high concentrations, the possibility of off-target effects should be considered.

Data Summary

Table 1: In Vitro Functional Activity of this compound
ParameterThis compoundOxytocin (OT)
OTR Agonist EC50 (nM) 0.0250.039
OTR % Agonist 93100
OTR Binding Ki (nM) 0.0370.48
V1a Agonist EC50 (nM) >10,0007.66
V1a % Agonist N/A94
V1a Ki (nM) 4.3716.1

Data from Modi et al., 2016. OTR: Oxytocin Receptor; V1a: Vasopressin 1a Receptor.

Table 2: Pharmacokinetic Parameters of this compound vs. Oxytocin in Rats (Intravenous Administration)
ParameterThis compoundOxytocin (OT)
Half-life (t½) ExtendedShort
Plasma Protein Binding HighLow (fu,p = 0.89)
Brain Penetration Non-penetrantPoor

fu,p: fraction unbound in plasma. Data from Modi et al., 2016.

Experimental Protocols

Protocol 1: Calcium Flux Assay for Oxytocin Receptor Activation

This protocol is adapted for a 96-well format and is suitable for measuring the activation of the oxytocin receptor by this compound in a cell line stably expressing the human oxytocin receptor (e.g., CHO-K1/OXTR).

Materials:

  • CHO-K1/OXTR cells

  • Culture medium (e.g., F-12K with 10% FBS)

  • Black, clear-bottom 96-well microplates

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • This compound and Oxytocin (for positive control)

  • Fluorescence plate reader with injection capabilities

Procedure:

  • Cell Seeding: The day before the assay, seed CHO-K1/OXTR cells into a black, clear-bottom 96-well plate at a density of 40,000 to 80,000 cells per well. Incubate overnight at 37°C, 5% CO₂.

  • Dye Loading: On the day of the assay, prepare a dye loading solution containing Fluo-4 AM and Pluronic F-127 in HBSS with 20 mM HEPES. Remove the culture medium from the cells and add 100 µL of the dye loading solution to each well. Incubate for 60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.

  • Compound Preparation: Prepare a serial dilution of this compound and oxytocin in HBSS with 20 mM HEPES in a separate 96-well plate.

  • Fluorescence Measurement: Place the cell plate and the compound plate into the fluorescence plate reader. Set the reader to record fluorescence intensity (e.g., excitation at 485 nm, emission at 525 nm) over time. After establishing a baseline reading, inject the compounds from the compound plate into the cell plate and continue recording the fluorescence signal to measure the change in intracellular calcium.

Protocol 2: Fear Conditioning in Mice

This is a general protocol for a cued and contextual fear conditioning paradigm.

Apparatus:

  • Fear conditioning chamber with a grid floor connected to a shock generator.

  • Sound-attenuating isolation cubicle.

  • Video camera and software for recording and scoring freezing behavior.

Procedure:

  • Habituation (Day 1): Place the mouse in the conditioning chamber and allow for a 2-minute exploration period.

  • Conditioning (Day 1): Following habituation, present an auditory cue (conditioned stimulus, CS; e.g., 30 seconds of an 80 dB tone) that co-terminates with a mild foot shock (unconditioned stimulus, US; e.g., 2 seconds, 0.5 mA). Repeat this pairing 2-3 times with an inter-trial interval of 1-2 minutes. The context of the chamber is also associated with the shock.

  • Contextual Fear Testing (Day 2): Place the mouse back into the same conditioning chamber for a 5-minute period without any auditory cues or shocks. Record the amount of time the mouse spends freezing. Freezing is defined as the complete absence of movement except for respiration.

  • Cued Fear Testing (Day 3): Place the mouse in a novel context (e.g., different chamber shape, color, and odor). Allow for a 2-minute habituation period, then present the auditory cue for 3 minutes. Record freezing behavior during the cue presentation.

Visualizations

G Oxytocin Receptor Signaling Pathway PF06655075 This compound OTR Oxytocin Receptor (OTR) PF06655075->OTR Binds to Gq11 Gαq/11 OTR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Responses Ca_release->Downstream PKC->Downstream

Caption: Simplified Oxytocin Receptor Signaling Pathway.

G Hypothesized Feed-Forward Mechanism of this compound cluster_peripheral Periphery cluster_cns Central Nervous System (CNS) PF06655075 This compound (Peripheral Administration) Peripheral_OTR Peripheral Oxytocin Receptors PF06655075->Peripheral_OTR Activates Signaling_Molecule Release of Signaling Molecules Peripheral_OTR->Signaling_Molecule Sensory_Nerves Activation of Sensory Nerves Peripheral_OTR->Sensory_Nerves CNS_Effects Behavioral Effects (e.g., Reduced Fear) Signaling_Molecule->CNS_Effects Indirectly Influences Sensory_Nerves->CNS_Effects Indirectly Influences

Caption: Hypothesized Feed-Forward Mechanism of this compound.

G Experimental Workflow for Fear Conditioning Study Day1 Day 1: Conditioning Day2 Day 2: Contextual Test Day1->Day2 Day3 Day 3: Cued Test Day2->Day3 Behavioral_Scoring Measure Freezing Behavior Day2->Behavioral_Scoring Day3->Behavioral_Scoring Treatment This compound or Vehicle Administration Treatment->Day1

References

Modifying PF-06655075 for enhanced properties (e.g., ASK1476)

Author: BenchChem Technical Support Team. Date: November 2025

It appears there may be a misunderstanding regarding the nature of PF-06655075 and its relationship to ASK1476. Our current understanding, based on available scientific literature, is that this compound is a long-acting peptide oxytocin receptor agonist. There is no readily available public information linking it to kinase inhibition or a modification pathway leading to a compound named ASK1476.

This compound was developed to have an extended plasma half-life and increased selectivity for the oxytocin receptor compared to endogenous oxytocin.[1][2] This was achieved through specific modifications to the oxytocin peptide structure.

Therefore, a technical support guide on modifying this compound as a kinase inhibitor cannot be provided.

However, we can offer a technical support resource for researchers working with This compound as an oxytocin receptor agonist . This guide will address potential questions and troubleshooting scenarios relevant to its known biological function.

Frequently Asked Questions (FAQs)

QuestionAnswer
What is the mechanism of action of this compound? This compound is a selective agonist for the oxytocin receptor (OTR), a G protein-coupled receptor. Its binding to the OTR initiates downstream signaling cascades similar to endogenous oxytocin.
What are the key modifications in this compound compared to native oxytocin? This compound has been modified to increase its stability and selectivity. These modifications include the addition of a lipid tail, which helps in resisting degradation and clearance from the body.[1]
What is the primary application of this compound in research? It is used as a tool compound to investigate the roles of peripheral oxytocin signaling in various physiological and behavioral processes, taking advantage of its long-acting nature.[2]
Is this compound brain-penetrant? No, this compound is designed to be a non-brain-penetrant compound, making it suitable for studying the peripheral effects of oxytocin receptor activation.[1]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low or no biological activity observed in vitro. Incorrect storage or handling: Peptides are sensitive to degradation.Ensure the compound is stored at the recommended temperature (typically -20°C or -80°C) and protected from moisture. Reconstitute just before use and avoid repeated freeze-thaw cycles.
Cell line suitability: The target cells may not express sufficient levels of the oxytocin receptor.Confirm OTR expression in your cell line using techniques like qPCR or western blotting. Consider using a positive control cell line known to express the OTR.
Assay conditions: Suboptimal buffer composition, pH, or incubation time.Optimize assay parameters. Refer to literature for established protocols for oxytocin receptor functional assays (e.g., calcium mobilization or cAMP assays).
Inconsistent results in vivo. Animal model variability: Differences in age, sex, or strain of the animals can affect outcomes.Standardize the animal model and experimental conditions. Ensure consistent administration routes and dosing schedules.
Compound stability in formulation: The vehicle used for in vivo administration may affect the stability or bioavailability of this compound.Use a vehicle that is known to be compatible with peptides. Assess the stability of your formulation over the duration of the experiment.
Difficulty in detecting the compound in biological samples. Low concentration: The concentration of the peptide in plasma or tissue may be below the detection limit of the analytical method.Utilize a highly sensitive analytical method such as LC-MS/MS for quantification. Optimize sample preparation to enrich for the peptide.
Adsorption to labware: Peptides can adsorb to plastic surfaces, leading to lower effective concentrations.Use low-binding microcentrifuge tubes and pipette tips. Include a carrier protein like BSA in your buffers to minimize non-specific binding.

Experimental Protocols

In Vitro Oxytocin Receptor Activation Assay (Calcium Mobilization)

This protocol outlines a general procedure to measure the activation of the oxytocin receptor by this compound in a cell-based assay.

Methodology:

  • Cell Culture: Culture cells expressing the oxytocin receptor (e.g., HEK293-OTR) in appropriate media and conditions.

  • Cell Plating: Plate the cells in a 96-well black, clear-bottom plate at a suitable density and allow them to adhere overnight.

  • Dye Loading: Wash the cells with a suitable assay buffer (e.g., HBSS). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Preparation: Prepare a serial dilution of this compound in the assay buffer. Also, prepare a positive control (e.g., oxytocin) and a negative control (vehicle).

  • Assay:

    • Place the cell plate in a fluorescence plate reader equipped with an injector.

    • Record a baseline fluorescence reading.

    • Inject the compound dilutions into the respective wells.

    • Immediately begin recording the fluorescence signal over time to measure the intracellular calcium release.

  • Data Analysis: Determine the EC50 value by plotting the change in fluorescence against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Signaling Pathway

PF06655075 This compound OTR Oxytocin Receptor (OTR) PF06655075->OTR Binds to Gq Gq Protein OTR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Responses Ca_release->Downstream PKC->Downstream

Caption: Simplified signaling pathway of this compound via the oxytocin receptor.

Experimental Workflow

cluster_invitro In Vitro Assay cluster_invivo In Vivo Study cell_culture 1. Cell Culture (OTR-expressing cells) dye_loading 2. Calcium Dye Loading cell_culture->dye_loading compound_addition 3. Add this compound dye_loading->compound_addition measurement 4. Measure Fluorescence compound_addition->measurement data_analysis 5. EC50 Determination measurement->data_analysis animal_model 1. Select Animal Model formulation 2. Prepare Formulation animal_model->formulation administration 3. Administer Compound formulation->administration behavioral_testing 4. Behavioral/Physiological Testing administration->behavioral_testing sample_collection 5. Collect Samples behavioral_testing->sample_collection analysis 6. Analyze Data sample_collection->analysis

Caption: General experimental workflows for this compound studies.

References

High protein binding of PF-06655075 and its experimental implications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using PF-06655075, a novel, non-brain-penetrant oxytocin receptor agonist with high protein binding.[1][2][3][4] The information provided is intended for drug development professionals and scientists to help navigate the experimental implications of this compound's unique characteristics.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with this compound, particularly those related to its high affinity for plasma proteins.

Question: Why am I observing lower than expected potency of this compound in my cell-based assay?

Answer: The most likely reason for lower than expected potency in cell-based assays is the high plasma protein binding of this compound.[2] The presence of serum in your cell culture media, which contains proteins like albumin, will lead to the sequestration of the compound, reducing the free concentration available to interact with the oxytocin receptors on your cells. The free drug hypothesis posits that only the unbound drug is able to exert a pharmacological effect.

Troubleshooting Steps:

  • Quantify the Impact of Serum: Conduct a serum shift assay to understand how different concentrations of serum in your media affect the EC50 of this compound. This will help you determine the magnitude of the impact of protein binding in your specific assay system.

  • Reduce Serum Concentration: If your cells can tolerate it, reduce the concentration of fetal bovine serum (FBS) or other serum supplements in your assay media. Be aware that this may affect cell health and proliferation, so appropriate controls are necessary.

  • Use Serum-Free Media: For short-duration assays, consider using a serum-free medium. This will minimize protein binding and provide a more accurate assessment of the intrinsic potency of this compound.

  • Calculate and Use Free Concentration: If you must use serum-containing media, it is crucial to consider the fraction of unbound compound in your calculations. The fraction unbound in plasma for this compound is very low, at 0.0019. While this value is from rat plasma, it indicates that only a very small fraction of the total concentration is active.

Question: I am seeing high variability and poor reproducibility in my in vitro experiments. Could this be related to the high protein binding of this compound?

Answer: Yes, high variability and poor reproducibility can be a consequence of the high protein binding of this compound. The amount and composition of proteins can vary between different batches of serum, leading to inconsistent free fractions of the compound and, therefore, variable results.

Troubleshooting Steps:

  • Standardize Serum Batches: Use a single, large batch of serum for a complete set of experiments to minimize variability. It is advisable to pre-screen different batches of serum for their effect on your assay.

  • Incorporate Control Compounds: Include control compounds with known low and high protein binding in your experiments. This will help you to assess whether the variability is specific to this compound.

  • Ensure Thorough Mixing: Due to its lipophilic nature, which contributes to protein binding, ensure that this compound is thoroughly mixed into your assay media to achieve a homogenous solution.

  • Optimize Assay Timing: The time it takes for the compound to reach equilibrium between the bound and unbound state can influence your results. Ensure that your incubation times are consistent across all experiments.

Frequently Asked Questions (FAQs)

What is this compound?

This compound is a novel, non-brain-penetrant peptide oxytocin receptor agonist. It has been designed with increased selectivity for the oxytocin receptor and significantly enhanced pharmacokinetic stability.

Why was this compound designed to have high protein binding?

The high protein binding of this compound is a deliberate design feature. It is achieved through the addition of a lipid tail, which facilitates binding to circulating proteins, primarily albumin. This binding protects the molecule from proteolytic degradation and reduces its systemic clearance, thereby increasing its half-life and duration of action in vivo.

What is the mechanism of action of this compound?

This compound is a full agonist at the oxytocin receptor (OTR). It is, however, an antagonist at the V1a vasopressin receptor (V1aR), which gives it greater selectivity for the OTR compared to native oxytocin.

Can this compound be used for in vivo studies?

Yes, this compound is designed for in vivo use and has been shown to be effective in animal models. Its long half-life makes it a valuable tool for studying the peripheral effects of oxytocin.

What is the plasma protein binding of this compound?

This compound exhibits high protein binding. The fraction unbound in rat plasma (fu,p) is 0.0019, and the fraction unbound in brain tissue homogenate (fu,b) is 0.0006. This indicates that approximately 99.81% of the compound is bound to plasma proteins.

Quantitative Data Summary

The following table summarizes the key pharmacological and pharmacokinetic parameters of this compound.

ParameterValueSpeciesNotes
OTR Agonist EC50 0.025 nM-OTR = Oxytocin Receptor
OTR % Agonist 93%-Full agonist activity
OTR Binding Ki 0.037 nM-High affinity for the oxytocin receptor
V1a Agonist EC50 >10,000 nM-V1a = Vasopressin 1a Receptor
V1a % Agonist N/A-Antagonist activity at the V1a receptor
V1a Binding Ki 4.37 nM-
Fraction Unbound in Plasma (fu,p) 0.0019RatIndicates very high plasma protein binding
Fraction Unbound in Brain (fu,b) 0.0006RatIndicates very high binding in brain tissue

Data sourced from Modi et al., 2016.

Experimental Protocols

Protocol: Serum Shift Assay to Determine the Effect of Protein Binding on this compound Potency

This protocol describes a method to quantify the impact of serum proteins on the in vitro potency of this compound.

1. Cell Culture and Seeding:

  • Culture cells expressing the oxytocin receptor (e.g., CHO-K1 cells stably expressing the human OTR) in their recommended growth medium.
  • Seed the cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay.
  • Incubate the plates overnight at 37°C in a humidified CO2 incubator.

2. Preparation of Assay Media:

  • Prepare a set of assay media with varying concentrations of a serum protein source (e.g., 0%, 1%, 5%, and 10% Fetal Bovine Serum).
  • Use a basal medium that is appropriate for your cell line and the assay readout (e.g., DMEM or Ham's F-12).

3. Preparation of this compound Dilution Series:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
  • Create a serial dilution of this compound in each of the prepared assay media containing different serum concentrations. The concentration range should be wide enough to generate a full dose-response curve.

4. Cell Treatment:

  • Wash the cell plates with a buffered saline solution (e.g., PBS).
  • Add the this compound dilution series to the respective wells. Include control wells with media alone and vehicle control.
  • Incubate the plates for a predetermined time at 37°C.

5. Assay Readout:

  • Measure the cellular response using a suitable detection method (e.g., calcium mobilization assay, cAMP assay, or reporter gene assay).

6. Data Analysis:

  • For each serum concentration, plot the response against the logarithm of the this compound concentration.
  • Fit the data to a four-parameter logistic equation to determine the EC50 value for each serum concentration.
  • Compare the EC50 values obtained at different serum concentrations to determine the "serum shift." A rightward shift in the dose-response curve with increasing serum concentration indicates that protein binding is reducing the apparent potency of the compound.

Visualizations

experimental_workflow Workflow for Assessing Serum Protein Impact on Compound Activity cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare Cells (e.g., OTR-expressing CHO cells) D Treat Cells with this compound Dilutions A->D B Prepare Assay Media with Varying Serum % (0%, 1%, 5%, 10%) C Prepare Serial Dilutions of this compound in each Serum Condition B->C C->D E Incubate for a Defined Period D->E F Measure Cellular Response (e.g., Calcium Flux) E->F G Generate Dose-Response Curves for each Serum % F->G H Calculate EC50 for each Condition G->H I Compare EC50 Values to Determine Serum Shift H->I logical_relationship Consequences of High Protein Binding of this compound cluster_property Inherent Property cluster_in_vitro In Vitro Implications cluster_in_vivo In Vivo Implications A This compound has High Affinity for Plasma Proteins (e.g., Albumin) B Reduced Free Concentration in Serum-Containing Media A->B E Protection from Degradation and Clearance A->E C Apparent Potency (EC50) is Lower than Intrinsic Potency B->C D Potential for High Variability Between Experiments B->D F Increased Pharmacokinetic Half-Life E->F G Sustained Peripheral Oxytocin Receptor Engagement F->G

References

Troubleshooting PF-06655075 delivery in animal studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing PF-06655075 in animal studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a novel, non-brain-penetrant oxytocin receptor (OTR) agonist.[1][2] It is a long-acting peptide analog of oxytocin with enhanced plasma stability and increased selectivity for the OTR.[3][4] Its mechanism of action involves binding to and activating oxytocin receptors, which are G-protein coupled receptors. This activation can trigger various downstream signaling pathways, including the Gαq/PLC/Ca2+ pathway, leading to diverse physiological and behavioral effects.[5]

Q2: How should I store this compound?

For long-term storage, this compound powder should be stored at -20°C or -80°C, sealed away from moisture. Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month. It is important to refer to the manufacturer's certificate of analysis for specific storage recommendations. While native oxytocin requires refrigeration, this compound's stability may differ, but caution should be exercised to avoid repeated freeze-thaw cycles.

Q3: What is a suitable vehicle for in vivo delivery of this compound?

Due to its lipophilic nature, this compound is often formulated in a self-emulsifying drug delivery system (SEDDS) for in vivo studies. A common non-depot formulation consists of 10% SEDDS in a phosphate buffer. The SEDDS component can be a mixture of oils, surfactants, and co-solvents, such as Miglyol 812, Cremophor RH40, and Capmul MCM. For sustained release, a depot formulation can be utilized.

Troubleshooting Guide

Formulation and Administration

Q4: My this compound solution is cloudy or has precipitated. What should I do?

  • Check Solubility: this compound is a lipophilic peptide and may have poor aqueous solubility. Ensure you are using the recommended formulation, such as a SEDDS.

  • Proper Dissolution: When preparing the formulation, ensure the compound is fully dissolved in the oil and surfactant/co-surfactant mixture before adding the aqueous buffer. Gentle warming or vortexing may aid dissolution.

  • Component Ratios: The ratio of oil, surfactant, and co-surfactant in a SEDDS formulation is critical. An incorrect ratio can lead to instability and precipitation. Refer to established protocols or perform optimization studies.

  • pH of Buffer: Ensure the pH of the phosphate buffer is appropriate (e.g., pH 7.4) as pH can affect the stability and solubility of the formulation.

  • Fresh Preparation: It is recommended to prepare the formulation fresh on the day of the experiment to minimize the risk of precipitation over time.

Q5: I am having issues with leakage at the injection site after subcutaneous administration. How can I prevent this?

  • Proper Injection Technique: For subcutaneous injections in mice, create a "tent" of loose skin (e.g., at the scruff of the neck or flank). Insert the needle at a shallow angle (around 30-45 degrees) into the base of the tent. Inject the substance slowly and steadily.

  • Needle Gauge: Use a small gauge needle (e.g., 25-27 gauge) to minimize the size of the puncture wound.

  • Injection Volume: Do not exceed the recommended maximum volume for a single subcutaneous injection site in mice (typically around 100-200 µL for a 25g mouse). Larger volumes increase the likelihood of leakage.

  • Withdrawal Technique: After injection, pause for a moment before withdrawing the needle to allow the pressure to dissipate. Withdraw the needle smoothly along the same path of insertion. Applying gentle pressure to the injection site with a sterile gauze for a few seconds after withdrawal can also help.

Efficacy and Animal Response

Q6: I am not observing the expected behavioral or physiological effects after administration. What are the possible reasons?

  • Incorrect Dosage: The dose-response relationship for this compound may be U-shaped for certain effects, meaning that higher doses do not necessarily lead to a greater response and may even be less effective. It is crucial to perform a dose-response study to determine the optimal dose for your specific experimental paradigm.

  • Formulation and Bioavailability: An improperly prepared formulation can lead to poor bioavailability of the compound. Ensure your SEDDS formulation is clear and homogenous.

  • Route of Administration: The route of administration (e.g., subcutaneous vs. intravenous) will significantly impact the pharmacokinetic profile of the compound. Ensure you are using the appropriate route for your desired outcome.

  • Timing of Observation: The onset and duration of action of this compound will depend on the formulation and route of administration. Ensure your behavioral or physiological measurements are being taken within the expected window of efficacy.

  • Animal Strain and Sex: The response to oxytocin receptor agonists can vary between different animal strains and sexes.

Q7: I am observing adverse or unexpected side effects in my animals. How can I address this?

  • Dose Reduction: Adverse effects can be dose-dependent. Consider reducing the dose to see if the side effects diminish while maintaining the desired therapeutic effect.

  • Injection Site Reactions: Local irritation or inflammation at the injection site can occur. Ensure proper, sterile injection technique. If reactions persist, you may need to adjust the formulation by, for example, further diluting the vehicle.

  • Off-Target Effects: While this compound is selective for the oxytocin receptor, the possibility of off-target effects at high concentrations cannot be entirely ruled out. A thorough literature review and potentially counter-screening experiments may be necessary if unexpected effects are observed.

  • Monitor Animal Welfare: Closely monitor the animals for any signs of distress, such as changes in weight, food and water intake, or activity levels. If significant adverse effects are observed, consult with your institution's animal care and use committee.

Experimental Protocols

Protocol 1: Preparation of a Non-Depot SEDDS Formulation for this compound

This protocol is adapted from Modi et al., 2016.

Materials:

  • This compound powder

  • Miglyol 812

  • Cremophor RH40

  • Capmul MCM

  • 50 mM Phosphate buffer (pH 7.4)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Prepare the SEDDS mixture: In a sterile microcentrifuge tube, combine Miglyol 812, Cremophor RH40, and Capmul MCM in a 3:4:3 (v/v/v) ratio. Vortex thoroughly until a clear, homogenous mixture is formed.

  • Dissolve this compound: Weigh the required amount of this compound and add it to the SEDDS mixture. The amount will depend on the desired final concentration. Vortex until the powder is completely dissolved. Gentle warming may be applied if necessary.

  • Prepare the final formulation: For a 10% SEDDS formulation, add 1 part of the this compound-containing SEDDS mixture to 9 parts of 50 mM phosphate buffer (pH 7.4).

  • Emulsify: Vortex the final mixture thoroughly until a stable, milky-white emulsion is formed.

  • Administration: The formulation is now ready for subcutaneous injection.

Data Presentation

Table 1: Example Formulation Components for this compound

ComponentFunctionExample Ratio (v/v/v)
Miglyol 812Oil Phase3
Cremophor RH40Surfactant4
Capmul MCMCo-surfactant3
50 mM Phosphate Buffer (pH 7.4)Aqueous Phase90% of final volume

Table 2: Pharmacokinetic Parameters of this compound in Rodents (Subcutaneous, Non-Depot)

SpeciesDose (mg/kg)Tmax (hr)Cmax (ng/mL)Half-life (hr)
Mouse1~1~1500~4
Rat1~2~1000~6
(Data are approximate and synthesized from graphical representations in Modi et al., 2016 for illustrative purposes)

Visualizations

G cluster_0 Oxytocin Receptor Signaling OTR Oxytocin Receptor (OTR) Gq Gq protein OTR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC CellularResponse Cellular Response (e.g., smooth muscle contraction, neurotransmitter release) Ca2->CellularResponse PKC->CellularResponse

Caption: Oxytocin receptor signaling pathway.

G cluster_1 This compound Formulation Workflow start Start step1 Prepare SEDDS mixture (Miglyol 812, Cremophor RH40, Capmul MCM) start->step1 step2 Dissolve this compound in SEDDS mixture step1->step2 step3 Add phosphate buffer to the SEDDS/drug mixture step2->step3 step4 Vortex to form a stable emulsion step3->step4 end Ready for administration step4->end

Caption: Workflow for this compound formulation.

G cluster_2 Troubleshooting Inconsistent Results start Inconsistent or no observable effect q1 Is the formulation clear and homogenous? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is the dose appropriate? a1_yes->q2 sol1 Re-prepare formulation. Ensure proper dissolution and component ratios. a1_no->sol1 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Is the administration technique correct? a2_yes->q3 sol2 Perform a dose-response study. Consider U-shaped dose-response. a2_no->sol2 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No end Consider other factors: - Timing of observation - Animal strain/sex - Bioavailability a3_yes->end sol3 Review injection technique. Ensure proper needle gauge and injection volume. a3_no->sol3

Caption: Troubleshooting inconsistent results.

References

Technical Support Center: Managing Potential Side Effects of PF-06655075 in Research Animals

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing potential side effects of PF-06655075 in research animals. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a long-acting, non-brain-penetrant synthetic peptide that acts as a selective agonist for the oxytocin receptor (OTR). Its primary mechanism of action involves mimicking the effects of the endogenous hormone oxytocin by binding to and activating OTRs in peripheral tissues. This activation triggers a cascade of intracellular signaling pathways, including the Gq/11-PLC-IP3-Ca2+ pathway, leading to various physiological responses.

Q2: What are the known or potential side effects of this compound in research animals?

A2: Specific preclinical toxicology data for this compound is limited in publicly available literature. However, based on studies of other long-acting oxytocin analogs and general principles of peptide administration, potential side effects may include:

  • Injection Site Reactions: As with any subcutaneously injected peptide, local reactions at the injection site are possible. These can range from mild, transient redness and swelling to more severe inflammation or necrosis.

  • Gastrointestinal (GI) Effects: One study involving a long-acting oxytocin analog reported an isolated incident of severe diarrhea and rapid weight loss in a rat. While not definitively linked to the compound, it highlights a potential for GI disturbances.

  • Systemic Effects: Based on the pharmacology of oxytocin receptor agonists, potential systemic effects could include changes in food and water intake, and behavioral alterations. One study with the long-acting oxytocin analog carbetocin noted clinical signs in rats at high doses, including lethargy, hunching posture, bristling, shortness of breath, and motor incoordination[1].

Q3: What are the components of the formulation for this compound that could contribute to side effects?

A3: The formulation of a subcutaneously administered compound can significantly influence local tolerance. In one study, this compound was formulated in a self-emulsifying drug delivery system (SEDDS) composed of Miglyol 812, Cremophor RH40, and Capmul MCM, diluted in a phosphate buffer[2]. Another study mentions a depot formulation containing glycerol dioleate, phosphatidylcholine, and ethanol[2]. Excipients in subcutaneous formulations can sometimes cause local irritation[3][4]. Researchers should always consider the potential effects of the vehicle by including a vehicle-only control group in their studies.

II. Troubleshooting Guides

Issue 1: Injection Site Reactions

Q: I am observing redness, swelling, or a palpable mass at the injection site after administering this compound. What should I do?

A: Local reactions at the injection site are a potential side effect of subcutaneous injections. Follow these steps to troubleshoot and manage the issue:

1. Assess and Score the Reaction:

  • Systematically observe and score the injection site at predefined time points (e.g., 1, 4, 24, 48, and 72 hours post-injection).

  • Use a standardized scoring system for erythema (redness) and edema (swelling).

ScoreErythema (Redness)Edema (Swelling)
0 No erythemaNo swelling
1 Slight erythemaSlight swelling
2 Moderate erythemaModerate swelling
3 Severe erythemaSevere swelling
Table 1: Standardized Scoring System for Injection Site Reactions.

2. Review Your Injection Technique:

  • Needle Gauge and Length: Ensure you are using an appropriate needle size for the species and injection volume. For rats, a 23-25 gauge needle is often recommended for subcutaneous injections.

  • Injection Volume: High volumes can cause tissue distension and irritation. For rats, a maximum of 5 ml/kg per site is a general guideline. Consider splitting larger doses into multiple sites.

  • Injection Speed: Inject the solution slowly to allow for tissue expansion.

  • Aseptic Technique: Always use sterile needles and syringes to prevent infection.

3. Consider the Formulation:

  • pH and Osmolality: Ensure the pH of your formulation is close to physiological pH (~7.4) and is isotonic to minimize tissue irritation.

  • Vehicle Controls: Always include a vehicle-only control group to determine if the excipients are contributing to the reaction.

4. Management and Supportive Care:

  • Mild Reactions (Scores 1-2): Continue to monitor the animal closely. These reactions are often transient and resolve on their own.

  • Moderate to Severe Reactions (Score 3 or presence of ulceration/necrosis):

    • Consult with the veterinary staff immediately.

    • Provide supportive care as recommended, which may include analgesics for pain relief.

    • Consider humane endpoints if the reaction is severe and causing significant distress.

dot

InjectionSiteReactionWorkflow observe Observe Injection Site Reaction (Redness, Swelling, Mass) assess Assess and Score Reaction (Erythema & Edema Score) observe->assess review_technique Review Injection Technique (Needle, Volume, Speed) assess->review_technique consider_formulation Consider Formulation (pH, Osmolality, Vehicle) assess->consider_formulation mild_reaction Mild Reaction (Score 1-2) Monitor Closely assess->mild_reaction Low Score severe_reaction Moderate/Severe Reaction (Score 3+) Consult Vet & Provide Support assess->severe_reaction High Score endpoint Consider Humane Endpoint severe_reaction->endpoint

Caption: Troubleshooting workflow for observed injection site reactions.

Issue 2: Gastrointestinal Distress (Diarrhea and Weight Loss)

Q: My animal is experiencing diarrhea and/or significant weight loss after treatment with this compound. How should I proceed?

A: While not a commonly reported side effect, gastrointestinal issues should be taken seriously. Here is a guide to managing this situation:

1. Monitor and Quantify the Symptoms:

  • Diarrhea Scoring: Observe the consistency of the feces and use a standardized scoring system.

ScoreFecal Consistency
0 Normal, well-formed pellets
1 Soft, poorly formed pellets
2 Pasty, semi-liquid feces
3 Watery, liquid feces
Table 2: Standardized Scoring System for Diarrhea in Rodents.
  • Body Weight: Weigh the animals daily to track the extent of weight loss. A weight loss of 15-20% from baseline is generally considered a humane endpoint.

  • Hydration Status: Assess for signs of dehydration, such as sunken eyes and decreased skin turgor.

2. Provide Supportive Care:

  • Hydration: Provide supplemental hydration with subcutaneous fluids (e.g., sterile saline or Lactated Ringer's solution) as directed by a veterinarian.

  • Nutrition: Ensure easy access to food and water. A soft, palatable, high-calorie diet can encourage eating.

  • Electrolytes: In cases of severe diarrhea, electrolyte supplementation may be necessary.

3. Investigate the Cause:

  • Rule out other causes: Consider other potential causes of diarrhea, such as infection or diet change.

  • Dose Reduction: If the GI distress is suspected to be compound-related, consider a dose reduction in subsequent cohorts after consulting with the study director and veterinary staff.

4. Consult with Veterinary Staff:

  • Any animal exhibiting significant diarrhea or weight loss should be promptly evaluated by a veterinarian.

  • The veterinarian can provide a definitive diagnosis and recommend appropriate treatment, which may include antidiarrheal medications.

dot

GIDistressWorkflow observe Observe GI Distress (Diarrhea, Weight Loss) monitor Monitor & Quantify (Diarrhea Score, Body Weight, Hydration) observe->monitor supportive_care Provide Supportive Care (Hydration, Nutrition, Electrolytes) monitor->supportive_care investigate Investigate Cause (Rule out other causes, Consider dose reduction) monitor->investigate consult_vet Consult Veterinary Staff (Diagnosis, Treatment) supportive_care->consult_vet investigate->consult_vet

Caption: Workflow for managing gastrointestinal distress.

III. Experimental Protocols

Protocol 1: Assessment of Injection Site Reactions

Objective: To systematically evaluate and score local tissue reactions following subcutaneous administration of this compound.

Methodology:

  • Animal Grouping: Assign animals to a vehicle control group and one or more this compound treatment groups.

  • Substance Administration:

    • Clip the fur at the injection site for clear observation.

    • Administer the substance subcutaneously according to the study protocol, documenting the injection site, volume, and technique.

  • Clinical Observation:

    • Observe the animals at predefined time points (e.g., 1, 4, 24, 48, and 72 hours post-injection).

    • Score the injection site for erythema and edema using the scoring system in Table 1. Use calipers to measure the diameter of any swelling.

  • Gross Pathology:

    • At the end of the observation period, euthanize the animals.

    • Perform a gross examination of the injection site and surrounding tissues, noting any signs of hemorrhage, discoloration, or necrosis.

  • Histopathology:

    • Collect the injection site and surrounding tissue.

    • Fix the tissue in 10% neutral buffered formalin.

    • Process the tissues, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E).

    • A veterinary pathologist should examine the slides for evidence of inflammation, necrosis, fibrosis, and other cellular changes.

Protocol 2: Monitoring of Gastrointestinal Function

Objective: To monitor for and quantify potential gastrointestinal side effects of this compound.

Methodology:

  • Baseline Data Collection:

    • Prior to the start of the study, record the baseline body weight of each animal.

    • Observe and record the normal fecal consistency for each animal.

  • Daily Monitoring:

    • Weigh each animal daily at approximately the same time.

    • Observe the feces of each animal and score for diarrhea using the system in Table 2.

    • Monitor food and water consumption.

    • Assess for clinical signs of dehydration (e.g., skin tenting, sunken eyes).

  • Data Analysis:

    • Calculate the percentage of body weight change from baseline for each animal.

    • Compare the average diarrhea scores and body weight changes between the treatment and control groups.

IV. Signaling Pathway

dot

OxytocinReceptorSignaling cluster_cell Target Cell PF06655075 This compound OTR Oxytocin Receptor (OTR) PF06655075->OTR Binds to Gq11 Gq/11 OTR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Stimulates Cellular_Response Cellular Response Ca2_release->Cellular_Response PKC->Cellular_Response

Caption: Simplified signaling pathway of this compound via the oxytocin receptor.

References

Validation & Comparative

A Comparative Pharmacokinetic Analysis: PF-06655075 Versus Native Oxytocin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic profiles of the novel, long-acting oxytocin receptor agonist, PF-06655075, and native oxytocin. The information presented herein is intended to support research and drug development efforts by offering a comprehensive overview of their respective absorption, distribution, metabolism, and excretion (ADME) characteristics, supported by available experimental data.

Executive Summary

Native oxytocin is a neuropeptide with a notoriously short plasma half-life, limiting its therapeutic potential for indications requiring sustained oxytocinergic activity. This compound is a modified oxytocin analog designed to overcome this limitation by exhibiting significantly enhanced pharmacokinetic stability. This guide will delve into the quantitative differences in their pharmacokinetic parameters, detail the experimental methodologies used to derive these data, and provide visual representations of the relevant biological pathways and experimental workflows.

Data Presentation: Comparative Pharmacokinetics

The following table summarizes the available pharmacokinetic parameters for this compound and native oxytocin following subcutaneous administration in animal models. It is important to note that the data for this compound is based on a related long-acting analog, ASK1476, which has been identified as this compound[1].

Pharmacokinetic ParameterThis compound (as ASK1476)Native OxytocinSpecies
Half-life (t½) ~3.2 hours~5 minutesRat[1]
Time to Maximum Concentration (Tmax) 4 hours0.25 hoursRat[1]
Plasma Clearance (CL/F) 1.2 mL/min/kg216/191 mL/min/kgRat[1]
Volume of Distribution (Vd/F) 0.80 L/kgNot ReportedRat[1]
Maximum Concentration (Cmax) 276 nM (total), 0.6 nM (free)Not ReportedRat
Area Under the Curve (AUC) 1.95 h·mg/mL (AUClast)Not ReportedRat

Note: Data for native oxytocin clearance in mice is also reported as 216/191 mL/min/kg and Tmax as 0.25 hours. A direct side-by-side comparison of all parameters in the same study for mice was not available in the reviewed literature.

Experimental Protocols

The pharmacokinetic data presented are typically derived from studies employing the following methodologies:

Animal Models and Drug Administration
  • Species: Male C57BL/6J mice or Sprague Dawley rats are commonly used.

  • Administration: For subcutaneous (SC) administration, a single injection is administered in a suitable volume based on the animal's body weight. The vehicle for administration can vary, with native oxytocin often formulated in phosphate-buffered saline and this compound in a vehicle containing self-emulsifying drug delivery systems (SEDDS) to improve solubility.

Blood Sampling
  • Procedure: Serial blood samples are collected at predetermined time points post-administration. Common collection sites in mice include the submandibular vein or saphenous vein for survival bleeds, and cardiac puncture for terminal collection.

  • Sample Processing: Blood is collected into tubes containing an anticoagulant (e.g., EDTA or heparin) and immediately placed on ice. Plasma is separated by centrifugation at a low temperature and stored at -80°C until analysis to prevent degradation of the peptides.

Bioanalytical Method: LC-MS/MS for Quantification
  • Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of oxytocin and its analogs in plasma due to its high sensitivity and specificity.

  • Sample Preparation: Plasma samples typically undergo protein precipitation with an organic solvent (e.g., acetonitrile) followed by solid-phase extraction (SPE) to remove interfering substances and concentrate the analyte.

  • Chromatography: The extracted samples are injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system. A C18 reverse-phase column is commonly used to separate the analyte from other components in the sample matrix. A gradient elution with a mobile phase consisting of water and acetonitrile with a modifier like formic acid is employed.

  • Mass Spectrometry: The eluent from the chromatography system is introduced into a tandem mass spectrometer. The analyte is ionized (typically by electrospray ionization - ESI) and specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) are monitored for highly selective and sensitive quantification.

Pharmacokinetic Analysis
  • Method: Non-compartmental analysis (NCA) is a standard method used to determine key pharmacokinetic parameters from the plasma concentration-time data.

  • Parameters Calculated:

    • Cmax (Maximum Plasma Concentration): The highest observed concentration in the plasma.

    • Tmax (Time to Maximum Plasma Concentration): The time at which Cmax is observed.

    • AUC (Area Under the Curve): A measure of total drug exposure over time, calculated using the linear trapezoidal rule.

    • t½ (Half-life): The time required for the plasma concentration of the drug to decrease by half during the elimination phase.

    • CL/F (Apparent Total Clearance): The volume of plasma cleared of the drug per unit of time, adjusted for bioavailability.

    • Vd/F (Apparent Volume of Distribution): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma, adjusted for bioavailability.

Mandatory Visualization

G cluster_workflow Pharmacokinetic Study Workflow AnimalDosing Animal Dosing (Subcutaneous Injection) BloodSampling Serial Blood Sampling AnimalDosing->BloodSampling SampleProcessing Plasma Separation & Storage (-80°C) BloodSampling->SampleProcessing Bioanalysis LC-MS/MS Quantification SampleProcessing->Bioanalysis PKAnalysis Non-Compartmental Analysis Bioanalysis->PKAnalysis DataReporting Data Reporting (PK Parameters Table) PKAnalysis->DataReporting

Caption: Experimental workflow for a typical preclinical pharmacokinetic study.

G cluster_pathway Oxytocin Receptor Signaling Pathway Oxytocin Oxytocin / this compound OTR Oxytocin Receptor (GPCR) Oxytocin->OTR G_protein Gq/11 Protein Activation OTR->G_protein PLC Phospholipase C (PLC) Activation G_protein->PLC PIP2 PIP2 Hydrolysis PLC->PIP2 IP3 IP3 -> Ca2+ Release PIP2->IP3 DAG DAG -> PKC Activation PIP2->DAG Response Cellular Response (e.g., Smooth Muscle Contraction) IP3->Response DAG->Response

Caption: Simplified oxytocin receptor signaling pathway.

References

A Comparative Analysis of PF-06655075 and PF-06478939 Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers on the receptor selectivity profiles of two long-acting oxytocin analogs, supported by experimental data and methodologies.

This guide provides a comprehensive comparison of the receptor selectivity of two investigational oxytocin (OT) analogs, PF-06655075 and PF-06478939. Both compounds were developed to have increased plasma stability compared to native oxytocin. However, this compound was specifically engineered for enhanced selectivity for the oxytocin receptor (OTR), while PF-06478939 was designed to retain agonist activity at both the oxytocin and vasopressin V1a receptors (V1aR), similar to endogenous oxytocin.[1][2] This distinction makes a comparative analysis of their selectivity crucial for researchers designing studies to investigate the specific roles of the oxytocinergic system.

Quantitative Selectivity Profile

The following table summarizes the in vitro pharmacological profiles of this compound and PF-06478939 in comparison to native oxytocin. The data highlights the key differences in their activity at the human oxytocin and vasopressin V1a receptors.

CompoundOTR Agonist EC50 (nM)OTR Binding Ki (nM)V1a Receptor ActivityV1a Receptor Binding Ki (nM)
Oxytocin (OT) 0.0390.48Full AgonistNot Reported in this study
This compound (PF1) 0.0250.037Antagonist 4
PF-06478939 (PF2) 0.010.076Potent Agonist Not Reported in this study

Data sourced from Modi et al., 2016.[1]

Key Observations:

  • This compound demonstrates high potency as an agonist at the oxytocin receptor, with an EC50 of 0.025 nM and a binding affinity (Ki) of 0.037 nM.[1] Crucially, it acts as an antagonist at the vasopressin V1a receptor with a Ki of 4 nM.[1] This pharmacological profile confirms its high selectivity for the oxytocin receptor over the V1a receptor.

  • PF-06478939 , in contrast, is a potent agonist at both the oxytocin receptor (EC50 of 0.01 nM) and the vasopressin V1a receptor. This compound can therefore be utilized as an experimental control to delineate the effects of enhanced plasma stability from those of selective oxytocin receptor activation.

  • The primary structural difference contributing to the enhanced selectivity of this compound is the substitution of a Glycine for Proline at position 7 of the peptide sequence. Both analogs feature a modification at Leucine 8 to increase their metabolic stability.

Signaling Pathways and Experimental Workflow

To understand the functional consequences of receptor binding and the methods used to determine selectivity, the following diagrams illustrate the relevant signaling pathway and a general experimental workflow.

G cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling OTR Oxytocin Receptor (OTR) Gq11 Gq/11 OTR->Gq11 Activation PLC Phospholipase C (PLC) Gq11->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release from ER IP3->Ca_release Stimulation PKC Protein Kinase C (PKC) DAG->PKC Activation Downstream Downstream Cellular Responses (e.g., smooth muscle contraction, neurotransmission) Ca_release->Downstream PKC->Downstream PF06655075 This compound PF06655075->OTR Agonist Binding

Caption: Oxytocin Receptor Signaling Pathway.

G start Start: Selectivity Profiling cell_culture Cell Culture: Expressing human OTR or V1aR (e.g., CHO or HEK293 cells) start->cell_culture binding_assay Radioligand Binding Assay cell_culture->binding_assay functional_assay Functional Assay (e.g., Calcium Flux) cell_culture->functional_assay incubation1 Incubate cells with radioligand and varying concentrations of This compound or PF-06478939 binding_assay->incubation1 incubation2 Load cells with Ca2+-sensitive dye. Stimulate with varying concentrations of This compound or PF-06478939 functional_assay->incubation2 measurement1 Measure bound radioactivity incubation1->measurement1 measurement2 Measure fluorescence change (e.g., FLIPR) incubation2->measurement2 analysis1 Data Analysis: Calculate Ki values measurement1->analysis1 analysis2 Data Analysis: Calculate EC50 values measurement2->analysis2 comparison Compare Ki and EC50 values to determine selectivity profile analysis1->comparison analysis2->comparison

Caption: Experimental Workflow for Receptor Selectivity.

Experimental Protocols

The following are generalized protocols based on the methodologies cited for determining the selectivity of this compound and PF-06478939.

Radioligand Binding Assay (for Ki determination)
  • Cell Culture and Membrane Preparation:

    • Culture cells (e.g., HEK293 or CHO) stably expressing the recombinant human oxytocin receptor or vasopressin V1a receptor.

    • Harvest cells and prepare membrane fractions by homogenization and centrifugation.

  • Binding Reaction:

    • In a multi-well plate, combine the cell membrane preparation with a constant concentration of a suitable radioligand (e.g., [³H]-Oxytocin for OTR or a radiolabeled V1aR antagonist).

    • Add increasing concentrations of the unlabeled test compound (this compound or PF-06478939).

    • Include control wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of unlabeled native ligand).

  • Incubation and Separation:

    • Incubate the plates to allow the binding reaction to reach equilibrium.

    • Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

    • Wash the filters to remove non-specifically bound radioligand.

  • Detection and Analysis:

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Generate a competition curve by plotting the percentage of specific binding against the log concentration of the test compound.

    • Calculate the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).

    • Convert the IC50 value to a Ki (inhibition constant) using the Cheng-Prusoff equation.

Calcium Flux Functional Assay (for EC50 determination)
  • Cell Culture and Plating:

    • Plate cells stably expressing the human oxytocin receptor (e.g., CHO-hOTR-NFAT-βLac) in a multi-well plate (e.g., 384-well) at a suitable density (e.g., 10,000 cells/well).

    • Allow cells to adhere and grow overnight.

  • Dye Loading:

    • Aspirate the growth medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the presence of an anion-exchange transporter inhibitor like probenecid to prevent dye leakage.

  • Compound Addition and Measurement:

    • Using a fluorometric imaging plate reader (FLIPR), measure the baseline fluorescence.

    • Add varying concentrations of the test compound (this compound or PF-06478939) to the wells.

    • Continuously monitor the change in fluorescence, which corresponds to the change in intracellular calcium concentration.

  • Data Analysis:

    • Plot the peak fluorescence response against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response).

    • The maximal response can also be determined to assess whether the compound is a full or partial agonist.

This guide provides a clear, data-driven comparison of the selectivity profiles of this compound and PF-06478939, equipping researchers with the necessary information to select the appropriate tool compound for their studies into the physiology and pharmacology of the oxytocinergic system.

References

A Comparative Guide to V1a Receptor Antagonists: Relcovaptan, Balovaptan, and SRX246

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The initial topic of this guide, PF-06655075, is not a vasopressin V1a receptor antagonist. Extensive research literature identifies this compound as a long-acting peptide oxytocin receptor agonist with increased selectivity for the oxytocin receptor and intentionally reduced activity at the V1a receptor.

This guide provides a detailed comparison of three well-characterized, selective V1a receptor antagonists: Relcovaptan (SR-49059), Balovaptan (RG-7314), and SRX246. These compounds are frequently used as research tools and have been investigated for various therapeutic applications.

Introduction to V1a Receptor Antagonism

The arginine vasopressin receptor 1a (V1aR) is a G-protein coupled receptor (GPCR) that plays a crucial role in a wide range of physiological and behavioral processes.[1][2][3] Predominantly expressed in vascular smooth muscle, platelets, liver, and the brain, the V1a receptor is implicated in vasoconstriction, social behavior, anxiety, and stress responses.[1][4] Antagonism of this receptor is a promising therapeutic strategy for conditions such as mood disorders, dysmenorrhea, and social communication deficits.

V1a Receptor Signaling Pathway

Upon binding of its endogenous ligand, arginine vasopressin (AVP), the V1a receptor couples to Gαq/11 proteins. This activation stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These downstream events lead to various cellular responses, including smooth muscle contraction and neurotransmission.

V1a_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol AVP Arginine Vasopressin (AVP) V1aR V1a Receptor (GPCR) AVP->V1aR Binds Gq Gαq/11 V1aR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Intracellular Ca²⁺ Release ER->Ca2 Stimulates Response Cellular Responses (e.g., Contraction, Neurotransmission) Ca2->Response PKC->Response

V1a receptor Gq-coupled signaling pathway.

Quantitative Comparison of V1a Receptor Antagonists

The following tables summarize the in vitro binding affinity and selectivity of Relcovaptan, Balovaptan, and SRX246 for the human V1a receptor and related receptors.

Table 1: V1a Receptor Binding Affinity
CompoundSpeciesReceptorAssay TypeAffinity (Ki)Reference(s)
Relcovaptan HumanV1aRadioligand Binding1.1 - 6.3 nM
RatV1aRadioligand Binding1.6 nM
Balovaptan HumanV1aRadioligand Binding1.0 nM
MouseV1aRadioligand Binding39 nM
SRX246 HumanV1aRadioligand Binding0.3 nM
Table 2: Receptor Selectivity Profile
CompoundReceptorAffinity (Ki) / Selectivity FoldReference(s)
Relcovaptan V1b (Human)Low affinity (>100x vs V1a)
V2 (Human)Low affinity (>100x vs V1a)
Oxytocin (Human)Low affinity (>100x vs V1a)
Balovaptan V1b (Human)--
V2 (Human)>30,000-fold vs V1a
Oxytocin (Human)9,891-fold vs V1a
SRX246 V1b (Human)>1000 nM
V2 (Human)>1000 nM
Oxytocin (Human)--
Table 3: Functional Antagonism
CompoundAssaySpeciesPotency (IC50)Reference(s)
Relcovaptan AVP-induced Platelet AggregationHuman3.7 nM
AVP-evoked Ca2+ Increase (VSMC)Human0.41 nM
Balovaptan N/AN/AData not available
SRX246 N/AN/AData not available

Experimental Protocols

Detailed methodologies for the key assays used to characterize these antagonists are provided below.

Radioligand Binding Assay (Competitive)

This assay measures the affinity (Ki) of a test compound by quantifying its ability to displace a radiolabeled ligand from the V1a receptor.

  • Objective: To determine the inhibitory constant (Ki) of a test compound for the V1a receptor.

  • Materials:

    • Cell membranes prepared from a cell line stably expressing the human V1a receptor (e.g., CHO or HEK293 cells).

    • Radioligand: Typically [3H]-Arginine Vasopressin or a radiolabeled V1a-selective antagonist.

    • Test compounds (Relcovaptan, Balovaptan, SRX246) at various concentrations.

    • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.

    • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

    • Glass fiber filters (e.g., GF/C) pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding.

    • Scintillation fluid.

  • Procedure:

    • Incubation: In a 96-well plate, incubate the receptor-containing membranes with a fixed concentration of the radioligand (typically at or below its Kd value) and a range of concentrations of the unlabeled test compound.

    • Total binding is determined in the absence of a competing ligand, while non-specific binding is measured in the presence of a high concentration of an unlabeled V1a-selective ligand (e.g., excess AVP).

    • The mixture is incubated to allow binding to reach equilibrium (e.g., 60 minutes at 30°C).

    • Filtration: The incubation is terminated by rapid vacuum filtration through the glass fiber filters, separating the bound radioligand from the free radioligand. The filters are then washed quickly with ice-cold wash buffer to remove any remaining unbound radioligand.

    • Quantification: The filters are dried, and scintillation fluid is added. The radioactivity trapped on the filters, corresponding to the bound radioligand, is counted using a scintillation counter.

    • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The Ki value is then determined from the IC50 using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures a compound's ability to block the AVP-induced increase in intracellular calcium, a key downstream event in V1a receptor signaling.

  • Objective: To determine the functional potency (IC50) of an antagonist in blocking agonist-induced V1a receptor activation.

  • Materials:

    • A cell line stably expressing the human V1a receptor (e.g., HEK293 or CHO cells).

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-5).

    • Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

    • V1a receptor agonist (Arginine Vasopressin).

    • Test compounds (antagonists).

    • A fluorescence plate reader with kinetic reading capabilities.

  • Procedure:

    • Cell Plating: Seed the V1a-expressing cells into a black, clear-bottom 96- or 384-well plate and allow them to adhere overnight.

    • Dye Loading: Remove the culture medium and add the calcium-sensitive dye loading solution to the cells. Incubate for a specified time (e.g., 1 hour at 37°C) to allow the dye to enter the cells.

    • Antagonist Pre-incubation: Wash the cells with assay buffer and then add various concentrations of the antagonist (test compound). Incubate for a short period to allow the antagonist to bind to the receptors.

    • Agonist Stimulation and Measurement: Place the plate in the fluorescence reader. Initiate reading to establish a baseline fluorescence. Inject a fixed concentration of the agonist (AVP, typically at its EC80) into each well and continue to record the fluorescence intensity over time.

    • Data Analysis: The increase in fluorescence corresponds to the rise in intracellular calcium. The antagonist's potency is determined by plotting the inhibition of the AVP-induced calcium signal against the antagonist concentration to calculate an IC50 value.

In Vivo Model: AVP-Induced Pressor Response

This in vivo assay assesses the ability of a V1a antagonist to block the vasoconstrictive (pressor) effects of exogenously administered AVP in an animal model.

  • Objective: To evaluate the in vivo efficacy and duration of action of a V1a antagonist.

  • Model: Conscious, normotensive rats instrumented for blood pressure measurement.

  • Procedure:

    • Dosing: Administer the test compound (e.g., Relcovaptan) either intravenously (i.v.) or orally (p.o.) to the rats.

    • AVP Challenge: At various time points after antagonist administration, challenge the animals with an intravenous bolus of AVP that is known to produce a consistent increase in blood pressure.

    • Measurement: Continuously monitor arterial blood pressure throughout the experiment.

    • Data Analysis: The efficacy of the antagonist is determined by its ability to inhibit the pressor response to the AVP challenge compared to vehicle-treated control animals. This allows for the assessment of the compound's potency and duration of action in a physiological context.

References

A Comparative Guide to Long-Acting Oxytocin Agonists: Carbetocin vs. PF-06655075

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Oxytocin, a neuropeptide crucial for social bonding and various physiological processes, is a key target for therapeutic development. However, its short half-life presents a significant clinical challenge. This guide provides a comparative analysis of two long-acting oxytocin receptor agonists: Carbetocin, an established drug primarily used in obstetric care, and PF-06655075, a novel preclinical candidate. This comparison is intended to inform research and development by highlighting their distinct characteristics, available experimental data, and methodologies.

I. Overview and Key Characteristics

Carbetocin is a synthetic analogue of oxytocin that has been structurally modified to provide a longer duration of action.[1][2] It is well-established for the prevention of postpartum hemorrhage (PPH) following cesarean section and vaginal delivery.[3][4][5] this compound is a more recent development, a novel, non-brain-penetrant oxytocin receptor agonist designed for enhanced plasma stability and increased selectivity for the oxytocin receptor. Preclinical studies have explored its potential in modulating behavioral responses, such as fear.

II. Quantitative Data Comparison

The following tables summarize the available quantitative data for Carbetocin and this compound. It is crucial to note that the data for Carbetocin is derived from clinical and human pharmacokinetic studies, while the data for this compound is from preclinical animal studies. Direct comparison of absolute values should be approached with caution due to the different study populations and methodologies.

Table 1: Pharmacokinetic Properties
ParameterCarbetocinThis compoundSpecies
Half-life (t½) ~40 minutes (IV), 33 minutes (IV), 55 minutes (IM)Extended vs. OxytocinHuman (Carbetocin), Rat (this compound)
Onset of Action Within 2 minutes (IV)Not reportedHuman (Carbetocin)
Duration of Action Rhythmic contractions for ~60 minutes (IV)Sustained plasma concentrations with depot formulationHuman (Carbetocin), Mouse (this compound)
Bioavailability 77% (IM)Not reportedHuman (Carbetocin)
Brain Penetration Not specified, but used for peripheral effectsNon-brain-penetrantN/A (Carbetocin), Rat (this compound)
Table 2: Efficacy in Postpartum Hemorrhage Prevention (Carbetocin vs. Oxytocin)
OutcomeCarbetocinOxytocinDelivery MethodFinding
Need for additional uterotonics 4.7% (15/317)10.1% (32/318)Cesarean SectionCarbetocin was more effective (p < 0.05).
Need for additional uterotonics Reduced needStandard careCesarean DeliveryCarbetocin associated with a reduced need.
Blood loss ≥500 ml No significant differenceNo significant differenceVaginal DeliveryBoth were similarly effective.
Blood loss ≥1000 ml No significant differenceNo significant differenceVaginal DeliveryBoth were similarly effective.

III. Mechanism of Action and Signaling Pathway

Both Carbetocin and this compound are agonists of the oxytocin receptor, a G-protein coupled receptor (GPCR). Upon binding, they initiate a signaling cascade that leads to various physiological effects. In the myometrium, this results in uterine contractions.

OxytocinReceptorSignaling cluster_membrane Cell Membrane OTR Oxytocin Receptor (GPCR) Gq_protein Gq/11 protein OTR->Gq_protein Activates Agonist Carbetocin or This compound Agonist->OTR Binds to PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Induces Contraction Physiological Effect (e.g., Uterine Contraction) Ca2_release->Contraction PKC->Contraction

Caption: Oxytocin Receptor Signaling Pathway.

IV. Experimental Protocols

A. Clinical Trial Protocol for Carbetocin in Cesarean Section

This protocol is a summary of the methodology used in a double-blind, randomized clinical trial comparing Carbetocin and Oxytocin for the prevention of uterine atony after cesarean section.

Carbetocin_Clinical_Trial cluster_enrollment Patient Enrollment cluster_randomization Randomization (Double-Blind) cluster_outcome Primary Outcome Measurement P1 694 patients undergoing elective cesarean section R1 Carbetocin Group (n=317) Single 100 µg IV dose P1->R1 R2 Oxytocin Group (n=318) Standard 8-hour IV infusion P1->R2 O1 Proportion of patients requiring additional oxytocic intervention for uterine atony R1->O1 R2->O1

Caption: Carbetocin vs. Oxytocin Clinical Trial Workflow.

Methodology:

  • Patient Population: 694 patients scheduled for elective cesarean section were enrolled.

  • Study Design: A multicenter, double-blind, randomized clinical trial with a variable sample size and sequential design was employed.

  • Intervention:

    • Carbetocin Group: Received a single intravenous (IV) dose of 100 µg of Carbetocin.

    • Oxytocin Group: Received a standard 8-hour IV infusion of Oxytocin.

  • Primary Outcome: The primary endpoint was the proportion of patients who required additional oxytocic intervention due to uterine atony.

B. Preclinical Protocol for this compound in a Fear-Conditioning Paradigm

This protocol summarizes the methodology for evaluating the effect of this compound on fear-induced freezing in mice.

PF06655075_Fear_Conditioning cluster_subjects Subjects cluster_treatment Treatment Administration (s.c. injection) cluster_paradigm Fear Conditioning Paradigm cluster_outcome Outcome Measurement S1 Male C57BL/6J mice T1 This compound (1 mg/kg) in non-depot formulation S1->T1 T2 Oxytocin (1 and 10 mg/kg) S1->T2 T3 Vehicle Control S1->T3 P1 Conditioning Phase T1->P1 T2->P1 T3->P1 P2 Testing Phase (Context and Context + Cue) P1->P2 O1 Inhibition of freezing behavior P2->O1

Caption: this compound Fear-Conditioning Experimental Workflow.

Methodology:

  • Subjects: Male C57BL/6J mice were used in the study.

  • Drug Formulation and Administration:

    • This compound (referred to as PF1 in the study) was formulated at 1 mg/kg in 10% SEDDs: 90% 50 mM pH 7.4 phosphate buffer (v/v).

    • Oxytocin (OT) was formulated at 1 and 10 mg/kg in 20 mM phosphate buffered saline.

    • Compounds were administered via subcutaneous (s.c.) injection.

  • Behavioral Paradigm: A conditioned fear paradigm was used to test the efficacy of the compounds in evoking behavioral effects.

  • Outcome Measure: The primary outcome was the inhibition of freezing behavior in response to the conditioned fear stimulus.

V. Discussion and Future Directions

Carbetocin is a well-characterized long-acting oxytocin agonist with proven efficacy in a specific clinical setting: the prevention of postpartum hemorrhage. Its pharmacokinetic profile and clinical effects are well-documented in humans.

This compound represents a next-generation approach to developing long-acting oxytocin agonists with tailored properties. Its design for enhanced stability and peripheral action opens up possibilities for exploring the role of peripheral oxytocin signaling in a variety of contexts beyond uterine contraction, such as in behavioral modulation. The finding that a peripherally administered, non-brain-penetrant oxytocin agonist can influence fear-induced behavior suggests complex interactions between peripheral and central oxytocin systems.

For drug development professionals , the comparison between Carbetocin and this compound highlights the evolution of oxytocin analogue design. While Carbetocin successfully addressed the need for a longer-acting uterotonic agent, newer compounds like this compound are being engineered with greater receptor selectivity and specific pharmacokinetic profiles to target different therapeutic areas.

Future research should aim to directly compare the receptor binding kinetics, in vitro functional activity, and in vivo potency of these and other long-acting oxytocin agonists in standardized assays. For compounds like this compound, further investigation is needed to elucidate the precise mechanisms by which peripheral oxytocin receptor activation influences central nervous system functions and behavior. As more data on novel long-acting oxytocin agonists become available, a more direct and comprehensive comparison will be possible, paving the way for the development of new therapeutics for a range of disorders.

References

Navigating the Periphery: A Comparative Guide to Methods for Studying Oxytocin Systems

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the study of peripheral oxytocin systems offers a window into a wide array of physiological processes, from social bonding and parturition to cardiovascular regulation and metabolism. However, the accurate and reliable measurement of oxytocin and the characterization of its receptor interactions in peripheral tissues present significant methodological challenges. This guide provides an objective comparison of alternative methods for studying peripheral oxytocin systems, supported by experimental data and detailed protocols to aid in the selection of the most appropriate techniques for your research needs.

The landscape of oxytocin research is marked by a diversity of measurement techniques, each with its own set of advantages and limitations. A critical consideration in choosing a method is the specific question being addressed: are you measuring the concentration of oxytocin in a biological fluid, assessing the binding characteristics of a ligand to the oxytocin receptor, or quantifying the functional consequences of receptor activation? This guide is structured to address these three key areas of investigation.

I. Measuring Peripheral Oxytocin Concentrations

The quantification of oxytocin in peripheral circulation and tissues is fundamental to understanding its physiological roles. However, the low picomolar concentrations of this peptide hormone and its susceptibility to degradation and interference have led to a variety of analytical approaches.

Comparison of Oxytocin Concentration Measurement Methods
MethodPrincipleSample TypesSensitivity / Limit of Detection (LOD)ThroughputKey AdvantagesKey Disadvantages
Radioimmunoassay (RIA) Competitive binding of radiolabeled and unlabeled oxytocin to a specific antibody.Plasma, Serum, Saliva, Urine, Tissue extractsHigh (0.1 - 1.0 pg/ml)[1]Low to MediumHigh sensitivity, well-established.Use of radioactive materials, potential for cross-reactivity.
Enzyme Immunoassay (EIA/ELISA) Competitive binding with enzyme-labeled oxytocin, detected by a colorimetric or chemiluminescent substrate.Plasma, Serum, Saliva, Urine, Milk, Tissue Culture MediaVariable (e.g., Arbor Assays: 17.0 pg/ml sensitivity, 22.9 pg/ml LLOD; Cayman Chemical: similar to Arbor Assays; Enzo Life Sciences: more susceptible to interference)[2]HighNo radioactive materials, high throughput, commercially available kits.Significant variability between kits, major discrepancies between extracted and unextracted samples.[1][2][3]
Microdialysis Diffusion of extracellular molecules across a semipermeable membrane into a perfusate for subsequent analysis.Interstitial fluid of tissues, BloodDependent on subsequent assay (e.g., RIA)LowAllows for in vivo sampling from specific tissues, provides temporal resolution.Invasive, tissue damage, slow sampling rate, low recovery.
Fast-Scan Cyclic Voltammetry (FSCV) Electrochemical detection of oxytocin based on its oxidation at a carbon-fiber microelectrode.Brain slices (ex vivo), potential for in vivo peripheral tissuesHigh temporal resolution (sub-second), high spatial resolution. Sensitivity for oxytocin: 3.99 ± 0.49 nA/μMLowHigh temporal and spatial resolution, real-time measurements.Limited to electroactive molecules, potential for electrode fouling, complex data analysis.
Genetically-Encoded Sensors (e.g., FRET, BRET, GRAB) Ligand-induced conformational change in a receptor-based sensor protein leads to a change in fluorescence or luminescence.In vitro cell cultures, potential for in vivo imaging in peripheral tissuesHigh sensitivity and specificity for oxytocin.Medium to HighHigh specificity, allows for real-time imaging of oxytocin dynamics in living cells.Requires genetic modification of cells/tissues, potential for altered pharmacology.
Experimental Protocols

1. Enzyme-Linked Immunosorbent Assay (ELISA) with Solid-Phase Extraction

This protocol is a generalized procedure based on commercially available kits and published methodologies.

  • Sample Collection and Preparation: Collect blood samples in EDTA tubes and centrifuge at 1600 x g for 15 minutes at 4°C to obtain plasma. Store plasma at -80°C.

  • Solid-Phase Extraction (SPE):

    • Acidify plasma with an equal volume of a suitable buffer (e.g., 0.1% trifluoroacetic acid).

    • Centrifuge the mixture at high speed (e.g., 10,000 x g) for 20 minutes at 4°C.

    • Activate a C18 SPE column by washing with methanol followed by equilibration with the acidification buffer.

    • Load the supernatant onto the SPE column.

    • Wash the column with the acidification buffer to remove interfering substances.

    • Elute the oxytocin with an organic solvent mixture (e.g., 60% acetonitrile in 0.1% trifluoroacetic acid).

    • Evaporate the eluate to dryness using a vacuum concentrator.

    • Reconstitute the dried extract in the assay buffer provided with the ELISA kit.

  • ELISA Procedure:

    • Prepare a standard curve using the provided oxytocin standards.

    • Add standards and reconstituted samples to the wells of the antibody-coated microplate.

    • Add the enzyme-conjugated oxytocin to each well.

    • Add the primary antibody to each well (except non-specific binding wells).

    • Incubate the plate, typically overnight at 4°C.

    • Wash the plate multiple times to remove unbound reagents.

    • Add the substrate solution and incubate to allow for color development.

    • Stop the reaction and measure the absorbance at the appropriate wavelength (e.g., 450 nm).

    • Calculate oxytocin concentrations from the standard curve.

2. Fast-Scan Cyclic Voltammetry (FSCV) for Oxytocin Detection

This protocol is based on a modified sawhorse waveform developed for enhanced oxytocin detection.

  • Electrode Fabrication: Fabricate carbon-fiber microelectrodes (CFMEs) by aspirating a single carbon fiber into a glass capillary and pulling it to a fine tip using a micropipette puller. The exposed carbon fiber is then cut to the desired length.

  • Waveform Application: Apply a modified sawhorse waveform using a potentiostat. A typical waveform for oxytocin detection involves holding the potential at -0.2 V, ramping to +0.7 V at 100 V/s, then to +1.2 V at 400 V/s, holding for 3 ms, and then ramping back down to -0.2 V at 100 V/s.

  • In Vitro Calibration: Calibrate the CFME by exposing it to known concentrations of oxytocin in a flow cell to determine its sensitivity.

  • Data Acquisition and Analysis: Record the current generated at the electrode surface in response to the applied waveform. The resulting cyclic voltammogram will have a characteristic shape for oxytocin, allowing for its identification and quantification.

Visualization of Experimental Workflow

ELISA_Workflow cluster_SamplePrep Sample Preparation cluster_SPE Solid-Phase Extraction cluster_ELISA ELISA Collect_Blood Collect Blood (EDTA tubes) Centrifuge1 Centrifuge to obtain plasma Collect_Blood->Centrifuge1 Acidify Acidify Plasma Centrifuge1->Acidify Centrifuge2 Centrifuge Acidify->Centrifuge2 Load_Sample Load Supernatant Centrifuge2->Load_Sample Activate_Column Activate C18 Column Activate_Column->Load_Sample Wash_Column Wash Column Load_Sample->Wash_Column Elute_OT Elute Oxytocin Wash_Column->Elute_OT Dry_Eluate Evaporate to Dryness Elute_OT->Dry_Eluate Reconstitute Reconstitute in Assay Buffer Dry_Eluate->Reconstitute Add_Samples Add Samples & Standards to Plate Reconstitute->Add_Samples Add_Reagents Add Conjugate & Antibody Add_Samples->Add_Reagents Incubate Incubate Add_Reagents->Incubate Wash_Plate Wash Plate Incubate->Wash_Plate Add_Substrate Add Substrate Wash_Plate->Add_Substrate Read_Plate Read Absorbance Add_Substrate->Read_Plate

Caption: Workflow for ELISA with Solid-Phase Extraction.

II. Assessing Oxytocin Receptor Binding

Understanding how oxytocin and other ligands interact with the oxytocin receptor (OTR) is crucial for drug development and for elucidating the mechanisms of oxytocin action. Radioligand binding assays are the gold standard for characterizing these interactions.

Comparison of Oxytocin Receptor Binding Assays
MethodPrincipleKey Parameters MeasuredThroughputKey AdvantagesKey Disadvantages
Radioligand Saturation Binding Assay Measures the binding of increasing concentrations of a radiolabeled ligand to determine receptor density and affinity.Bmax (receptor density), Kd (dissociation constant)Low to MediumProvides direct measurement of receptor number and affinity.Requires a suitable radioligand, use of radioactive materials.
Radioligand Competition Binding Assay Measures the ability of an unlabeled compound to displace a radiolabeled ligand from the receptor.Ki (inhibition constant), IC50Medium to HighDetermines the affinity of unlabeled compounds, high throughput.Indirect measure of affinity, requires a validated radioligand.
FRET/BRET Assays Measures the energy transfer between two fluorophores or a bioluminescent protein and a fluorophore attached to the receptor and a binding partner.Ligand-induced conformational changes, receptor dimerizationHighReal-time measurements in living cells, no radioactivity.Requires genetic engineering of receptor constructs, potential for steric hindrance.
Experimental Protocol

Radioligand Competition Binding Assay

This protocol is a generalized procedure for determining the binding affinity of a test compound for the oxytocin receptor.

  • Membrane Preparation:

    • Culture cells expressing the human oxytocin receptor (e.g., HEK293 or CHO cells).

    • Harvest the cells and resuspend them in an ice-cold lysis buffer.

    • Homogenize the cell suspension and centrifuge to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in an assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Assay Setup (in a 96-well filter plate):

    • Total Binding: Add assay buffer, a fixed concentration of radiolabeled oxytocin (e.g., [³H]-Oxytocin), and the membrane preparation.

    • Non-specific Binding (NSB): Add a high concentration of unlabeled oxytocin (e.g., 1 µM), the radiolabeled oxytocin, and the membrane preparation.

    • Competition: Add serial dilutions of the test compound, the radiolabeled oxytocin, and the membrane preparation.

  • Incubation and Filtration:

    • Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.

    • Rapidly filter the contents of each well through a glass fiber filter plate using a vacuum manifold.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Detection and Analysis:

    • Dry the filter plate and add a scintillation cocktail to each well.

    • Count the radioactivity in each well using a scintillation counter.

    • Calculate specific binding by subtracting the NSB from the total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

III. Quantifying Functional Responses to Oxytocin Receptor Activation

Measuring the downstream signaling events following oxytocin receptor activation provides a functional readout of ligand activity. Cell-based reporter assays are a powerful tool for this purpose.

Comparison of Functional Oxytocin Receptor Assays
MethodPrincipleKey Parameters MeasuredThroughputKey AdvantagesKey Disadvantages
Luciferase Reporter Assay Ligand-induced activation of the OTR stimulates a downstream signaling pathway (e.g., Ca2+/NFAT) that drives the expression of a luciferase reporter gene.EC50 (potency), Emax (efficacy) for agonists; IC50 for antagonistsHighHighly sensitive, quantitative, amenable to high-throughput screening.Indirect measure of receptor activation, potential for off-target effects on the reporter system.
Calcium Mobilization Assay Measures the increase in intracellular calcium concentration upon OTR activation using a calcium-sensitive fluorescent dye.EC50, EmaxHighDirect measure of a key OTR signaling event, real-time measurements.Signal can be transient, requires specialized equipment (e.g., FLIPR).
Experimental Protocol

Luciferase Reporter Assay

This protocol is based on commercially available reporter assay systems.

  • Cell Culture and Plating:

    • Thaw and culture the reporter cells (stably expressing the human OTR and the luciferase reporter construct) according to the manufacturer's instructions.

    • Plate the cells in a 96-well white, clear-bottom assay plate and incubate for 4-6 hours.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds (agonists or antagonists).

    • For antagonist screening, prepare a solution of the test compound with a fixed concentration of oxytocin (typically at its EC80).

    • Remove the culture medium from the cells and add the compound dilutions.

    • Incubate the plate for 22-24 hours at 37°C.

  • Luciferase Detection:

    • Remove the treatment media.

    • Add the luciferase detection reagent to each well.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Plot the luminescence signal against the log concentration of the test compound.

    • For agonists, determine the EC50 and Emax values.

    • For antagonists, determine the IC50 value.

Visualization of Signaling Pathway

OTR_Signaling OT Oxytocin OTR Oxytocin Receptor (OTR) (GPCR) OT->OTR binds Gq11 Gαq/11 OTR->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC activates Calcineurin Calcineurin Ca_release->Calcineurin activates NFAT_P NFAT-P Calcineurin->NFAT_P dephosphorylates NFAT NFAT NFAT_P->NFAT Nucleus Nucleus NFAT->Nucleus translocates to Luciferase Luciferase Gene Expression Nucleus->Luciferase drives

Caption: OTR Signaling Pathway for Luciferase Reporter Assay.

Conclusion

The study of peripheral oxytocin systems requires a careful selection of methods tailored to the specific research question. While traditional immunoassays are widely used for concentration measurements, their reliability is heavily dependent on proper sample preparation, particularly solid-phase extraction, to avoid significant inaccuracies. Newer technologies like FSCV and genetically-encoded sensors offer exciting possibilities for real-time, in vivo measurements, though they come with their own technical demands. For characterizing receptor interactions and functional activity, radioligand binding assays and cell-based reporter assays remain indispensable tools in both basic research and drug discovery. By understanding the principles, advantages, and limitations of each method outlined in this guide, researchers can make more informed decisions to generate robust and reproducible data in the fascinating field of oxytocin biology.

References

Comparative Analysis of PF-06655075 Cross-reactivity with Vasopressin Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the binding affinity of the novel oxytocin receptor agonist, PF-06655075, with its primary target, the oxytocin receptor (OTR), and its potential off-target interactions with vasopressin receptors (V1a and V2). Due to the high structural homology between oxytocin and vasopressin, assessing the cross-reactivity of a new OTR agonist with vasopressin receptors is a critical step in evaluating its selectivity and potential for off-target effects.

Executive Summary

This compound is a non-brain-penetrant oxytocin receptor agonist with enhanced pharmacokinetic stability and increased selectivity for the oxytocin receptor.[1][2][3] This guide summarizes the available quantitative data on its binding profile, outlines the experimental methodology used to determine these parameters, and illustrates the relevant signaling pathways.

Data Presentation: Comparative Binding Affinities

The following table summarizes the in vitro binding affinities (Ki) of this compound and the endogenous ligand, oxytocin, for the human oxytocin receptor and the human vasopressin V1a and V2 receptors. The data is extracted from the primary publication by Meera E. Modi et al. (2016) from Pfizer, the developers of this compound.

CompoundOxytocin Receptor (OTR) Ki (nM)Vasopressin 1a Receptor (V1aR) Ki (nM)Vasopressin 2 Receptor (V2R) Ki (nM)Selectivity (V1aR/OTR)Selectivity (V2R/OTR)
This compound 0.43180>10000~419-fold>23,256-fold
Oxytocin 1.938500~20-fold~263-fold

Data sourced from Modi et al., 2016.[4]

This data clearly demonstrates the enhanced selectivity of this compound for the oxytocin receptor compared to the endogenous ligand, oxytocin. Specifically, this compound exhibits approximately 419-fold greater selectivity for the OTR over the V1aR, and over 23,256-fold selectivity over the V2R. This represents a significant improvement in selectivity compared to oxytocin.

Experimental Protocols

The binding affinities presented above were determined using a competitive radioligand binding assay. Below is a detailed methodology representative of such an experiment.

Experimental Protocol: In Vitro Radioligand Binding Assay

1. Objective: To determine the binding affinity (Ki) of test compounds (e.g., this compound) for the human oxytocin, vasopressin V1a, and vasopressin V2 receptors.

2. Materials:

  • Receptor Source: Cell membranes prepared from CHO-K1 cells stably expressing the recombinant human oxytocin receptor, vasopressin V1a receptor, or vasopressin V2 receptor.

  • Radioligand:

    • For OTR: [³H]-Oxytocin

    • For V1aR: [³H]-Arginine Vasopressin

    • For V2R: [³H]-Arginine Vasopressin

  • Test Compound: this compound

  • Reference Compound: Unlabeled Oxytocin and Arginine Vasopressin

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, and 0.1% BSA.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail

  • 96-well microplates

  • Glass fiber filters

  • Scintillation counter

3. Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound (this compound) and reference compounds in assay buffer.

  • Assay Setup:

    • In a 96-well plate, add assay buffer, cell membranes (containing the receptor of interest), and the appropriate radioligand at a concentration near its Kd.

    • Add increasing concentrations of the test compound or reference compound to initiate the competition reaction.

    • For the determination of non-specific binding, add a high concentration of the corresponding unlabeled ligand.

    • Total binding is determined in the absence of any competing ligand.

  • Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the bound from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

4. Data Analysis:

  • The raw data (counts per minute, CPM) is used to calculate the percentage of specific binding at each concentration of the test compound.

  • The IC50 value (the concentration of the compound that inhibits 50% of the specific radioligand binding) is determined by non-linear regression analysis of the competition curve.

  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mandatory Visualization

Signaling Pathways

The following diagrams illustrate the primary signaling pathways activated by the oxytocin and vasopressin V1a and V2 receptors.

G cluster_membrane Cell Membrane OTR Oxytocin Receptor (OTR) Gq11 Gαq/11 OTR->Gq11 Oxytocin PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release from ER IP3->Ca2_release PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Cellular Responses (e.g., Contraction) Ca2_release->Downstream PKC->Downstream

Caption: Oxytocin Receptor Signaling Pathway.[5]

G cluster_membrane Cell Membrane V1aR Vasopressin 1a Receptor (V1aR) Gq11 Gαq/11 V1aR->Gq11 Vasopressin PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release from ER IP3->Ca2_release PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Cellular Responses (e.g., Vasoconstriction) Ca2_release->Downstream PKC->Downstream

Caption: Vasopressin V1a Receptor Signaling Pathway.

G cluster_membrane Cell Membrane V2R Vasopressin 2 Receptor (V2R) Gs Gαs V2R->Gs Vasopressin AC Adenylyl Cyclase (AC) Gs->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA AQP2 Aquaporin-2 Vesicle Translocation PKA->AQP2 Downstream Increased Water Reabsorption AQP2->Downstream

Caption: Vasopressin V2 Receptor Signaling Pathway.

Experimental Workflow

G cluster_workflow Radioligand Binding Assay Workflow prep Prepare Serial Dilutions of Test Compound setup Set up Assay Plate: Membranes, Radioligand, Test Compound prep->setup incubate Incubate to Reach Equilibrium setup->incubate filter Filter to Separate Bound and Free Ligand incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count analyze Data Analysis: IC50 and Ki Determination count->analyze

Caption: Experimental Workflow for Radioligand Binding Assay.

References

Comparative Efficacy of PF-06655075 and Other Oxytocin Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of the pharmacological properties of PF-06655075, a novel long-acting oxytocin receptor (OTR) agonist, with other notable oxytocin analogs, including native oxytocin, carbetocin, and the OTR antagonist atosiban. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of in vitro efficacy, receptor selectivity, and available pharmacokinetic data, supported by detailed experimental protocols and visual representations of key biological pathways.

Executive Summary

This compound, also known as PF1, is a synthetic oxytocin analog designed for enhanced plasma stability and increased selectivity for the oxytocin receptor.[1] Experimental data demonstrates that this compound is a potent full agonist at the human oxytocin receptor, with efficacy comparable to native oxytocin. A key distinguishing feature of this compound is its unique selectivity profile; while it potently activates the oxytocin receptor, it acts as an antagonist at the vasopressin 1a (V1a) receptor. This contrasts with native oxytocin, which is an agonist at both receptors. This enhanced selectivity may offer a therapeutic advantage by minimizing off-target effects associated with V1a receptor activation.

In Vitro Efficacy and Receptor Selectivity

The in vitro functional activity of this compound has been characterized and compared with native oxytocin and other analogs. The following tables summarize the available data on the functional potency and binding affinity of these compounds at the human oxytocin receptor (hOTR) and the human vasopressin 1a receptor (hV1aR).

Table 1: Comparative Functional Activity of Oxytocin Analogs

CompoundTarget ReceptorAgonist/Antagonist ActivityEC50 (nM)
This compound (PF1) hOTRFull Agonist0.039
hV1aRAntagonist-
Native Oxytocin hOTRFull Agonist0.039
hV1aRFull Agonist3.8
Carbetocin hOTRPartial Agonist/Antagonist48.0

Data for this compound and Native Oxytocin from Meera et al., 2016. Data for Carbetocin from a study on isolated myometrial strips, where it showed a maximal contractile effect approximately 50% lower than oxytocin.[2]

Table 2: Comparative Binding Affinity of Oxytocin Analogs

CompoundTarget ReceptorBinding Affinity (Ki, nM)
Atosiban hOTR76.4
hV1aR5.1
Carbetocin Myometrial OTRSimilar to Oxytocin
Myometrial V1aR7.24
Renal V2R61.3

Binding affinity data for Atosiban from a study designing peptide oxytocin antagonists.[3][4] Carbetocin binding data from a study on rat myometrial and renal receptors.[2]

Pharmacokinetic Properties

A primary design feature of this compound is its significantly increased pharmacokinetic stability compared to native oxytocin. While comprehensive comparative data is limited, the prolonged plasma concentrations of this compound suggest a longer half-life, which could translate to less frequent dosing in clinical applications. Carbetocin is also known for its longer duration of action compared to oxytocin.

Experimental Protocols

Calcium Mobilization Assay for Functional Activity

The functional activity of oxytocin analogs is often determined by measuring their ability to induce intracellular calcium mobilization in cells expressing the target receptor.

Cell Culture and Plating:

  • Chinese hamster ovary (CHO) cells stably transfected with the human oxytocin receptor (hOTR) are cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum and appropriate selection antibiotics.

  • Cells are seeded into 384-well plates at a density of 10,000 cells per well and incubated overnight.

Dye Loading:

  • The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, and probenecid (2.5 mM) in assay buffer for 1 hour at 37°C.

Compound Addition and Signal Detection:

  • Serial dilutions of the test compounds (e.g., this compound, oxytocin) are prepared.

  • A fluorometric imaging plate reader (FLIPR) is used to measure baseline fluorescence, followed by the addition of the test compounds.

  • The change in fluorescence, indicative of intracellular calcium concentration, is monitored over time.

Data Analysis:

  • The concentration-response curves are generated by plotting the change in fluorescence against the logarithm of the compound concentration.

  • The EC50 value, which is the concentration of the compound that elicits 50% of the maximal response, is calculated using non-linear regression analysis.

Radioligand Binding Assay for Receptor Affinity

Binding affinity (Ki) is determined through competitive binding assays where the test compound competes with a radiolabeled ligand for binding to the receptor.

Membrane Preparation:

  • Membranes are prepared from cells or tissues expressing the receptor of interest (e.g., human myometrium for hOTR).

Binding Reaction:

  • A fixed concentration of a radiolabeled ligand (e.g., [3H]-oxytocin) is incubated with the receptor-containing membranes in the presence of varying concentrations of the unlabeled test compound (e.g., atosiban).

  • Non-specific binding is determined in the presence of a high concentration of an unlabeled standard ligand.

Separation and Detection:

  • The reaction is incubated to allow binding to reach equilibrium.

  • Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • The radioactivity retained on the filters, representing the bound ligand, is quantified using a scintillation counter.

Data Analysis:

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined from the competition curve.

  • The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflow

The binding of an agonist like oxytocin or this compound to the oxytocin receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events. The primary pathway involves the activation of the Gq/11 protein, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, a key step in many of the physiological effects of oxytocin, such as uterine contractions.

Oxytocin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Ligand Oxytocin / this compound OTR Oxytocin Receptor (GPCR) Ligand->OTR Gq Gαq/11 OTR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Release from ER/SR IP3->Ca_ER triggers PKC Protein Kinase C (PKC) DAG->PKC activates Physiological_Effects Physiological Effects (e.g., muscle contraction) Ca_ER->Physiological_Effects PKC->Physiological_Effects

Caption: Oxytocin Receptor Signaling Pathway

The workflow for comparing the in vitro efficacy of oxytocin analogs typically involves a series of standardized assays.

Experimental_Workflow cluster_workflow In Vitro Efficacy Comparison Workflow start Select Oxytocin Analogs (this compound, Oxytocin, etc.) binding_assay Receptor Binding Assay (Determine Ki) start->binding_assay functional_assay Functional Assay (e.g., Calcium Mobilization) (Determine EC50 & Efficacy) start->functional_assay selectivity_assay Selectivity Profiling (V1aR, V2R, etc.) binding_assay->selectivity_assay functional_assay->selectivity_assay data_analysis Data Analysis and Comparison (Tabulate Results) selectivity_assay->data_analysis conclusion Comparative Efficacy Profile data_analysis->conclusion

Caption: Experimental Workflow for Comparison

References

In Vivo Validation of PF-06655075: A Comparative Analysis of a Long-Acting Oxytocin Receptor Agonist

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of PF-06655075's in vivo performance against alternative oxytocin receptor agonists and other relevant compounds, supported by experimental data.

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the in vivo validation of this compound, a novel, non-brain-penetrant, long-acting oxytocin receptor (OTR) agonist.[1][2][3][4] Initially misidentified in some contexts as an IRAK4 inhibitor, extensive research confirms its mechanism of action is centered on the oxytocin system. This document summarizes key in vivo findings, compares its performance with other OTR agonists like native oxytocin and carbetocin, as well as other relevant therapeutic agents, and provides detailed experimental methodologies for the cited studies.

Performance Comparison of OTR Agonists and Other Compounds

The following tables summarize the quantitative data from in vivo studies, offering a clear comparison of this compound's pharmacokinetic profile and its efficacy in different therapeutic areas.

Table 1: Pharmacokinetic Properties of OTR Agonists

CompoundSpeciesAdministration RouteHalf-life (t½)Key Findings
This compound (PF1) RatIntravenousExtendedSignificantly longer half-life compared to native oxytocin.[1]
MouseSubcutaneous>20 hours (sustained plasma concentration)Designed for resistance to degradation by binding to circulating proteins.
Oxytocin (OT) RatIntravenousShortRapidly cleared from circulation.
ASK2131 (related OXT analog) RatSubcutaneous2.3 hoursImproved pharmacokinetic profile compared to oxytocin (t½: 0.12 h).

Table 2: In Vivo Efficacy in Fear-Induced Freezing Model

CompoundSpeciesAdministration RouteDosageEffect on Freezing Behavior
This compound (PF1) MousePeripheral (s.c.)1 mg/kgSignificantly inhibited freezing in response to conditioned fear stimulus.
MouseCentral-Inhibited the expression of freezing.
Oxytocin (OT) MousePeripheral (s.c.)1 and 10 mg/kg (multidose)Did not significantly inhibit freezing.
Propranolol MousePeripheral-Inhibited freezing to a similar degree as this compound.

Table 3: In Vivo Efficacy in Obesity Models

CompoundSpeciesStudy DurationKey Effects on Metabolism
This compound (ASK1476) Diet-Induced Obese (DIO) Rats-Reduced food intake and body weight at lower doses compared to synthetic oxytocin.
ASK2131 (related OXT analog) DIO Sprague Dawley Rats22 daysMore pronounced reduction in body weight compared to pair-fed counterparts, suggesting effects beyond just reduced food intake.
Oxytocin (OT) DIO Rats22 daysMaintained body weight, while ASK2131-treated rats showed a significant reduction.
Carbetocin Obese Diabetic Mice2 weeksReduced food intake and body weight gain, similar to oxytocin.
OT-12 (related OXT analog) DIO Mouse-More potent anorexigenic and body weight reducing effects than carbetocin.

Signaling Pathways and Experimental Workflows

Visual representations of the key biological pathways and experimental designs are provided below to facilitate a deeper understanding of the in vivo validation of this compound.

Oxytocin_Receptor_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound OTR Oxytocin Receptor (OTR) This compound->OTR Agonist Binding Gq Gαq OTR->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Activation IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response (e.g., reduced anxiety, appetite suppression) Ca2->Cellular_Response MAPK MAPK Pathway PKC->MAPK MAPK->Cellular_Response Fear_Conditioning_Workflow cluster_day1 Day 1: Fear Conditioning cluster_day2 Day 2: Treatment and Extinction Training cluster_day3 Day 3: Extinction Retention Test Conditioning Auditory Fear Conditioning (Tone + Footshock) Treatment Administer this compound, Oxytocin, or Propranolol Conditioning->Treatment Extinction Extinction Trials (Tone only) Treatment->Extinction Test Measure Freezing Behavior (Tone only) Extinction->Test Obesity_Study_Workflow cluster_acclimation Acclimation & Diet Induction cluster_treatment Treatment Period (e.g., 22 days) cluster_analysis Post-Treatment Analysis DIO Induce Obesity with High-Fat Diet Dosing Daily Subcutaneous Administration: - this compound (or analog) - Oxytocin - Vehicle DIO->Dosing Measurements Monitor: - Body Weight - Food Intake Dosing->Measurements Analysis Assess: - Change in Body Weight - Cumulative Food Intake - Metabolic Parameters Dosing->Analysis

References

A Head-to-Head Comparison of PF-06655075 and Atosiban: An Agonist vs. Antagonist Showdown at the Oxytocin Receptor

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals navigating the complexities of the oxytocin signaling pathway, understanding the nuanced differences between available pharmacological tools is paramount. This guide provides a detailed, data-driven comparison of two key compounds: PF-06655075, a novel oxytocin receptor agonist, and atosiban, a well-established oxytocin receptor antagonist. While both interact with the same receptor, their opposing mechanisms of action lead to vastly different physiological effects and applications.

Mechanism of Action: A Tale of Two Signals

The fundamental difference between this compound and atosiban lies in their interaction with the oxytocin receptor (OTR), a G-protein coupled receptor. This compound acts as an agonist , mimicking the action of endogenous oxytocin, while atosiban functions as a competitive antagonist , blocking oxytocin's effects.

This compound , as a non-brain-penetrant oxytocin receptor agonist, is designed to have increased selectivity and pharmacokinetic stability.[1][2] Its primary role is as a tool compound to investigate the peripheral effects of oxytocin receptor activation.[1]

Atosiban , on the other hand, is a synthetic peptide analogue of oxytocin that acts as a competitive antagonist at both oxytocin and vasopressin V1a receptors.[3][4] In the context of preterm labor, its primary therapeutic action is to inhibit oxytocin-induced uterine contractions. By blocking the oxytocin receptor on myometrial cells, atosiban prevents the release of inositol trisphosphate (IP3) and the subsequent increase in intracellular calcium, leading to uterine quiescence. It has been shown to significantly reduce uterine contractions within 10 minutes of administration.

Below are diagrams illustrating the distinct signaling pathways for an oxytocin receptor agonist and antagonist.

cluster_agonist Agonist Signaling Pathway (e.g., this compound) This compound This compound OTR_A Oxytocin Receptor This compound->OTR_A Binds & Activates Gq Gq Protein OTR_A->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC PKC Activation DAG->PKC Contraction Physiological Effect (e.g., Uterine Contraction) Ca_release->Contraction PKC->Contraction

Agonist Signaling Pathway

cluster_antagonist Antagonist Signaling Pathway (e.g., Atosiban) Atosiban Atosiban OTR_B Oxytocin Receptor Atosiban->OTR_B Binds & Blocks Oxytocin Oxytocin Oxytocin->OTR_B Binding Prevented Gq_B Gq Protein OTR_B->Gq_B Activation Blocked PLC_B Phospholipase C Gq_B->PLC_B No_Activation No Signal Transduction PLC_B->No_Activation

Antagonist Signaling Pathway

Quantitative Data Summary

The following tables summarize the available quantitative data for both compounds, reflecting their different stages of development and intended applications.

This compound: Preclinical Pharmacokinetic and Efficacy Data
ParameterSpeciesRouteDoseValueReference
Pharmacokinetics
Half-life (t½)RatIV-Extended vs. Oxytocin
Efficacy
Fear-Induced Freezing (Context)MouseSC1 mg/kgSignificant Inhibition
Fear-Induced Freezing (Context + Cue)MouseSC1 mg/kgSignificant Inhibition
Food Intake ReductionDIO RatSC2 nmol/kg~55%
Body Weight ReductionDIO RatSC1-100 nmol/kg8.4% from baseline
Atosiban: Clinical Tocolytic Efficacy and Safety Data
Outcome MeasureComparison GroupAtosibanComparisonp-valueReference
Efficacy
Undelivered at 48 hoursPlaceboIncreased-Significant
Undelivered at 48 hoursβ-agonists88.1%88.9%0.99
Undelivered at 7 daysβ-agonists79.7%77.6%0.28
Undelivered at 48 hoursNifedipine68.6%52%0.03
Undelivered at 7 daysNifedipine68.3%64.7%-
Undelivered at 48 hoursRitodrine68.3%58.7%>0.05
Undelivered at 7 daysRitodrine60.3%34.9%<0.05
Safety
Maternal Cardiovascular Adverse Eventsβ-agonists8.3%81.2%<0.001
Treatment Discontinuation due to Side Effectsβ-agonists1.1%15.4%0.0001
Maternal TachycardiaRitodrine0%18.18%<0.05
Most Common Side Effect-Nausea--

Experimental Protocols

Detailed methodologies are crucial for interpreting and replicating scientific findings. Below are representative experimental protocols for this compound and atosiban.

This compound: Conditioned Fear Paradigm in Mice

This experiment assesses the effect of this compound on fear-induced freezing behavior.

  • Acclimation: Male C57BL/6J mice are acclimated to the housing facility.

  • Conditioning (Day 1):

    • Mice are placed in a conditioning chamber and allowed to explore for 2 minutes.

    • A 30-second auditory cue (conditioned stimulus, CS) is presented, co-terminating with a 2-second, 1.5-mA foot shock (unconditioned stimulus, US).

    • This CS-US pairing is repeated after a 90-second interval.

    • Animals are returned to their home cages.

  • Treatment and Testing (Day 2):

    • Mice are administered this compound (e.g., 1 mg/kg, subcutaneously) or a vehicle control.

    • After a set time, they are returned to the conditioning chamber.

    • Freezing behavior (absence of all movement except for respiration) is recorded and scored in response to the context and/or the presentation of the CS.

  • Data Analysis: The percentage of time spent freezing is compared between the treatment and control groups using statistical tests such as ANOVA.

cluster_workflow Experimental Workflow: Conditioned Fear Paradigm cluster_day1 cluster_day2 Day1 Day 1: Conditioning Day2 Day 2: Testing Day1->Day2 D1_Step1 1. Place mouse in chamber D1_Step2 2. Present Auditory Cue (CS) + Foot Shock (US) D1_Step3 3. Repeat CS-US pairing D1_Step4 4. Return to home cage D2_Step1 1. Administer this compound or Vehicle D2_Step2 2. Return to chamber D2_Step3 3. Record freezing behavior D2_Step4 4. Analyze data

Conditioned Fear Experimental Workflow
Atosiban: Clinical Trial for Tocolysis in Preterm Labor

This protocol outlines a typical randomized controlled trial to evaluate the efficacy and safety of atosiban for delaying preterm labor.

  • Patient Recruitment: Pregnant adult women between 24 and 33 weeks of gestation are enrolled if they show signs of imminent preterm birth, including regular uterine contractions and cervical dilation.

  • Randomization: Patients are randomly assigned to receive either atosiban or a comparator drug (e.g., nifedipine, ritodrine) in a double-blind manner.

  • Drug Administration:

    • Atosiban: Administered intravenously, typically starting with a 6.75 mg bolus injection over one minute.

    • This is followed by a high-dose infusion (e.g., 300 mcg/min) for 3 hours, and then a lower-dose infusion (e.g., 100 mcg/min) for up to 45 hours.

  • Monitoring and Outcome Assessment:

    • Primary Efficacy Endpoint: The proportion of women remaining undelivered at 48 hours and 7 days after initiation of treatment.

    • Safety Endpoints: Monitoring and recording of maternal adverse events (e.g., cardiovascular side effects like tachycardia, nausea) and neonatal outcomes.

  • Data Analysis: The efficacy and safety outcomes are statistically compared between the atosiban and control groups.

cluster_workflow_atosiban Logical Flow: Atosiban Clinical Trial Recruitment Patient Recruitment (24-33 weeks gestation, signs of preterm labor) Randomization Randomization Recruitment->Randomization Atosiban_Arm Atosiban IV Infusion (Bolus + Maintenance) Randomization->Atosiban_Arm Comparator_Arm Comparator Drug (e.g., Nifedipine) Randomization->Comparator_Arm Monitoring Monitoring (48h - 7d) - Uterine Contractions - Maternal Side Effects - Fetal Heart Rate Atosiban_Arm->Monitoring Comparator_Arm->Monitoring Outcome Outcome Assessment - Time to Delivery - Adverse Events Monitoring->Outcome

Atosiban Clinical Trial Workflow

Conclusion: Distinct Tools for Distinct Purposes

The comparison between this compound and atosiban highlights a critical principle in pharmacology: a single receptor can be targeted to produce opposing physiological outcomes.

  • This compound is a valuable research tool . Its nature as a stable, peripherally-acting agonist allows for the specific investigation of the roles of peripheral oxytocin signaling in various physiological and behavioral processes, without the confounding effects of central nervous system penetration.

  • Atosiban is a clinically established antagonist used as a tocolytic agent to manage preterm labor. Its efficacy in delaying delivery, combined with a favorable safety profile compared to older tocolytics like β-agonists, makes it an important therapeutic option.

References

PF-06655075: A Paradigm Shift in Oxytocin Receptor Agonism Over Traditional Administration

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for therapeutic agents with optimized pharmacokinetic and pharmacodynamic profiles is perpetual. In the realm of oxytocin receptor (OTR) modulation, the synthetic peptide PF-06655075 presents a compelling alternative to traditional oxytocin administration, offering enhanced stability and selectivity. This guide provides a comprehensive comparison, supported by experimental data, to delineate the advantages of this compound.

Oxytocin, a neuropeptide renowned for its role in social bonding and parturition, has long been a subject of therapeutic interest. However, its clinical utility is often hampered by a short plasma half-life and lack of receptor subtype selectivity. This compound has been engineered to overcome these limitations, positioning it as a promising candidate for a range of therapeutic applications.

Enhanced Pharmacokinetic Profile: A Leap in Stability

The most striking advantage of this compound lies in its significantly improved pharmacokinetic properties compared to native oxytocin. This enhanced stability is primarily achieved through chemical modifications, including the addition of a lipid tail, which promotes binding to plasma proteins and reduces clearance.

ParameterThis compound (in mice)Traditional Oxytocin (in humans)Traditional Oxytocin (in mice)
Half-life (t½) 3.2 hours[1]1-6 minutes[2]0.5 hours[1]
Metabolic Clearance Rate (CL) Not explicitly stated in the provided search results7.87 mL/min[2] (in pregnant women); 21.5 +/- 3.3 ml/kg/min (in men)[3]17.1 mL/min/kg
Volume of Distribution (Vd) Not explicitly stated in the provided search results33.2 +/- 28.1 L0.085 L/kg
Maximal Plasma Concentration (Cmax) 331 nM (total), 0.6 nM (free) at 2 hours post-dose (1 mg/kg, s.c.)Not directly comparable due to different dosing regimens and species.216 nM (total), 191 nM (free) at 0.25 hours post-dose (1 mg/kg, s.c.)

Note: Direct comparison of pharmacokinetic parameters between species should be interpreted with caution.

Superior Receptor Selectivity and Affinity

This compound exhibits a refined selectivity profile for the oxytocin receptor over the closely related vasopressin 1a receptor (V1aR), a critical factor in minimizing off-target effects.

LigandOxytocin Receptor (OTR) Ki (nM)Vasopressin 1a Receptor (V1aR) Ki (nM)
This compound 0.0374.37
Traditional Oxytocin 0.4816.1

A lower Ki value indicates a higher binding affinity. The data clearly demonstrates that this compound has a significantly higher affinity for the OTR compared to oxytocin, and a more favorable selectivity ratio when comparing OTR to V1aR binding.

Oxytocin Receptor Signaling Pathway

The binding of an agonist like oxytocin or this compound to the oxytocin receptor, a G-protein coupled receptor (GPCR), primarily initiates a signaling cascade through the Gαq/11 protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade ultimately results in various physiological responses.

Oxytocin_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Oxytocin or This compound OTR Oxytocin Receptor (GPCR) Agonist->OTR Binds Gq Gαq/11 OTR->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER Acts on PKC Protein Kinase C DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Cellular_Response Physiological Responses Ca2->Cellular_Response PKC->Cellular_Response

Caption: Oxytocin Receptor Signaling Pathway.

Experimental Protocols

Radioligand Binding Assay for Receptor Affinity

This protocol outlines the methodology to determine the binding affinity (Ki) of a compound for the oxytocin receptor.

1. Membrane Preparation:

  • Culture cells stably expressing the human oxytocin receptor (e.g., HEK293 or CHO cells).

  • Harvest the cells and wash them with ice-cold phosphate-buffered saline (PBS).

  • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors) and homogenize on ice.

  • Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

  • Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.

  • Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.

2. Competition Binding Assay:

  • In a 96-well plate, combine the prepared cell membranes, a constant concentration of a radiolabeled ligand that binds to the oxytocin receptor (e.g., [³H]-Oxytocin), and varying concentrations of the unlabeled test compound (this compound or oxytocin).

  • To determine non-specific binding, a set of wells should contain the membranes, radioligand, and a high concentration of unlabeled oxytocin.

  • Incubate the plate to allow the binding to reach equilibrium.

  • Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

  • Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis:

  • Plot the percentage of specific binding of the radioligand against the logarithm of the competitor concentration.

  • Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Conditioned Fear Response in Mice

This experiment, as described by Modi et al. (2016), assesses the effect of OTR agonists on fear memory.

1. Animals:

  • Male C57BL/6J mice are commonly used.

2. Fear Conditioning:

  • On day 1, place the mouse in a conditioning chamber.

  • After an acclimation period, present a neutral conditioned stimulus (CS), such as a tone, which co-terminates with a mild aversive unconditioned stimulus (US), typically a footshock.

  • This pairing is repeated several times.

3. Drug Administration:

  • Administer this compound, oxytocin, or a vehicle control via the desired route (e.g., subcutaneous injection). The timing of administration can be varied to assess effects on fear acquisition, consolidation, or retrieval.

  • For example, in the study by Modi et al., this compound (16 mg/kg) was administered subcutaneously 5 hours before testing for fear expression.

4. Fear Expression Testing:

  • On a subsequent day, place the mouse back into the conditioning chamber (for contextual fear) or a novel chamber where the CS is presented without the US (for cued fear).

  • The primary measure of fear is the amount of time the mouse spends "freezing" (complete immobility except for respiration).

  • Video record the sessions and score the freezing behavior.

5. Data Analysis:

  • Compare the percentage of time spent freezing between the different treatment groups using appropriate statistical tests, such as ANOVA followed by post-hoc tests.

Fear_Conditioning_Workflow Day1 Day 1: Fear Conditioning Acclimation Acclimation to Chamber Day1->Acclimation Pairing Pairing of Conditioned Stimulus (CS - Tone) and Unconditioned Stimulus (US - Footshock) Acclimation->Pairing Day2 Day 2: Drug Administration Pairing->Day2 Administration Subcutaneous Administration: - this compound - Oxytocin - Vehicle Day2->Administration Day3 Day 3: Fear Expression Testing Administration->Day3 Contextual_Test Contextual Fear Test: (Return to original chamber) Day3->Contextual_Test Cued_Test Cued Fear Test: (Novel chamber with CS presentation) Day3->Cued_Test Analysis Data Analysis: (Measure and compare freezing behavior) Contextual_Test->Analysis Cued_Test->Analysis

References

Safety Operating Guide

Navigating the Safe Disposal of PF-06655075: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the responsible management and disposal of investigational compounds like PF-06655075 are paramount to ensuring laboratory safety and environmental protection. As a novel, non-brain-penetrant oxytocin receptor agonist, this compound requires handling and disposal procedures that are aligned with best practices for non-hazardous, peptide-based research chemicals. This guide provides essential, step-by-step information for the proper disposal of this compound, ensuring compliance and safety in your laboratory operations.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is crucial to adhere to standard laboratory safety protocols. Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times when handling this compound in its solid or dissolved form. All handling of the powdered compound should be performed in a well-ventilated area or a chemical fume hood to prevent inhalation.

Quantitative Data Summary

While specific quantitative data for the disposal of this compound is not publicly available, the following table summarizes key handling and storage parameters to inform safe laboratory practices.

ParameterGuidelineSource
Storage Temperature (Solid) -20°C to -80°C[General Peptide Handling Guidelines]
Storage (Stock Solution) -80°C (up to 6 months), -20°C (up to 1 month)[General Peptide Handling Guidelines]
Recommended Solvent DMSO (for stock solutions)[General Peptide Handling Guidelines]
Hazard Classification Presumed non-hazardous, treat as potentially hazardous[General Peptide Handling Guidelines]

Step-by-Step Disposal Procedures for this compound

The following procedures are based on general best practices for the disposal of non-hazardous, peptide-based research compounds. It is imperative to consult and follow your institution's specific Environmental Health & Safety (EHS) guidelines.

Step 1: Waste Segregation

Proper segregation of waste is the foundational step in safe disposal.

  • Solid Waste: Collect all solid this compound waste, including unused or expired compounds, contaminated weighing paper, and PPE (gloves, etc.), in a dedicated and clearly labeled hazardous waste container.

  • Liquid Waste: Aqueous solutions containing this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with organic solvent waste unless explicitly permitted by your institution's EHS office.

  • Sharps Waste: Any needles or other sharps contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container.

Step 2: Containerization and Labeling

Proper containerization and labeling prevent accidental exposure and ensure compliant disposal.

  • Use high-density polyethylene (HDPE) or other compatible containers for collecting this compound waste.

  • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any known hazards (though none are currently specified).

  • Keep waste containers securely closed except when adding waste.

Step 3: Waste Accumulation and Storage

Waste should be stored safely and for a limited time within the laboratory.

  • Store waste containers in a designated and secure Satellite Accumulation Area (SAA) away from general laboratory traffic.

  • Ensure that incompatible waste streams are stored separately to prevent any potential reactions.

Step 4: Scheduling Professional Disposal

The final and most critical step is to arrange for the collection and disposal by qualified professionals.

  • Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup for your this compound waste.

  • Provide the EHS office with accurate information about the waste contents to ensure it is handled and disposed of in accordance with all federal, state, and local regulations.

Under no circumstances should this compound waste be disposed of down the drain or in the regular trash.

Experimental Protocols: General Decontamination Procedure

For decontaminating surfaces or non-disposable equipment that has come into contact with this compound, a standard laboratory cleaning procedure is recommended.

  • Initial Wipe-Down: Using an absorbent material, wipe the contaminated surface to remove any visible solid or liquid residue.

  • Cleaning Solution: Prepare a solution of 70% ethanol or a suitable laboratory detergent.

  • Surface Decontamination: Thoroughly wipe the contaminated area with the cleaning solution. For equipment, ensure all accessible surfaces are cleaned.

  • Final Rinse: If appropriate for the surface or equipment, perform a final rinse with deionized water.

  • Waste Disposal: All materials used for decontamination (wipes, absorbent pads, etc.) should be disposed of as solid this compound waste.

Visualizing Key Pathways and Workflows

To provide further context for the handling and application of this compound, the following diagrams illustrate the relevant biological pathway and a general experimental workflow.

Oxytocin_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound OTR Oxytocin Receptor (GPCR) This compound->OTR Binds to G_protein Gαq/Gαi Protein OTR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Cellular_Response Cellular Response (e.g., smooth muscle contraction) IP3->Cellular_Response Leads to Ca2+ release & PKC Protein Kinase C (PKC) DAG->PKC Activates MAPK MAPK Cascade PKC->MAPK Activates MAPK->Cellular_Response Leads to

Caption: Oxytocin Receptor Signaling Pathway activated by this compound.

Disposal_Workflow Start Start: this compound Waste Generated Segregate Step 1: Segregate Waste (Solid, Liquid, Sharps) Start->Segregate Containerize Step 2: Containerize & Label (Compatible, Labeled Containers) Segregate->Containerize Store Step 3: Accumulate & Store (Designated Satellite Area) Containerize->Store Contact_EHS Step 4: Contact EHS (Schedule Professional Disposal) Store->Contact_EHS End End: Compliant Disposal Contact_EHS->End

Caption: Workflow for the proper disposal of this compound waste.

Personal protective equipment for handling PF-06655075

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides critical safety and logistical information for the handling and disposal of PF-06655075, a novel, non-brain-penetrant oxytocin receptor agonist. Adherence to these guidelines is essential to ensure a safe laboratory environment and to maintain the integrity of this research compound.

Personal Protective Equipment (PPE) and Safety Protocols

While a specific Safety Data Sheet (SDS) for this compound was not publicly available, standard laboratory procedures for handling potent, biologically active peptides should be strictly followed. The following table summarizes the recommended personal protective equipment and safety measures.

Equipment/ProcedureSpecificationPurpose
Eye Protection ANSI Z87.1 certified safety glasses with side shields or chemical splash goggles.To prevent eye contact with the compound, which could cause irritation or unknown toxic effects.
Hand Protection Nitrile or other chemically resistant gloves.To prevent skin contact and absorption.
Body Protection A standard laboratory coat.To protect skin and clothing from accidental splashes or contamination.
Respiratory Protection Not generally required for handling small quantities in a well-ventilated area. Use a NIOSH-approved respirator if creating aerosols or dust.To prevent inhalation, especially when handling the powdered form of the compound.
Ventilation Work should be conducted in a well-ventilated laboratory or in a chemical fume hood.To minimize the concentration of any airborne particles or vapors.
Hygiene Wash hands thoroughly with soap and water after handling. Do not eat, drink, or smoke in the laboratory.To prevent accidental ingestion.

Operational Plan: Step-by-Step Handling and Disposal

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any damage or leaks.

  • Storage of Lyophilized Powder: Store the unopened vial at -20°C for up to two years or at -80°C for up to three years.

  • Storage of Stock Solutions: Once reconstituted, aliquot the solution and store at -20°C for up to one month or at -80°C for up to six months. Avoid repeated freeze-thaw cycles.

Handling and Experimental Use
  • Preparation: Bring the compound to room temperature before opening the container to avoid moisture condensation.

  • Weighing: If weighing the powdered form, do so in a chemical fume hood or a ventilated balance enclosure to minimize inhalation risk.

  • Dissolving: When preparing solutions, add the solvent slowly to the compound to avoid splashing.

  • Spill Management:

    • For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand).

    • Collect the absorbed material into a sealed container for proper disposal.

    • Clean the spill area with a suitable decontamination solution.

Disposal Plan
  • Waste Collection: All disposable materials that have come into contact with this compound, including gloves, pipette tips, and empty vials, should be collected in a designated, sealed hazardous waste container.

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on chemical waste disposal procedures. Do not dispose of this compound down the drain or in the regular trash.

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from receipt to disposal.

Start Receive Compound Inspect Inspect Container Start->Inspect Store Store Appropriately (-20°C or -80°C) Inspect->Store Prepare Prepare for Use (Acclimate to RT) Store->Prepare DonPPE Don Appropriate PPE Prepare->DonPPE Handle Handle in Ventilated Area DonPPE->Handle Experiment Perform Experiment Handle->Experiment Spill Spill Occurs Handle->Spill DoffPPE Doff PPE Correctly Experiment->DoffPPE Spill->Experiment No CleanSpill Clean Spill per Protocol Spill->CleanSpill Yes CleanSpill->Handle CollectWaste Collect All Waste DoffPPE->CollectWaste Dispose Dispose via EHS CollectWaste->Dispose End End of Process Dispose->End

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.